AmpR protein
Beschreibung
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Eigenschaften
CAS-Nummer |
125267-46-1 |
|---|---|
Molekularformel |
C9H13NO |
Synonyme |
AmpR protein |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the AmpR Protein: Mechanism of Action and Role in Antibiotic Resistance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The AmpR protein is a master transcriptional regulator in many Gram-negative bacteria, playing a pivotal role in both intrinsic and acquired antibiotic resistance. Initially characterized as the regulator of the AmpC β-lactamase, contemporary research has unveiled its function as a global regulator, influencing a wide array of cellular processes including virulence, quorum sensing, and stress responses. This technical guide provides a comprehensive overview of the this compound's mechanism of action, from its molecular structure to its complex regulatory networks. We delve into the signaling pathways that modulate AmpR activity, detail key experimental protocols for its study, and present quantitative data to offer a complete picture for researchers and professionals in drug development.
Introduction: AmpR, a Key Player in Antibiotic Resistance
The emergence of multidrug-resistant bacteria represents a significant threat to global health. A primary mechanism of resistance to β-lactam antibiotics in many Gram-negative pathogens is the production of AmpC β-lactamases. The expression of the ampC gene is intricately controlled by the transcriptional regulator AmpR.[1][2] AmpR belongs to the LysR family of transcriptional regulators (LTTRs), which are known to act as both activators and repressors of gene expression.[2][3] Beyond its canonical role in antibiotic resistance, AmpR has been identified as a global regulator, modulating the expression of hundreds of genes involved in virulence, biofilm formation, and various other physiological processes, making it a crucial target for the development of novel antimicrobial strategies.[1][3][4]
The Molecular Architecture of AmpR
The this compound is typically a homodimer, and recent evidence suggests it can form a tetramer, particularly when bound to DNA.[2][5] Each monomer consists of two principal domains:
-
N-terminal DNA-Binding Domain (DBD): This domain contains a highly conserved helix-turn-helix (HTH) motif, which is characteristic of the LysR family of regulators.[6] The HTH motif mediates the specific recognition of and binding to a consensus sequence in the promoter region of its target genes, most notably the ampC-ampR intergenic region.[2]
-
C-terminal Effector-Binding Domain (EBD): This larger domain is responsible for recognizing and binding to small molecule effectors that modulate AmpR's transcriptional activity.[6] The binding of these effector molecules induces a conformational change in the EBD, which is then transmitted to the DBD, altering its affinity for DNA and its interaction with RNA polymerase.[7]
The Core Mechanism: Regulation of AmpC β-Lactamase
The primary and most studied function of AmpR is the regulation of the ampC gene, which encodes a potent β-lactamase. AmpR is divergently transcribed from ampC, and its DNA binding site is located in the ampC-ampR intergenic region, allowing it to control the expression of both genes.[2] AmpR functions as a dual regulator, capable of both repressing and activating ampC transcription in response to the metabolic state of the bacterial cell wall.
Repression of ampC in the Absence of β-Lactams
Under normal physiological conditions, AmpR acts as a repressor of ampC transcription. This repressive state is maintained through the binding of a specific peptidoglycan precursor, UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide) , to the EBD of AmpR.[2][5][7] This binding event stabilizes a conformation of AmpR that is unfavorable for the recruitment or activation of RNA polymerase at the ampC promoter, thus keeping the basal expression of AmpC β-lactamase at a low level.[8]
Activation of ampC in the Presence of β-Lactams
The presence of β-lactam antibiotics disrupts the synthesis of the bacterial cell wall by inhibiting penicillin-binding proteins (PBPs). This disruption leads to an imbalance in peptidoglycan turnover and the accumulation of cell wall degradation products, specifically 1,6-anhydro-N-acetylmuramic acid-peptides (1,6-anhydroMurNAc-peptides) , in the cytoplasm.[9][10] These molecules act as inducers by competitively binding to the EBD of AmpR, displacing the repressor molecule UDP-MurNAc-pentapeptide.[2][5] The binding of 1,6-anhydroMurNAc-peptides triggers a conformational change in AmpR, converting it into a transcriptional activator that promotes the expression of ampC, leading to a significant increase in the production of AmpC β-lactamase and consequently, resistance to β-lactam antibiotics.[11]
The AmpR Signaling Pathway: A Link to Peptidoglycan Recycling
The activation of AmpR is intricately linked to the bacterial cell wall recycling pathway. This elegant signaling cascade allows the bacterium to sense damage to its peptidoglycan and mount an appropriate defensive response.
Caption: The AmpR signaling pathway for ampC regulation.
AmpR as a Global Transcriptional Regulator
Beyond its critical role in β-lactam resistance, AmpR functions as a global transcriptional regulator, influencing a wide range of cellular processes. Transcriptomic studies have revealed that AmpR regulates the expression of over 500 genes in Pseudomonas aeruginosa.[3][4] This extensive regulon includes genes involved in:
-
Virulence: AmpR has been shown to regulate the expression of various virulence factors, including proteases (LasA, LasB), pyocyanin (B1662382) production, and quorum sensing systems (las and rhl).[1][12]
-
Non-β-lactam Resistance: AmpR can modulate resistance to other classes of antibiotics, such as quinolones and aminoglycosides, by regulating the expression of efflux pumps like MexEF-OprN and MexAB-OprM.[13]
-
Biofilm Formation: AmpR has been implicated in the regulation of genes associated with biofilm formation, a key factor in chronic infections.[4]
-
Stress Response: The AmpR regulon includes genes involved in oxidative and heat shock stress responses.[14]
Quantitative Data on AmpR Function
Summarizing the quantitative aspects of AmpR's function is crucial for a complete understanding of its mechanism. The following tables provide a compilation of available data from the literature.
Table 1: AmpR-Ligand Binding
| Ligand | Role | Binding Affinity (Kd) | Organism | Reference |
| ampC promoter DNA | Target | Not explicitly quantified, but strong binding demonstrated. | Citrobacter freundii, P. aeruginosa | [2][15] |
| UDP-MurNAc-pentapeptide | Repressor | Higher affinity than activators (qualitative) | P. aeruginosa | [6] |
| 1,6-anhydroMurNAc-pentapeptide | Activator | Lower affinity than repressor (qualitative) | P. aeruginosa | [6] |
| 1,6-anhydroMurNAc-tripeptide | Activator | Lower affinity than repressor (qualitative) | P. aeruginosa | [6] |
Table 2: ampC Gene Expression and AmpC Enzyme Kinetics
| Condition | Fold Change in ampC Expression | Organism | Reference |
| Basal (uninduced) | 1 | P. aeruginosa | [16] |
| Induced (β-lactam present) | 65 to >5,000-fold increase | P. aeruginosa | [16] |
| ampD mutant (derepressed) | 403-fold increase | Citrobacter freundii | [17] |
| Promoter mutations | 85 to 961-fold increase | E. coli | [18] |
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Enzyme Source | Reference |
| Cephalothin | 130 | 1100 | 8.5 | Plasmid-mediated AmpC | [19] |
| Cefazolin | 25 | 1500 | 60 | Plasmid-mediated AmpC | [19] |
| Cefoxitin | 1.2 | 8 | 6.7 | Plasmid-mediated AmpC | [19] |
| Ceftazidime | 300 | 0.3 | 0.001 | Plasmid-mediated AmpC | [19] |
Experimental Protocols for Studying AmpR
Investigating the function of AmpR requires a variety of molecular biology and biochemical techniques. Below are detailed methodologies for key experiments.
Purification of Recombinant this compound
Caption: Workflow for the purification of recombinant this compound.
Protocol:
-
Cloning: The ampR gene is PCR amplified and cloned into an expression vector, often with an N- or C-terminal affinity tag (e.g., 6x-His tag) for purification.[3]
-
Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A starter culture is grown and used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown to mid-log phase (OD600 of 0.6-0.8) before inducing protein expression with an inducer like IPTG.
-
Harvesting and Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and lysed by sonication on ice.
-
Purification: The lysate is clarified by centrifugation to remove cell debris. The supernatant containing the soluble this compound is then applied to an affinity chromatography column (e.g., Ni-NTA resin for His-tagged AmpR). The column is washed, and the purified AmpR is eluted.
-
Analysis: The purity of the eluted protein is assessed by SDS-PAGE.
Electrophoretic Mobility Shift Assay (EMSA) for AmpR-DNA Binding
Caption: Experimental workflow for EMSA to detect AmpR-DNA interaction.
Protocol:
-
Probe Preparation: A DNA fragment containing the putative AmpR binding site (e.g., the ampC-ampR intergenic region) is labeled, typically with 32P or a fluorescent dye.
-
Binding Reaction: The labeled probe is incubated with purified this compound in a binding buffer. For competition assays, unlabeled specific or non-specific DNA can be included.
-
Electrophoresis: The binding reactions are loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis.
-
Detection: The gel is dried and the labeled DNA is visualized by autoradiography or fluorescence imaging. A "shifted" band, which migrates slower than the free probe, indicates the formation of an AmpR-DNA complex.[15]
Chromatin Immunoprecipitation (ChIP) followed by qPCR (ChIP-qPCR)
Protocol:
-
Cross-linking: Bacterial cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments, typically by sonication.
-
Immunoprecipitation: An antibody specific to AmpR (or an epitope tag on AmpR) is used to immunoprecipitate the AmpR-DNA complexes.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.
-
qPCR: Quantitative PCR is performed on the purified DNA using primers specific for the putative AmpR binding site (e.g., the ampC promoter) and a control region. Enrichment of the target DNA in the immunoprecipitated sample compared to a control indicates in vivo binding of AmpR to that region.[15][20]
Reverse Transcription-Quantitative PCR (RT-qPCR) for ampC Expression
Protocol:
-
RNA Extraction: Total RNA is extracted from bacterial cells grown under inducing and non-inducing conditions.
-
DNase Treatment: The RNA is treated with DNase to remove any contaminating genomic DNA.
-
Reverse Transcription: The RNA is reverse transcribed into cDNA using reverse transcriptase and random primers or gene-specific primers.
-
qPCR: The cDNA is used as a template for qPCR with primers specific for the ampC gene and a housekeeping gene (for normalization). The relative expression of ampC is calculated using the ΔΔCt method.[7][16]
Conclusion and Future Perspectives
The this compound stands as a paradigm of a sophisticated bacterial regulatory system that integrates cell wall homeostasis with antibiotic resistance and virulence. Its dual functionality as both a repressor and an activator, governed by the metabolic state of the cell wall, highlights the intricate mechanisms bacteria have evolved to adapt to environmental stresses, including the presence of antibiotics. The expanding knowledge of the AmpR regulon underscores its role as a global regulator, making it an attractive target for the development of novel therapeutics aimed at combating multidrug-resistant bacteria. Future research will likely focus on elucidating the precise molecular interactions between AmpR, its various DNA targets, and its effector molecules, as well as further defining its role in the complex regulatory networks that govern bacterial pathogenicity. A deeper understanding of the AmpR mechanism will undoubtedly pave the way for innovative strategies to disarm these formidable pathogens.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of the UDP-MurNAc-Pentapeptide:l-Alanine Ligase for Synthesis of Branched Peptidoglycan Precursors in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overproduction, solubilization, purification and DNA-binding properties of AmpR from Citrobacter freundii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The β-Lactamase Gene Regulator AmpR Is a Tetramer That Recognizes and Binds the d-Ala-d-Ala Motif of Its Repressor UDP-N-acetylmuramic Acid (MurNAc)-pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Streamlined Access to Peptidoglycan Biosynthesis Terminator GlcNAc-1,6-anhydro-MurNAc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. The β-lactamase gene regulator AmpR is a tetramer that recognizes and binds the D-Ala-D-Ala motif of its repressor UDP-N-acetylmuramic acid (MurNAc)-pentapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Basis of 1,6-Anhydro Bond Cleavage and Phosphoryl Transfer by Pseudomonas aeruginosa 1,6-Anhydro-N-acetylmuramic Acid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. protocols.io [protocols.io]
- 15. Structural and Functional Characterization of Pseudomonas aeruginosa Global Regulator AmpR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of ampD Homologs in Overproduction of AmpC in Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Model System To Evaluate the Effect of ampD Mutations on AmpC-Mediated β-Lactam Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
The Core of Resistance: An In-depth Technical Guide to the bla Gene Sequence for Ampicillin Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the pivotal role of bla (beta-lactamase) genes in mediating bacterial resistance to ampicillin (B1664943). We delve into the genetic sequences, molecular mechanisms, and essential experimental protocols for the characterization of the most prevalent beta-lactamase families: TEM, SHV, and OXA.
Introduction to Beta-Lactamase-Mediated Ampicillin Resistance
Ampicillin, a beta-lactam antibiotic, has long been a cornerstone in the treatment of bacterial infections. Its mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. However, the emergence and spread of bacterial resistance, primarily driven by the production of beta-lactamase enzymes, has significantly compromised its efficacy.
Beta-lactamases are enzymes that hydrolyze the amide bond in the beta-lactam ring of antibiotics like ampicillin, rendering them inactive. The genes encoding these enzymes, designated as bla, are often located on mobile genetic elements such as plasmids and transposons, facilitating their rapid dissemination among bacterial populations. Understanding the genetic and molecular basis of this resistance is paramount for the development of novel therapeutic strategies and effective diagnostics.
This guide focuses on three of the most clinically significant and widespread families of plasmid-mediated beta-lactamases:
-
TEM (Temoniera): The TEM-1 variant is the most common beta-lactamase found in Gram-negative bacteria.
-
SHV (Sulfhydryl variable): SHV-1 is another prevalent beta-lactamase, particularly in Klebsiella pneumoniae.
-
OXA (Oxacillin-hydrolyzing): The OXA-type beta-lactamases are a diverse group of enzymes, with OXA-1 being a notable member.
Genetic and Molecular Profile of Key bla Genes
The following tables summarize the core genetic and protein information for the foundational members of the TEM, SHV, and OXA beta-lactamase families.
Table 1: Gene and Protein Characteristics of Common bla Variants
| Gene | Beta-Lactamase | Organism of Origin (Typical) | Gene Length (bp) | Protein Length (amino acids) |
| blaTEM-1 | TEM-1 | Escherichia coli | 861 | 286 |
| blaSHV-1 | SHV-1 | Klebsiella pneumoniae | 861 | 286 |
| blaOXA-1 | OXA-1 | Escherichia coli | 828 | 275 |
Table 2: Nucleotide and Amino Acid Sequences of Key bla Genes
| Gene | GenBank Accession (Nucleotide) | UniProt Accession (Protein) |
| blaTEM-1 | J01749 | P62593 |
| blaSHV-1 | AF124984 | P0AD64 |
| blaOXA-1 | J02967 | P13661 |
Note: The complete nucleotide and amino acid sequences can be retrieved from the NCBI and UniProt databases using the provided accession numbers.
Molecular Mechanism of Ampicillin Resistance
The central mechanism of ampicillin resistance conferred by bla genes is the enzymatic inactivation of the antibiotic. The process can be visualized as a direct signaling pathway from the gene to the resistance phenotype.
Experimental Protocols for Characterization of bla Genes
This section provides detailed methodologies for the identification and characterization of bla genes and their contribution to ampicillin resistance.
PCR Amplification of bla Genes
This protocol outlines the steps for the amplification of blaTEM, blaSHV, and blaOXA-1 genes from bacterial DNA.
Materials:
-
DNA template (extracted from bacterial culture)
-
Gene-specific primers (see Table 3)
-
PCR Master Mix (containing Taq polymerase, dNTPs, MgCl2, and reaction buffer)
-
Nuclease-free water
-
Thermal cycler
Table 3: Primer Sequences for PCR Amplification
| Gene | Primer Name | Sequence (5' - 3') | Amplicon Size (bp) |
| blaTEM | TEM-F | ATGAGTATTCAACATTTCCGTGTC | ~861 |
| TEM-R | TTACCAATGCTTAATCAGTGAGGC | ||
| blaSHV | SHV-F | ATGCGTTATATTCGCCTGTGTATT | ~861 |
| SHV-R | TTAGCGTTGCCAGTGCTCG | ||
| blaOXA-1 | OXA-1-F | ACACAATACATATCAACTTCGCT | ~828 |
| OXA-1-R | AGTGTGTTTAGAATGG TGATCGC |
Procedure:
-
Prepare the PCR reaction mix: In a sterile PCR tube, combine the following components for a 25 µL reaction:
-
PCR Master Mix (2X): 12.5 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
DNA Template (50-100 ng): 1 µL
-
Nuclease-free water: to a final volume of 25 µL
-
-
Thermal Cycling: Place the PCR tubes in a thermal cycler and run the following program:
-
Initial Denaturation: 95°C for 5 minutes
-
30 Cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 30 seconds (this may need optimization depending on the primers)
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 7 minutes
-
-
Agarose (B213101) Gel Electrophoresis: Analyze the PCR products by running 5 µL of the reaction on a 1.5% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe). Visualize the DNA fragments under UV light and confirm the amplicon size against a DNA ladder.
Sanger Sequencing of PCR Amplicons
This protocol describes the general steps for Sanger sequencing of the purified PCR products to determine the exact nucleotide sequence of the bla gene.
Materials:
-
Purified PCR product
-
Sequencing primer (either the forward or reverse PCR primer)
-
BigDye™ Terminator v3.1 Cycle Sequencing Kit (or equivalent)
-
Sequencing stop solution
-
Capillary electrophoresis-based genetic analyzer
Procedure:
-
Cycle Sequencing Reaction: Set up the cycle sequencing reaction according to the manufacturer's instructions. Typically, this involves combining the purified PCR product, a sequencing primer, and the BigDye reaction mix.
-
Cycle Sequencing Program: Run the reaction in a thermal cycler using the program recommended by the sequencing kit manufacturer.
-
Precipitation and Purification: Precipitate the sequencing products to remove unincorporated dyes and primers. This is often done using an ethanol/EDTA precipitation method.
-
Capillary Electrophoresis: Resuspend the purified sequencing products in a formamide-based solution and run them on an automated genetic analyzer.
-
Data Analysis: Analyze the resulting electropherogram using sequencing analysis software to determine the nucleotide sequence. Compare the obtained sequence to reference sequences in databases like NCBI using BLAST to identify the specific bla gene variant.
Determination of Ampicillin Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the broth microdilution method, a standard procedure for determining the MIC of an antibiotic against a bacterial isolate.
Materials:
-
Bacterial isolate
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Ampicillin stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Plate incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution of Ampicillin:
-
Prepare a series of two-fold serial dilutions of the ampicillin stock solution in CAMHB in the wells of the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (inoculum without ampicillin) and a sterility control well (broth without inoculum).
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of ampicillin at which there is no visible growth of the bacteria.
Quantitative Data on Ampicillin Resistance
The following tables present quantitative data related to the activity of TEM-1, SHV-1, and OXA-1 beta-lactamases and their impact on ampicillin resistance.
Table 4: Minimum Inhibitory Concentration (MIC) of Ampicillin
| Beta-Lactamase | Host Organism | Ampicillin MIC (µg/mL) | Reference |
| None (Susceptible) | E. coli | 2 - 8 | [1] |
| TEM-1 | E. coli | > 256 | [2] |
| SHV-1 | K. pneumoniae | > 256 | [3] |
| OXA-1 | E. coli | > 256 | [4] |
Note: MIC values can vary depending on the bacterial strain, plasmid copy number, and specific experimental conditions.
Table 5: Kinetic Parameters of Beta-Lactamases against Ampicillin
| Enzyme | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference |
| TEM-1 | 20 - 77 | 800 - 2000 | 10.4 - 100 | [5] |
| SHV-1 | 29 | 3100 | 106.9 | [3] |
| OXA-1 | 31 | 357 | 11.5 | [4] |
Experimental and Logical Workflows
Visualizing the workflows involved in the characterization of bla-mediated resistance can aid in experimental design and data interpretation.
Conclusion
The proliferation of bla genes, particularly TEM-1, SHV-1, and OXA-1, represents a significant challenge to the clinical utility of ampicillin and other beta-lactam antibiotics. A thorough understanding of the genetic sequences, molecular mechanisms of action, and appropriate experimental methodologies for the characterization of these resistance determinants is essential for the scientific and drug development communities. This guide provides a foundational resource to aid in these endeavors, with the ultimate goal of informing the development of novel strategies to combat antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Predictors of effect of ampicillin-sulbactam against TEM-1 beta-lactamase-producing Escherichia coli in an in vitro dynamic model: enzyme activity versus MIC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting the hydrolysis of ampicillin catalyzed by Temoneira‐1 β‐lactamase, and the effect of Ni(II), Cd(II) and Hg(II) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure of the Beta-Lactamase Regulator AmpR
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the structure and function of the AmpR protein, a key transcriptional regulator of β-lactamase expression and a critical factor in bacterial antibiotic resistance. Understanding the intricate structural details of AmpR, its domains, and its interaction with various ligands is paramount for the development of novel strategies to combat resistance.
Core Structure of the this compound
AmpR is a member of the LysR-type transcriptional regulator (LTTR) family, a widespread group of proteins in prokaryotes that control a diverse range of cellular processes.[1] In many Gram-negative bacteria, including Pseudomonas aeruginosa and members of the Enterobacteriaceae family, AmpR is the pivotal regulator of the ampC (B8196016) β-lactamase gene.[2][3] The ampR and ampC genes are typically organized in a divergent operon, with AmpR binding to the intergenic region to control the transcription of both genes.[2][4]
Overall Architecture and Oligomeric State
The functional form of AmpR is a homotetramer.[3][4] This tetrameric assembly is crucial for its regulatory function, providing two independent DNA binding sites that recognize the characteristic T-N₁₁-A LTTR binding motif.[4] Non-denaturing mass spectrometry has confirmed the tetrameric nature of AmpR, which is further stabilized by its binding to DNA.[3] The overall molecular mass of the monomeric this compound is approximately 32 kDa, with the full tetramer being around 130.8 kDa.[4][5] Small-angle X-ray scattering (SAXS) data reveals that the AmpR-DNA complex has a relatively flat conformation.[3]
N-Terminal DNA-Binding Domain (DBD)
Like other LTTRs, AmpR possesses a conserved N-terminal DNA-binding domain (DBD).[4] This domain features a winged helix-turn-helix (wHTH) motif, a common structure for sequence-specific DNA recognition in prokaryotic transcription factors.[1][4] The canonical HTH motif consists of three α-helical bundles, where the second and third helices directly interact with the DNA, and the third helix makes critical contacts within the major groove to ensure binding specificity.[1] The DBD is responsible for recognizing and binding to a 38-base pair region within the overlapping promoters of the ampR-ampC operon.[4]
C-Terminal Effector-Binding Domain (EBD)
The C-terminal portion of AmpR constitutes the effector-binding domain (EBD), which is responsible for sensing the cellular metabolic state by binding to small molecule ligands.[4][6] The crystal structure of the EBD from Citrobacter freundii and P. aeruginosa reveals that it is dimeric.[2][6] Each monomeric EBD is composed of two subdomains that adopt an α/β Rossmann-like fold.[2] The interface between these two subdomains forms a pocket that, along with a groove on the surface of the first subdomain, creates the putative binding site for effector molecules.[2]
Quantitative Structural and Binding Data
Quantitative analysis of AmpR provides precise insights into its physical and functional characteristics. The following tables summarize key data derived from various experimental techniques.
| Property | Value / Description | Species Source | Reference |
| Moniker Molecular Weight | ~32 kDa | C. freundii | [4] |
| Oligomeric State | Homotetramer (~130.8 kDa) | C. freundii | [4] |
| EBD Crystal Structure Resolution | 1.83 Å | C. freundii | [2] |
| EBD Crystal Structure Resolution | 2.2 Å | P. aeruginosa | [6] |
| DNA Binding Motif | T-N₁₁-A | C. freundii | [4] |
| DNA Binding Region | 38-bp region in the ampR-ampC intergenic promoter | C. freundii | [4] |
| Table 1: Summary of Molecular and Structural Properties of AmpR. |
| Complex | Hydrodynamic Radius (Rₕ) | Radius of Gyration (R₉) | Maximum Dimension (Dₘₐₓ) | Reference |
| AmpR·21-bp dsDNA | 57.0 Å | 60.1 Å | 190 Å | [4] |
| AmpR·21-bp dsDNA·UDP-MurNAc-pentapeptide | 58.0 Å | 61.2 Å | 195 Å | [4] |
| Table 2: Hydrodynamic Properties of the AmpR-DNA Complex from SAXS. These values indicate a slight conformational change upon binding of the repressor ligand.[4] |
| Residue | Mutation | Effect | Species | Reference |
| Asp135 | D135N/A/V | Constitutive activation of ampC | P. aeruginosa, C. freundii, E. cloacae | [7][8][9][10] |
| Gly102 | G102E | Constitutive activation (in C. freundii); Protein destabilization (in P. aeruginosa) | C. freundii, P. aeruginosa | [9] |
| Arg86 | R86C | Constitutive activation of ampC | E. cloacae | [8] |
| Table 3: Key Amino Acid Residues and the Functional Impact of Their Mutation. These residues are critical for maintaining the repressed state of AmpR. |
AmpR Signaling and Regulation of AmpC
AmpR functions as a sophisticated molecular switch, modulating ampC expression in response to the integrity of the bacterial cell wall.[11] This regulatory circuit is a classic example of inducible antibiotic resistance.
Under normal growth conditions, AmpR binds to the peptidoglycan precursor UDP-N-acetylmuramic acid (MurNAc)-pentapeptide, which acts as a repressor or co-repressor.[3] In this state, AmpR represses ampC transcription, keeping β-lactamase levels low.[4] The terminal D-Ala-D-Ala motif of the pentapeptide is a primary determinant for this interaction, fitting deep within the EBD binding pocket.[3][4]
When the bacterium is exposed to β-lactam antibiotics, cell wall synthesis is inhibited, leading to the accumulation of peptidoglycan degradation products, specifically 1,6-anhydroMurNAc-peptides, in the cytoplasm.[3] These molecules act as inducers or activators by competitively displacing the UDP-MurNAc-pentapeptide repressor from the AmpR EBD.[4] This ligand exchange induces a conformational change in AmpR, converting it into a transcriptional activator that strongly promotes ampC expression.[3] The resulting surge in AmpC β-lactamase production leads to the degradation of the antibiotic, conferring resistance.
Key Experimental Methodologies
The structural and functional characterization of AmpR has been achieved through a combination of powerful biochemical and biophysical techniques.
Protein Expression and Purification
Detailed structural studies require large quantities of pure protein. The following protocol outlines a typical procedure for expressing and purifying the AmpR Effector-Binding Domain (EBD).
Protocol: Expression and Purification of AmpR EBD [4]
-
Transformation: The gene encoding the AmpR EBD is cloned into an expression vector (e.g., pMB400) and transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
Cell Growth: Transformed cells are grown in large volumes of Luria-Bertani (LB) media containing the appropriate antibiotic (e.g., 35 µg/ml kanamycin) at 37°C with shaking until they reach mid-log phase (A₆₀₀ ≈ 0.5).
-
Induction: Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. The culture is then incubated for an additional 4 hours at a lower temperature (e.g., 28°C) to enhance soluble protein expression.
-
Harvesting and Lysis: Cells are harvested by centrifugation and stored at -80°C. The cell pellets are thawed and resuspended in an ice-cold lysis buffer (e.g., 1 M NaCl, 20 mM Tris-HCl pH 8.0, 1 µM PMSF). Lysis is performed mechanically, for instance, using a French pressure cell press.
-
Purification: The protein is purified from the cell lysate using affinity chromatography (if tagged, e.g., with a His-tag) followed by size-exclusion chromatography to obtain a homogenous sample.
X-ray Crystallography for Structure Determination
X-ray crystallography is the primary technique used to determine the high-resolution, three-dimensional structure of proteins.[12][13] It has been instrumental in revealing the atomic details of the AmpR EBD.[2][6] The general workflow is depicted below.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Crystal structure of the AmpR effector binding domain provides insight into the molecular regulation of inducible ampc beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The β-lactamase gene regulator AmpR is a tetramer that recognizes and binds the D-Ala-D-Ala motif of its repressor UDP-N-acetylmuramic acid (MurNAc)-pentapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The β-Lactamase Gene Regulator AmpR Is a Tetramer That Recognizes and Binds the d-Ala-d-Ala Motif of Its Repressor UDP-N-acetylmuramic Acid (MurNAc)-pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity purification and binding characteristics of Citrobacter freundii AmpR, the transcriptional regulator of the ampC beta-lactamase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muropeptide Binding and the X-Ray Structure of the Effector Domain of the Transcriptional Regulator AmpR of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ampR Gene Mutations That Greatly Increase Class C β-Lactamase Activity in Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Fluorescence Assessment of the AmpR-Signaling Network of Pseudomonas aeruginosa to Exposure to β‑Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phys.libretexts.org [phys.libretexts.org]
- 13. proteopedia.org [proteopedia.org]
The Function of AmpR in Escherichia coli: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The AmpR protein, a member of the LysR-type transcriptional regulator (LTTR) family, is a critical component in the regulation of β-lactam antibiotic resistance, primarily through its control of the ampC gene, which encodes an AmpC β-lactamase. While typically absent from the chromosome of wild-type Escherichia coli, the study of plasmid-borne ampR in E. coli provides a crucial model system for understanding its function.[1][2] This guide offers an in-depth technical overview of AmpR's molecular function, the signaling pathways that govern its activity, and detailed experimental protocols for its study.
Core Concepts: The Dual Role of AmpR in Transcriptional Regulation
AmpR functions as a molecular switch, capable of both repressing and activating the transcription of the divergently transcribed ampC gene.[3] This dual functionality allows bacteria to tightly control the production of AmpC β-lactamase, mounting a robust defense in the presence of β-lactam antibiotics while minimizing the fitness cost of constitutive enzyme production.
-
Repression (Basal State): In the absence of β-lactam antibiotics, AmpR actively represses ampC transcription. It achieves this by binding to a specific DNA operator site located in the intergenic region between ampR and ampC. In this state, AmpR is bound to a peptidoglycan precursor, UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide, which stabilizes a conformation that favors repression.[4]
-
Activation (Induced State): Upon exposure to β-lactam antibiotics, the bacterial cell wall recycling pathway generates an accumulation of specific muropeptides, such as 1,6-anhydro-N-acetylmuramyl-peptides. These molecules act as inducers, displacing the UDP-MurNAc-pentapeptide repressor from AmpR's effector-binding domain.[4] This binding event triggers a conformational change in the this compound, converting it into a transcriptional activator that promotes the recruitment of RNA polymerase to the ampC promoter, leading to a significant increase in AmpC production.[3]
The AmpR Signaling Pathway
The induction of ampC expression by AmpR is intricately linked to the cell's peptidoglycan recycling pathway. Several key proteins work in concert to sense the presence of β-lactams and transduce this signal to AmpR.
-
AmpG: A transmembrane permease responsible for transporting muropeptides, generated from the breakdown of the cell wall, from the periplasm into the cytoplasm.[5][6] The function of AmpG is essential for induction.
-
AmpD: A cytoplasmic N-acetylmuramyl-L-alanine amidase that cleaves the transported muropeptides.[7] In the absence of β-lactams, AmpD keeps the cytoplasmic concentration of inducer muropeptides low. Mutations in ampD can lead to an accumulation of these inducers and result in constitutive high-level expression of ampC.[2][7]
-
AmpE: An integral membrane protein also involved in the signaling pathway, thought to modulate the response to β-lactam exposure.[8]
The signaling cascade can be summarized as follows:
-
β-lactam antibiotics inhibit penicillin-binding proteins (PBPs), leading to alterations in peptidoglycan synthesis and an increase in cell wall turnover.
-
This turnover releases muropeptides into the periplasm.
-
AmpG transports these muropeptides into the cytoplasm.
-
The increased concentration of these inducer muropeptides overcomes the processing capacity of AmpD.
-
Inducer muropeptides bind to AmpR, causing a conformational change.
-
Activated AmpR enhances the transcription of the ampC gene, leading to increased β-lactamase production and antibiotic resistance.
Quantitative Data on AmpR-Mediated Regulation
The regulatory activity of AmpR results in significant, quantifiable changes in gene expression and enzymatic activity. The following tables summarize key quantitative data from studies investigating plasmid-borne AmpR systems in E. coli.
| Parameter | Condition | Value | Bacterial Origin of System | Reference |
| ampC mRNA Expression | With functional AmpR (mutant Ala135) vs. non-functional AmpR | ~14-fold increase | Citrobacter freundii | [9] |
| With wild-type AmpR (Asp135) vs. non-functional AmpR | ~5-fold higher basal level with non-functional AmpR | Citrobacter freundii | [9] | |
| β-Lactamase Activity | With functional AmpR vs. loss of AmpR function | ~30-fold decrease upon loss of AmpR | Citrobacter freundii | [9] |
| Mutant AmpR (Asn135) vs. Wild-type AmpR | ~450-fold higher activity | Enterobacter cloacae | [7] | |
| Mutant AmpR (Val135) vs. Wild-type AmpR | ~75-fold higher activity | Enterobacter cloacae | [7] | |
| ampC Transcription | Strong promoter mutant vs. wild-type promoter | 8 to 18-fold higher | Escherichia coli | [1] |
Note: Much of the detailed quantitative analysis of the AmpR/AmpC system has been performed by expressing genes from other Enterobacteriaceae members in an E. coli host, as E. coli typically lacks a native ampR gene.
Experimental Protocols
Investigating the this compound and its regulatory network requires a suite of molecular biology and biochemical techniques. Below are detailed methodologies for key experiments.
β-Lactamase Activity Assay (Nitrocefin-Based)
This assay measures the enzymatic activity of AmpC β-lactamase by monitoring the hydrolysis of the chromogenic cephalosporin, nitrocefin (B1678963).
Principle: Nitrocefin is a substrate that changes color from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase. The rate of color change, measured spectrophotometrically at 490 nm, is directly proportional to the enzyme's activity.[10][11]
Materials:
-
E. coli cell lysate containing AmpC
-
Nitrocefin stock solution (e.g., 10 mg/mL in DMSO)[12]
-
β-Lactamase Assay Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.0)[10]
-
96-well clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation: a. Grow E. coli cultures (with and without inducer, if applicable) to mid-log phase. b. Harvest cells by centrifugation (e.g., 10,000 x g for 10 min at 4°C). c. Resuspend the cell pellet in ice-cold β-Lactamase Assay Buffer. d. Lyse the cells by sonication on ice (e.g., 5 cycles of 30-second pulses followed by 30-second rests).[11] e. Centrifuge the lysate at high speed (e.g., 16,000 x g for 20 min at 4°C) to pellet cell debris. f. Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube. Determine the total protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: a. Prepare a Nitrocefin working solution by diluting the stock solution in β-Lactamase Assay Buffer to a final concentration of ~0.5 mM (or until the solution is pale yellow).[10] Prepare this solution fresh and protect it from light. b. In the 96-well plate, add 1-50 µL of cell lysate to duplicate wells. Adjust the total volume in each well to 50 µL with Assay Buffer. Include a negative control (Assay Buffer only).[11]
-
Reaction and Measurement: a. Initiate the reaction by adding 50 µL of the Nitrocefin working solution to each well, bringing the final volume to 100 µL. b. Immediately place the plate in a microplate reader and begin measuring the absorbance at 490 nm. c. For a kinetic assay, take readings every minute for 30-60 minutes at room temperature.[10][11]
-
Data Analysis: a. Calculate the rate of reaction (ΔAbs490/min) from the linear portion of the kinetic curve. b. Normalize the activity to the total protein concentration in the lysate to determine the specific activity (e.g., in U/mg protein). One unit is often defined as the amount of enzyme that hydrolyzes 1.0 µmole of nitrocefin per minute.[11]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the direct binding of a protein (AmpR) to a specific DNA sequence (the ampC operator).
Principle: This technique is based on the observation that a DNA fragment bound to a protein migrates more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA fragment. This "shift" in mobility indicates a DNA-protein interaction.[13][14]
Materials:
-
Purified this compound
-
DNA probe: A short, double-stranded DNA fragment (~30-50 bp) corresponding to the AmpR binding site in the ampR-ampC intergenic region, labeled with a detectable tag (e.g., biotin (B1667282) or a fluorescent dye like IRDye).[13]
-
Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).[14]
-
Non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.[14]
-
Native polyacrylamide gel (e.g., 4-6% TBE gel).
-
Gel running buffer (e.g., 0.5X TBE).
-
Loading dye (non-denaturing).
Procedure:
-
Probe Preparation: a. Synthesize complementary single-stranded oligonucleotides, one of which is labeled. b. Anneal the sense and antisense strands by heating to 95°C for 5 minutes and then slowly cooling to room temperature.[13]
-
Binding Reaction: a. In a microcentrifuge tube, set up the binding reactions on ice. A typical 20 µL reaction includes:
- Binding Buffer
- A fixed amount of labeled DNA probe (e.g., 20-50 fmol)
- Non-specific competitor DNA (e.g., 1 µg poly(dI-dC))
- Increasing amounts of purified this compound (e.g., 0 to 500 nM).
- For competition assays, add a 50-100 fold molar excess of unlabeled specific probe to one reaction.
- For supershift assays, add an anti-AmpR antibody after the initial binding incubation. b. Incubate the reactions at room temperature for 20-30 minutes.[14]
-
Electrophoresis: a. Add non-denaturing loading dye to each reaction. b. Load the samples onto a pre-run native polyacrylamide gel. c. Run the gel at a constant voltage (e.g., 100-150V) in a cold room or with a cooling apparatus to prevent heat-induced dissociation of the complex.[13]
-
Detection: a. Transfer the DNA from the gel to a nylon membrane (for biotin-labeled probes) or image the gel directly (for fluorescent probes). b. For biotinylated probes, detect using a streptavidin-HRP conjugate followed by chemiluminescent substrate. c. The result will show a band for the free probe and a slower-migrating "shifted" band for the AmpR-DNA complex. The intensity of the shifted band should increase with higher AmpR concentrations.
Chromatin Immunoprecipitation (ChIP) for Bacteria
Bacterial ChIP (B-ChIP) is used to confirm the in vivo binding of AmpR to its target DNA within living E. coli cells.
Principle: Proteins are cross-linked to the DNA they are bound to in vivo using formaldehyde (B43269). The chromatin is then sheared, and an antibody specific to the protein of interest (AmpR) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and quantified by qPCR using primers flanking the putative binding site.[15][16]
Materials:
-
E. coli culture expressing AmpR
-
Formaldehyde (37%)
-
Glycine (B1666218) (1 M)
-
Cell Lysis Buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.5% NP-40, 1% Triton X-100, with protease inhibitors).[15]
-
Anti-AmpR antibody (or an antibody against an epitope tag on AmpR)
-
Protein A/G magnetic beads
-
IP Elution Buffer
-
qPCR primers for the ampR-ampC intergenic region and a negative control region.
Procedure:
-
Cross-linking: a. To a mid-log phase E. coli culture, add formaldehyde to a final concentration of 1% and incubate for 10-15 minutes at room temperature with gentle shaking.[15] b. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.[15] c. Harvest cells by centrifugation and wash twice with cold PBS.
-
Chromatin Preparation: a. Resuspend the cell pellet in Lysis Buffer containing protease inhibitors. b. Shear the chromatin by sonication to an average fragment size of 200-1000 bp. Optimization of sonication conditions is critical.[16] c. Centrifuge to pellet debris and collect the supernatant containing the soluble chromatin. Save a small aliquot as the "input" control.
-
Immunoprecipitation: a. Dilute the chromatin sample in IP Dilution Buffer. b. Add the anti-AmpR antibody and incubate overnight at 4°C with rotation. Include a negative control with a non-specific IgG antibody. c. Add pre-washed Protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein-DNA complexes. d. Wash the beads several times with a series of wash buffers of increasing stringency to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: a. Elute the complexes from the beads using IP Elution Buffer. b. Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for several hours to overnight. Treat the input sample in parallel.[16] c. Treat the samples with RNase A and then Proteinase K to remove RNA and protein.
-
DNA Purification and Analysis: a. Purify the DNA from the immunoprecipitated and input samples using a DNA purification kit or phenol-chloroform extraction. b. Perform quantitative PCR (qPCR) using primers specific to the AmpR binding site and a control genomic region where AmpR is not expected to bind. c. Analyze the results by calculating the percent input, which represents the enrichment of the target DNA sequence in the IP sample relative to the total input chromatin. A higher enrichment for the target region compared to the control region confirms in vivo binding.
Conclusion
The this compound serves as a sophisticated regulator of β-lactam resistance, finely tuning the expression of AmpC β-lactamase in response to antibiotic threat. Although not a native protein to E. coli, its study in this tractable host has been instrumental in dissecting the molecular mechanisms of its function. The signaling cascade, involving the key components of the peptidoglycan recycling pathway, highlights a complex interplay between cell wall homeostasis and gene regulation. For researchers in drug development, understanding this pathway and the specific protein-protein and protein-DNA interactions involved offers potential targets for the development of novel adjuvants that could disarm this prevalent resistance mechanism. The experimental protocols detailed herein provide a robust framework for the continued investigation of AmpR and similar regulatory systems.
References
- 1. Molecular Basis of AmpC Hyperproduction in Clinical Isolates of <i>Escherichia coli</i> [ouci.dntb.gov.ua]
- 2. Detection of AmpC Beta-Lactamase in Escherichia coli: Comparison of Three Phenotypic Confirmation Assays and Genetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of the Citrobacter freundii AmpR regulator to a single DNA site provides both autoregulation and activation of the inducible ampC beta-lactamase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The β-Lactamase Gene Regulator AmpR Is a Tetramer That Recognizes and Binds the d-Ala-d-Ala Motif of Its Repressor UDP-N-acetylmuramic Acid (MurNAc)-pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The signal transducer encoded by ampG is essential for induction of chromosomal AmpC -lactamase in Escherichia coli by … [ouci.dntb.gov.ua]
- 6. Model System To Evaluate the Effect of ampD Mutations on AmpC-Mediated β-Lactam Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ampR Gene Mutations That Greatly Increase Class C β-Lactamase Activity in Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Role of AmpR in the High Expression of the Plasmid-Encoded AmpC β-Lactamase CFE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. toku-e.com [toku-e.com]
- 13. licorbio.com [licorbio.com]
- 14. benchchem.com [benchchem.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
The Emergence of Ampicillin Resistance: A Technical Guide to its Pre-Market Origins
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the pivotal discovery of the ampicillin (B1664943) resistance gene, a cornerstone in our understanding of antibiotic resistance. A landmark study published in The Lancet Infectious Diseases by Tran-Dien et al. (2018) provided compelling evidence that the gene responsible for ampicillin resistance, blaTEM-1, was present in zoonotic bacteria years before the antibiotic's commercial release in 1961. This finding reshaped our comprehension of the evolutionary pressures that drive antibiotic resistance, highlighting the significant role of agricultural antibiotic use.
Core Findings: Pre-existing Resistance
The seminal study analyzed a historical collection of Salmonella enterica serotype Typhimurium isolates from 1911 to 1969. The key discovery was the identification of ampicillin-resistant strains harboring the blaTEM-1 gene on transmissible plasmids in isolates from as early as 1959 and 1960. This predates the introduction of ampicillin for human use, suggesting that the selective pressure for the emergence of this resistance mechanism originated from other sources, likely the widespread use of penicillin G in livestock feed during the 1950s.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the analysis of the historical Salmonella Typhimurium isolates.
| Parameter | Value | Source |
| Total Isolates Analyzed | 288 | Human, animal, feed, and food |
| Time Span of Isolate Collection | 1911-1969 | 31 countries across four continents |
| Number of Ampicillin-Resistant Isolates | 11 (3.8%) | - |
| Earliest Ampicillin-Resistant Isolates | 1959 (France), 1960 (Tunisia) | Human sources |
| Primary Ampicillin Resistance Gene Identified | blaTEM-1 | Found on plasmids |
| Characteristics of Early blaTEM-1-Carrying Plasmids | |
| Isolate Origin | Plasmid Type |
| France (1959) | IncX1 |
| Tunisia (1960) | IncF |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments that led to the discovery of pre-existing ampicillin resistance.
Antimicrobial Susceptibility Testing
The Kirby-Bauer disk diffusion method was utilized to determine the susceptibility of the historical Salmonella isolates to a panel of antibiotics, including ampicillin.
-
Inoculum Preparation: A suspension of the bacterial isolate is prepared in a sterile broth and its turbidity is adjusted to match a 0.5 McFarland standard.
-
Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar (B569324) plate.
-
Disk Application: Paper disks impregnated with a standard concentration of ampicillin (10 µg) are placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Interpretation: The diameter of the zone of inhibition around each disk is measured. The susceptibility or resistance of the isolate to ampicillin is determined by comparing the zone diameter to established clinical breakpoints.
Resistance-Transfer Experiments (Bacterial Conjugation)
To ascertain the transferability of ampicillin resistance, conjugation experiments were performed using the ampicillin-resistant isolates as donors and a susceptible Escherichia coli strain as the recipient.
-
Culture Preparation: Overnight broth cultures of the donor (Salmonella) and recipient (E. coli) strains are prepared.
-
Mating: Equal volumes of the donor and recipient cultures are mixed and incubated together on a solid or in a liquid medium for a defined period (e.g., 4-6 hours) at 37°C to allow for cell-to-cell contact and plasmid transfer.
-
Selection of Transconjugants: The mating mixture is plated onto a selective agar medium containing ampicillin and another antibiotic to which the recipient strain is resistant and the donor strain is susceptible (e.g., streptomycin). This selects for recipient cells that have acquired the ampicillin resistance plasmid.
-
Confirmation: Colonies that grow on the selective agar are subcultured and their identity as transconjugants is confirmed through species-specific biochemical tests and PCR for the presence of the blaTEM-1 gene.
Whole-Genome Sequencing (WGS) and Analysis
WGS was employed to identify the genetic determinants of resistance and to understand the phylogenetic relationships of the historical isolates.
-
DNA Extraction: High-quality genomic DNA is extracted from a pure culture of each Salmonella isolate.
-
Library Preparation and Sequencing: The extracted DNA is used to prepare a sequencing library, which is then sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Bioinformatic Analysis:
-
Quality Control: The raw sequencing reads are assessed for quality and trimmed to remove low-quality bases and adapter sequences.
-
Genome Assembly: The quality-filtered reads are assembled into a draft genome sequence.
-
Resistance Gene Identification: The assembled genomes are screened against a database of known antibiotic resistance genes (e.g., ResFinder) to identify the presence of genes like blaTEM-1.
-
Plasmid Typing: Plasmid replicons are identified from the genome assemblies using tools like PlasmidFinder to determine the type of plasmids carrying the resistance genes.
-
Phylogenetic Analysis: Single nucleotide polymorphisms (SNPs) are identified by comparing the genomes to a reference genome. These SNPs are then used to construct a phylogenetic tree to infer the evolutionary relationships between the isolates.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the discovery of the ampicillin resistance gene.
Technical Guide: Molecular Weight and Functional Regulation of the AmpR Protein
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of the AmpR protein, a critical transcriptional regulator involved in bacterial antibiotic resistance. The focus is on its molecular weight, the signaling pathway it governs, and the detailed experimental protocols used for its characterization.
Introduction to AmpR
AmpR is a LysR-type transcriptional regulator (LTTR) that plays a pivotal role in the expression of β-lactamase enzymes, particularly the chromosomal AmpC cephalosporinase, in many Gram-negative bacteria such as Pseudomonas aeruginosa and members of the Enterobacteriaceae family.[1][2][3] The production of AmpC is a major mechanism of resistance to β-lactam antibiotics.[4] AmpR functions as a molecular switch, responding to changes in the state of the bacterial cell wall to either repress or activate the transcription of the ampC gene.[1][3] Given its central role in antibiotic resistance, AmpR is a significant target for the development of new therapeutic agents. A thorough understanding of its biochemical and biophysical properties, including its precise molecular weight, is fundamental for these research efforts.
Molecular Weight of this compound
The molecular weight of the this compound can be determined theoretically from its amino acid sequence and confirmed experimentally using methods such as SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and mass spectrometry.
-
Theoretical Molecular Weight : The theoretical molecular weight is calculated by summing the masses of its constituent amino acids. For the well-characterized this compound from Pseudomonas aeruginosa (strain PAO1), the protein consists of 296 amino acids.[5] Based on this sequence, the calculated theoretical molecular weight is approximately 32.6 kDa .
-
Experimentally Determined Molecular Weight : Experimental analysis provides in-vitro confirmation of the protein's size. Studies on the AmpR homolog from Citrobacter freundii using non-denaturing mass spectrometry have shown that AmpR exists as a homotetramer with a total mass of approximately 130.8 kDa.[1] This corresponds to a monomeric molecular weight of about 32.7 kDa , which is in close agreement with the theoretical value.[1]
| Protein | Source Organism | No. of Amino Acids | Theoretical MW (Monomer, kDa) | Experimental MW (Monomer, kDa) | Experimental Method | Oligomeric State |
| AmpR | Pseudomonas aeruginosa PAO1 | 296[5] | ~32.6 | Not directly cited | - | Dimer (in vivo)[6] |
| AmpR | Citrobacter freundii | Not specified | Not specified | ~32.7[1] | Non-denaturing Mass Spectrometry[1] | Homotetramer[1] |
The AmpR Signaling Pathway for ampC Regulation
AmpR-mediated regulation of ampC is intricately linked to the bacterial cell wall recycling pathway.[2] AmpR senses metabolic precursors from peptidoglycan turnover, allowing the bacterium to produce β-lactamase only when the cell wall is damaged by antibiotics.[7]
Pathway Description:
-
Repressed State (Absence of β-lactams): Under normal growth conditions, there is a basal level of peptidoglycan turnover. The precursor UDP-N-acetylmuramic acid (MurNAc)-pentapeptide is present in the cytoplasm and binds to AmpR.[1] This ligand-bound state locks AmpR in a conformation that represses the transcription of the ampC gene.[1]
-
Induced State (Presence of β-lactams): When β-lactam antibiotics inhibit cell wall synthesis, peptidoglycan fragments, specifically 1,6-anhydroMurNAc-peptides, are generated and transported into the cytoplasm by the permease AmpG.[1][4] These fragments accumulate and competitively displace UDP-MurNAc-pentapeptide from AmpR.[1]
-
Activation: The binding of 1,6-anhydroMurNAc-peptides causes a conformational change in AmpR, converting it into a transcriptional activator.[1] Activated AmpR then promotes the transcription of the divergently transcribed ampC gene, leading to the production and secretion of AmpC β-lactamase into the periplasm, where it can hydrolyze and inactivate the β-lactam antibiotic.[1]
-
Negative Regulation: The system is fine-tuned by the amidase AmpD, which degrades the 1,6-anhydroMurNAc-peptide signaling molecules, thus helping to downregulate ampC expression once the antibiotic threat is neutralized.[4][8]
Experimental Protocols
The following sections detail standardized protocols for determining the molecular weight of proteins like AmpR.
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely used technique to separate proteins based on their molecular weight.[9][10] The SDS detergent denatures proteins and imparts a uniform negative charge, so migration through the gel is primarily dependent on size.[11]
A. Reagents and Materials
-
Protein sample (e.g., purified AmpR)
-
Protein molecular weight standards (pre-stained or unstained)
-
2X Laemmli sample buffer (containing SDS, β-mercaptoethanol or DTT, glycerol, bromophenol blue)
-
Polyacrylamide gels (precast or hand-cast to a suitable percentage, e.g., 4-20% gradient for a wide range)[11]
-
1X Tris-Glycine-SDS running buffer
-
Coomassie Brilliant Blue or other protein stain
-
Destaining solution (e.g., methanol/acetic acid/water mixture)
-
Electrophoresis chamber and power supply
B. Sample Preparation
-
Thaw the protein sample and molecular weight standards on ice.
-
In a microcentrifuge tube, mix the protein sample with an equal volume of 2X Laemmli sample buffer. A final protein concentration of 0.5-2 µg per lane is typical.
-
Heat the samples and standards at 95-100°C for 5-10 minutes to ensure complete denaturation and reduction.[11]
-
Centrifuge the tubes briefly to pellet any insoluble debris.
C. Electrophoresis
-
Assemble the electrophoresis chamber according to the manufacturer's instructions.
-
Fill the inner and outer chambers with 1X Tris-Glycine-SDS running buffer.
-
Carefully load the prepared molecular weight standards into the first lane and the unknown protein samples into adjacent lanes. Record the loading order.
-
Connect the chamber to the power supply and run the gel at a constant voltage (e.g., 150-200 V) until the dye front reaches the bottom of the gel.[11]
D. Staining and Visualization
-
After electrophoresis, carefully remove the gel from the cassette and place it in a container with Coomassie stain.
-
Incubate with gentle agitation for 1-2 hours.
-
Remove the stain and add destaining solution. Change the destain solution periodically until the protein bands are clearly visible against a clear background.
E. Data Analysis
-
Measure the migration distance from the top of the resolving gel to each band in the standard ladder and to the unknown protein band.
-
Calculate the relative migration distance (Rf) for each band.[12]
-
Plot a standard curve of log(MW) of the standards versus their Rf values.
-
Determine the Rf of the unknown protein and use the linear equation from the standard curve to interpolate its log(MW), and thus calculate its molecular weight.[12][13]
Mass spectrometry (MS) provides a highly accurate determination of a protein's molecular mass. Shotgun proteomics workflows are commonly used for protein identification and characterization from complex mixtures.[14][15]
A. Reagents and Materials
-
Protein sample (can be from an SDS-PAGE gel band or in solution)
-
Urea (B33335) or other chaotropic agent
-
Dithiothreitol (DTT) for reduction
-
Iodoacetamide (IAA) for alkylation
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate buffer
-
Formic acid (FA) and acetonitrile (B52724) (ACN) for chromatography
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
B. Sample Preparation (In-Solution Digestion)
-
Denaturation: Solubilize the protein sample (approx. 10-20 µg) in a buffer containing a chaotropic agent like 8 M urea.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate for 30-60 minutes at 37°C to reduce disulfide bonds.
-
Alkylation: Add IAA to a final concentration of 20-25 mM and incubate in the dark for 30 minutes at room temperature to cap the free cysteine residues.
-
Digestion: Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration to below 1 M. Add trypsin at a ratio of 1:50 (trypsin:protein, w/w) and incubate overnight at 37°C.[16]
-
Clean-up: Stop the digestion by adding formic acid. Clean and concentrate the resulting peptides using a C18 solid-phase extraction (SPE) tip or column to remove salts and detergents prior to MS analysis.[14][17]
C. LC-MS/MS Analysis
-
Inject the prepared peptide mixture into an LC-MS/MS system.
-
Peptides are first separated on a reverse-phase HPLC column based on their hydrophobicity.
-
Eluted peptides are ionized (typically by electrospray ionization, ESI) and introduced into the mass spectrometer.
-
The mass spectrometer performs a survey scan (MS1) to measure the mass-to-charge (m/z) ratio of the intact peptides.
-
Selected peptides are then fragmented (MS2), and the m/z ratios of the fragments are measured.
D. Data Analysis
-
The resulting MS/MS spectra are searched against a protein sequence database (e.g., UniProt) using a search algorithm (e.g., Mascot, Sequest).
-
The algorithm matches the experimental fragmentation patterns to theoretical patterns generated from the database to identify the peptides, and consequently, the protein.
-
The high-resolution mass of the intact protein can be determined from the masses of the identified peptides, providing a highly accurate molecular weight.
References
- 1. The β-Lactamase Gene Regulator AmpR Is a Tetramer That Recognizes and Binds the d-Ala-d-Ala Motif of Its Repressor UDP-N-acetylmuramic Acid (MurNAc)-pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Progress in regulatory mechanism for inducing β-lactamase in Gram-negative bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Identification of Novel Genes Responsible for Overexpression of ampC in Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Structural and Functional Characterization of Pseudomonas aeruginosa Global Regulator AmpR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Signalling proteins in enterobacterial AmpC beta-lactamase regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Protein Molecular Weights on SDS-PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Protein Molecular Weights on SDS-PAGE | Springer Nature Experiments [experiments.springernature.com]
- 11. SDS-PAGE Protocol | Rockland [rockland.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. bio-rad.com [bio-rad.com]
- 14. 多彩な手順で質量分析用複合タンパク質サンプルを調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Step-by-Step Sample Preparation of Proteins for Mass Spectrometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
AmpR: A Global Transcriptional Regulator at the Crossroads of Resistance and Virulence in Pseudomonas aeruginosa
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudomonas aeruginosa, an opportunistic pathogen of significant clinical concern, exhibits a remarkable ability to adapt to diverse environments and resist antimicrobial therapies. Central to its regulatory network is AmpR, a LysR-type transcriptional regulator (LTTR) initially characterized for its role in inducible β-lactam resistance. However, extensive research has unveiled that AmpR's influence extends far beyond antibiotic resistance, positioning it as a global regulator that orchestrates a complex interplay between virulence, quorum sensing, stress responses, and metabolism. This technical guide provides a comprehensive overview of the multifaceted role of AmpR in P. aeruginosa, detailing its regulatory mechanisms, target genes, and the experimental methodologies used to elucidate its function. By presenting quantitative data in structured tables and visualizing complex pathways, this document aims to serve as a critical resource for researchers and professionals engaged in understanding and combating P. aeruginosa pathogenicity.
Introduction: The Expanding Role of AmpR
AmpR was first identified as the transcriptional activator of the chromosomal β-lactamase, AmpC, conferring resistance to a broad spectrum of β-lactam antibiotics.[1][2] The ampR gene is typically located upstream of and transcribed divergently from the ampC gene.[1][3] While this core function is conserved, in P. aeruginosa, AmpR has evolved into a master regulator, influencing the expression of over 500 genes.[2][3][4] This extensive regulon underscores AmpR's critical role in the bacterium's lifestyle, acting as a switch between acute and chronic infection phenotypes.[1][5] Genomic, proteomic, and phenotypic analyses have revealed that AmpR modulates pathways including, but not limited to, non-β-lactam antibiotic resistance, quorum sensing (QS), biofilm formation, and various physiological processes.[1][5] Understanding the intricacies of the AmpR regulatory network is paramount for the development of novel therapeutic strategies against this formidable pathogen.
The AmpR Regulon: A Global Network
The advent of high-throughput technologies such as DNA microarrays, RNA-sequencing (RNA-Seq), and Chromatin Immunoprecipitation followed by sequencing (ChIP-Seq) has been instrumental in defining the vast scope of the AmpR regulon.[1][5] These studies have demonstrated that AmpR both positively and negatively regulates a diverse array of genes, often in response to environmental cues like the presence of sub-inhibitory concentrations of β-lactam antibiotics.[2][5]
Data Presentation: Quantitative Overview of AmpR-Regulated Genes
The following tables summarize the quantitative data on AmpR-regulated genes and pathways, compiled from various transcriptomic and proteomic studies.
Table 1: Key Genes and Pathways Regulated by AmpR in P. aeruginosa
| Category | Gene(s)/Pathway | Regulation by AmpR | Fold Change (in ampR mutant vs. wild-type) * | Function | Reference(s) |
| β-Lactam Resistance | ampC | Positive | Decreased | Chromosomal β-lactamase | [2][6] |
| ampD, ampDh2, ampDh3 | Positive | Decreased | Peptidoglycan amidases | [2] | |
| ampG, ampP | Positive | Decreased | Muropeptide permeases | [2] | |
| nagZ | Positive | Decreased | N-acetyl-β-D-glucosaminidase | [2] | |
| Non-β-Lactam Resistance | mexT | Negative | Increased | Regulator of MexEF-OprN | [1][2] |
| mexEF-oprN | Negative | Increased | Quinolone efflux pump | [1][2][5] | |
| mexR | Positive | Decreased | Repressor of MexAB-OprM | [1] | |
| Quorum Sensing | lasR | Positive | Decreased | Master QS regulator | [4][5] |
| rhlR | Positive | Decreased | QS regulator | [4][5] | |
| mvfR (pqsR) | Positive | Decreased | PQS system regulator | [5] | |
| lasA, lasB | Positive | Decreased | Proteases | [6] | |
| Pyocyanin production | Positive | Decreased | Virulence factor | [6] | |
| Stress Response | rpoS | Positive | Decreased | Stationary phase sigma factor | [1] |
| dnaJ-dnaK-grpE | Positive | Decreased | Hsp70 chaperone system | [1] | |
| Iron Acquisition | Pyoverdine & Pyochelin genes | Positive | Decreased | Siderophore synthesis | [1] |
| Small RNAs | rgRsmZ | Positive | Decreased | Modulator of RsmA | [5] |
| rgP32 | Positive | Decreased | Heat shock response | [1] | |
| asPrrF1 | Positive | Decreased | Iron uptake regulation | [1] |
*Note: Fold changes are qualitative descriptions based on the literature; precise numerical values vary between studies and experimental conditions.
AmpR Signaling and Regulatory Mechanisms
AmpR's activity is intricately linked to the state of the bacterial cell wall. In the absence of β-lactam antibiotics, AmpR is believed to be in a repressed state. Upon exposure to β-lactams, which inhibit penicillin-binding proteins (PBPs), the cell wall recycling pathway is perturbed, leading to the accumulation of specific muropeptides that act as signaling molecules to activate AmpR.
Visualization of AmpR Signaling Pathway
Caption: AmpR activation cascade upon β-lactam exposure.
Experimental Protocols
The following sections outline the general methodologies for key experiments used to study the AmpR regulon. Note that these are generalized protocols based on published literature and may require optimization for specific laboratory conditions.
RNA-Sequencing (RNA-Seq) for Transcriptome Analysis
RNA-Seq is a powerful technique to compare the global gene expression profiles of a wild-type P. aeruginosa strain (e.g., PAO1) and an ampR deletion mutant (PAOΔampR).[5]
Protocol Outline:
-
Bacterial Growth and Treatment:
-
Grow PAO1 and PAOΔampR cultures to mid-exponential phase.
-
For induction experiments, expose cultures to a sub-inhibitory concentration (sub-MIC) of a β-lactam antibiotic (e.g., benzylpenicillin) for a defined period.[6]
-
Harvest bacterial cells by centrifugation.
-
-
RNA Isolation:
-
Lyse bacterial cells using a suitable method (e.g., enzymatic lysis followed by mechanical disruption).
-
Extract total RNA using a commercial kit or a phenol-chloroform extraction protocol.
-
Treat the extracted RNA with DNase to remove any contaminating genomic DNA.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Fragment the remaining mRNA.
-
Synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the P. aeruginosa reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes between PAO1 and PAOΔampR with a fold-change threshold (e.g., ≥2.0) and a statistical significance cutoff (e.g., Bonferroni-corrected p-value ≤0.05).[5]
-
Caption: A simplified workflow for RNA-Seq analysis.
Chromatin Immunoprecipitation-Sequencing (ChIP-Seq)
ChIP-Seq is used to identify the direct DNA binding sites of AmpR on a genome-wide scale.[5]
Protocol Outline:
-
Cross-linking and Cell Lysis:
-
Grow P. aeruginosa expressing a tagged version of AmpR (e.g., V5-tagged).
-
Cross-link protein-DNA complexes in vivo using formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells.
-
-
Chromatin Shearing:
-
Shear the chromatin into small fragments (typically 200-600 bp) using sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the AmpR tag (e.g., anti-V5 antibody).
-
Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specifically bound proteins and DNA.
-
-
Elution and Reverse Cross-linking:
-
Elute the complexes from the beads.
-
Reverse the protein-DNA cross-links by heating in the presence of a high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Library Preparation:
-
Purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA (end-repair, A-tailing, adapter ligation, PCR amplification).
-
-
Sequencing and Data Analysis:
-
Sequence the ChIP-Seq library.
-
Align reads to the reference genome.
-
Perform peak calling to identify regions of the genome enriched for AmpR binding.
-
Identify the consensus AmpR binding motif from the enriched sequences.[5]
-
Caption: A simplified workflow for ChIP-Seq analysis.
β-Lactamase Activity Assay
This assay quantifies the enzymatic activity of AmpC β-lactamase produced by P. aeruginosa.
Protocol Outline:
-
Culture Preparation:
-
Cell Lysate Preparation:
-
Harvest cells by centrifugation and wash with a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer).[6]
-
Resuspend the cells and lyse them by sonication on ice.[6]
-
Clarify the lysate by centrifugation to obtain the supernatant containing the β-lactamase.[6]
-
-
Enzymatic Reaction:
-
Add a small volume of the supernatant to an assay buffer containing a chromogenic substrate, such as nitrocefin (B1678963) (final concentration, 100 µM).[6]
-
Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 482-490 nm over time.[6]
-
-
Data Analysis:
Implications for Drug Development
The central role of AmpR in coordinating antibiotic resistance and virulence makes it an attractive target for novel antimicrobial strategies. Targeting AmpR could have a dual benefit:
-
Resensitization to β-Lactams: Inhibition of AmpR could prevent the induction of AmpC, potentially restoring the efficacy of existing β-lactam antibiotics.
-
Attenuation of Virulence: By disrupting AmpR's control over virulence factors and quorum sensing, anti-AmpR agents could diminish the pathogenic potential of P. aeruginosa, making it more susceptible to host immune clearance.
Conclusion
AmpR has emerged from being a specific regulator of β-lactamase to a global transcriptional factor that sits (B43327) at the heart of the regulatory network of P. aeruginosa. Its intricate control over antibiotic resistance, virulence, and other physiological processes highlights its importance for the bacterium's success as a pathogen. The continued elucidation of the AmpR regulon and its signaling pathways, through the application of advanced molecular techniques, will undoubtedly pave the way for innovative therapeutic interventions against this challenging opportunistic pathogen. This guide serves as a foundational resource to aid in these ongoing research and development efforts.
References
- 1. Pseudomonas aeruginosa AmpR: an acute–chronic switch regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Regulatory Repertoire of Pseudomonas aeruginosa AmpC ß-Lactamase Regulator AmpR Includes Virulence Genes | PLOS One [journals.plos.org]
- 3. The Regulatory Repertoire of Pseudomonas aeruginosa AmpC ß-Lactamase Regulator AmpR Includes Virulence Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pseudomonas aeruginosa AmpR is a global transcriptional factor that regulates expression of AmpC and PoxB beta-lactamases, proteases, quorum sensing, and other virulence factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deep sequencing analyses expands the Pseudomonas aeruginosa AmpR regulon to include small RNA-mediated regulation of iron acquisition, heat shock and oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudomonas aeruginosa AmpR Is a Global Transcriptional Factor That Regulates Expression of AmpC and PoxB β-Lactamases, Proteases, Quorum Sensing, and Other Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of AmpR in AmpC β-Lactamase Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resistance to β-lactam antibiotics poses a significant threat to global health, and a primary mechanism in many Gram-negative bacteria is the production of AmpC β-lactamases. The expression of the ampC gene is intricately controlled by the transcriptional regulator AmpR, a member of the LysR-type transcriptional regulator (LTTR) family. AmpR functions as a sophisticated molecular switch, repressing ampC expression under normal conditions and activating it in the presence of specific β-lactam antibiotics. This dual functionality is governed by the dynamic interplay between peptidoglycan recycling intermediates and AmpR's effector-binding domain. In several pathogens, notably Pseudomonas aeruginosa, AmpR's regulatory scope extends far beyond ampC, positioning it as a global regulator that modulates virulence, quorum sensing, and other resistance mechanisms. This guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and structural features of AmpR-mediated ampC regulation, supported by quantitative data and detailed experimental protocols.
The AmpR-AmpC Regulatory Core
The ampR and ampC genes are typically located adjacent to each other on the chromosome, organized in a divergent orientation.[1][2] The intercistronic region between them contains overlapping promoters, which serve as the binding site for AmpR, allowing it to control the transcription of both genes.[3][4]
AmpR exhibits a dual regulatory function:
-
Repressor: In the absence of an inducing β-lactam, AmpR binds to the promoter region and represses the transcription of ampC, maintaining a low, basal level of enzyme production.[5][6]
-
Activator: In the presence of an inducer, AmpR undergoes a conformational change, becoming a transcriptional activator that significantly upregulates ampC expression.[5][7]
This elegant system allows the bacterium to conserve resources by producing the resistance enzyme only when it is needed to combat an antibiotic threat.
The Signaling Pathway of AmpC Induction
The transition of AmpR from a repressor to an activator is controlled by specific signaling molecules generated from the cell's own peptidoglycan (PG) recycling pathway. This process elegantly links the detection of cell wall damage to the activation of a specific resistance mechanism.
Basal State: Repression
Under normal physiological conditions, the cell wall precursor UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide is present in the cytoplasm.[4][5] This molecule binds to the C-terminal effector-binding domain of AmpR.[4][6] The AmpR-(UDP-MurNAc-pentapeptide) complex adopts a conformation that represses ampC transcription, resulting in minimal AmpC production.[7]
Induced State: Activation
-
Sensing Cell Wall Damage: Exposure to β-lactam antibiotics inhibits the function of penicillin-binding proteins (PBPs), which are essential for peptidoglycan synthesis. This disruption leads to the release of PG degradation fragments, specifically 1,6-anhydro-N-acetylmuramic acid (anhydroMurNAc)-peptides , into the periplasm.[5][8]
-
Transport of Inducers: These anhydroMurNAc-peptides are transported from the periplasm into the cytoplasm by a specific inner membrane permease, AmpG .[5][8]
-
Competitive Binding and Activation: In the cytoplasm, the accumulated anhydroMurNAc-peptides (e.g., anhydroMurNAc-tripeptide and -pentapeptide) act as inducer molecules.[3][9] They compete with and displace the repressing UDP-MurNAc-pentapeptide from the AmpR binding pocket.[5][7]
-
Transcriptional Activation: The binding of an anhydroMurNAc-peptide induces a conformational change in the AmpR protein.[3][8] This newly formed AmpR-inducer complex is now a potent transcriptional activator. It binds to the ampC promoter and facilitates the recruitment of RNA polymerase, leading to a dramatic increase in ampC transcription and subsequent AmpC β-lactamase production.[1][10]
Fine-Tuning the Response: The Role of AmpD
To prevent uncontrolled ampC expression and to reset the system after the antibiotic threat has passed, bacteria employ the enzyme AmpD , a cytosolic N-acetyl-muramyl-L-alanine amidase.[8] AmpD cleaves the peptide stem from the anhydroMurNAc-peptides, effectively inactivating them as inducers.[5][8] This reduces the cytoplasmic concentration of activating ligands, allowing the repressing UDP-MurNAc-pentapeptide to bind to AmpR again, thereby returning ampC expression to its basal state. Mutations that inactivate ampD are a common cause of constitutive, high-level AmpC production (derepression) in clinical isolates, as the inducer molecules accumulate unchecked.[8]
References
- 1. Pseudomonas aeruginosa AmpR Is a Global Transcriptional Factor That Regulates Expression of AmpC and PoxB β-Lactamases, Proteases, Quorum Sensing, and Other Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. The β-Lactamase Gene Regulator AmpR Is a Tetramer That Recognizes and Binds the d-Ala-d-Ala Motif of Its Repressor UDP-N-acetylmuramic Acid (MurNAc)-pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the AmpR Promoter: Function, Sequence, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the AmpR promoter, a critical element in molecular biology and antibiotic resistance. We will delve into its core function, sequence characteristics, regulatory mechanisms, and provide detailed experimental protocols for its study and manipulation.
Core Function and Mechanism
The AmpR promoter is most commonly known as the promoter for the β-lactamase gene (bla), which confers resistance to ampicillin (B1664943) and related β-lactam antibiotics. The β-lactamase enzyme hydrolyzes the β-lactam ring of these antibiotics, rendering them inactive.[1] This function makes the AmpR promoter a ubiquitous component of plasmid vectors used for cloning and protein expression, where it drives the expression of the ampicillin resistance gene as a selectable marker.
The AmpR promoter is constitutively active in most common laboratory E. coli strains, meaning it does not require a specific inducer for transcription. However, its strength can be influenced by various factors, including the host strain, plasmid copy number, and the specific sequence of the promoter itself.
AmpR Promoter Sequence
The sequence of the AmpR promoter can vary slightly between different plasmid backbones. Below are the sequences of the AmpR promoter from two widely used cloning vectors, pBR322 and pUC19.
Table 1: AmpR Promoter Sequences from Common Cloning Vectors
| Vector | Promoter Length (bp) | Sequence (5' to 3') |
| pBR322 | 105 | TTCTCATGTTTGACAGCTTATCATCGATAAGCTTTAATGCGGTAGTTTATCACAGTTAAATTGCTAACGCAGTCAGGCACCGTGTATGAAATCTAACAATGCGCTCATCGTCATCCTCGGCACCGTCACCCTGGATGCTGTAGGCATAGGCTTGGTTATGCCGGTACTGCCGGGCCTCTTGCGGGATATCGTCCATTCCGACAGCATCGCCAGTCACTATGGCGTGCTGCTAGCGCTATATGCGTTGATGCAATTTCTATGCGCACCCGTTCTCGGAGCACTGTCCGACCGCTTTGGCCGCCGCCCAGTCCTGCTCGCTTCGCTACTTGGAGCCACTATCGACTACGCGATCATGGCGACCACACCCGTCCTGTGGATCCTCTACGCCGGACGCATCGTGGCCGGCATCACCGGCGCCACAGGTGCGGTTGCTGGCGCCTATATCGCCGACATCACCGATGGGGAAGATCGGGCTCGCCACTTCGGGCTCATGAGCGCTTGTTTCGGCGTGGGTATGGTGGCAGGCCCCGTGGCCGGGGGACTGTTGGGCGCCATCTCCTTGCATGCACCATTCCTTGCGGCGGCGGTGCTCAACGGCCTCAACCTACTACTGGGCTGCTTCCTAATGCAGGAGTCGCATAAGGGAGAGCGTCGACCGATGCCCTTGAGAGCCTTCAACCCAGTCAGCTCCTTCCGGTGGGCGCGGGGCATGACTATCGTCGCCGCACTTATGACTGTCTTCTTTATCATGCAACTCGTAGGACAGGTGCCGGCAGCGCTCTGGGTCATTTTCGGCGAGGACCGCTTTCGCTGGAGCGCGACGATGATCGGCCTGTCGCTTGCGGTATTCGGAATCTTGCACGCCCTCGCTCAAGCCTTCGTCACTGGTCCCGCCACCAAACGTTTCGGCGAGAAGCAGGCCATTATCGCCGGCATGGCGGCCGACGCGCTGGGCTACGTCTTGCTGG |
| pUC19 | 105 | GTTTGACAGCTTATCATCGATAAGCTTTAATGCGGTAGTTTATCACAGTTAAATTGCTAACGCAGTCAGGCACCGTGTATGAAATCTAACAATGCGCTCATCGTCATCCTCGGCACCGTCACCCTGGATGCTGTAGGCATAGGCTTGGTTATGCCGGTACTGCCGGGCCTCTTGCGGGATATCGTCCATTCCGACAGCATCGCCAGTCACTATGGCGTGCTGCTAGCGCTATATGCGTTGATGCAATTTCTATGCGCACCCGTTCTCGGAGCACTGTCCGACCGCTTTGGCCGCCGCCCAGTCCTGCTCGCTTCGCTACTTGGAGCCACTATCGACTACGCGATCATGGCGACCACACCCGTCCTGTGGATCCTCTACGCCGGACGCATCGTGGCCGGCATCACCGGCGCCACAGGTGCGGTTGCTGGCGCCTATATCGCCGACATCACCGATGGGGAAGATCGGGCTCGCCACTTCGGGCTCATGAGCGCTTGTTTCGGCGTGGGTATGGTGGCAGGCCCCGTGGCCGGGGGACTGTTGGGCGCCATCTCCTTGCATGCACCATTCCTTGCGGCGGCGGTGCTCAACGGCCTCAACCTACTACTGGGCTGCTTCCTAATGCAGGAGTCGCATAAGGGAGAGCGTCGACCGATGCCCTTGAGAGCCTTCAACCCAGTCAGCTCCTTCCGGTGGGCGCGGGGCATGACTATCGTCGCCGCACTTATGACTGTCTTCTTTATCATGCAACTCGTAGGACAGGTGCCGGCAGCGCTCTGGGTCATTTTCGGCGAGGACCGCTTTCGCTGGAGCGCGACGATGATCGGCCTGTCGCTTGCGGTATTCGGAATCTTGCACGCCCTCGCTCAAGCCTTCGTCACTGGTCCCGCCACCAAACGTTTCGGCGAGAAGCAGGCCATTATCGCCGGCATGGCGGCCGACGCGCTGGGCTACGTCTTGCTGG |
The key regulatory elements within the AmpR promoter, such as the -10 and -35 boxes recognized by the RNA polymerase sigma factor, are conserved. The transcription initiation site for the bla gene in pBR322 is located 35 base pairs upstream of the translation initiation codon.[2][3]
Quantitative Analysis of AmpR Promoter Strength
The strength of a promoter determines the rate of transcription initiation and, consequently, the level of gene expression. The AmpR promoter is generally considered to be of moderate strength. Quantitative studies have been performed to compare its activity to other well-characterized E. coli promoters.
Table 2: In Vivo Strength of Various E. coli Promoters Relative to the bla Promoter (Pbla) [1]
| Promoter | Relative Strength (Pbla units) |
| Pbla (AmpR promoter) | 1.0 |
| PlacUV5 | 1.8 |
| PT7A1 | 12 |
| PT7A2 | 10 |
| PT7A3 | 8 |
| Pcon | 0.8 |
| P2 | 0.4 |
| PR | 1.5 |
| PL | 1.5 |
Data adapted from Deuschle et al. (1986). The strength was determined in vivo by quantifying RNA synthesis. "Pbla units" are relative to the strength of the β-lactamase promoter.
The forward rate constant (k_on_) for the association of RNA polymerase with the bla promoter has been determined to be approximately 1 x 10⁷ M⁻¹s⁻¹.[4]
Regulation of the AmpR Promoter and the AmpC-AmpR Signaling Pathway
In many Gram-negative bacteria, such as Pseudomonas aeruginosa and members of the Enterobacteriaceae, the expression of the chromosomal β-lactamase, AmpC, is tightly regulated by the LysR-type transcriptional regulator, AmpR. While the AmpR promoter on many cloning plasmids is constitutive, the chromosomal ampC promoter is inducible in the presence of certain β-lactam antibiotics. Understanding this regulatory circuit is crucial for drug development professionals.
In the absence of β-lactams, peptidoglycan precursor molecules (UDP-MurNAc-pentapeptide) bind to AmpR, causing it to act as a repressor of ampC transcription. When β-lactam antibiotics are present, they disrupt cell wall synthesis, leading to an accumulation of peptidoglycan degradation products (anhydro-muropeptides). These molecules act as inducers by binding to AmpR and causing a conformational change that converts AmpR into a transcriptional activator of ampC.
Caption: AmpC-AmpR signaling pathway for inducible β-lactamase expression.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the AmpR promoter.
Measuring AmpR Promoter Strength using a Green Fluorescent Protein (GFP) Reporter Assay
This protocol describes the use of a GFP reporter to quantify the relative strength of the AmpR promoter.
Experimental Workflow:
Caption: Workflow for characterizing promoter strength using a reporter gene.
Methodology:
-
Plasmid Construction:
-
Amplify the AmpR promoter sequence from a template plasmid (e.g., pBR322) using PCR with primers that add appropriate restriction sites.
-
Digest a promoterless GFP reporter vector and the PCR product with the corresponding restriction enzymes.
-
Ligate the AmpR promoter fragment into the digested vector upstream of the gfp gene.
-
Transform the ligation product into a suitable E. coli strain (e.g., DH5α).
-
Verify the correct insertion by colony PCR and Sanger sequencing.
-
-
Cell Culture and Measurement:
-
Inoculate single colonies of E. coli carrying the reporter plasmid into a suitable liquid medium (e.g., LB broth) with the appropriate antibiotic.
-
Grow the cultures overnight at 37°C with shaking.
-
The next day, dilute the overnight cultures into fresh medium to an OD600 of ~0.05.
-
Grow the cultures at 37°C with shaking, taking samples at regular intervals (e.g., every hour) for OD600 and fluorescence measurements.
-
Measure the OD600 using a spectrophotometer.
-
Measure the GFP fluorescence using a fluorometer or a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 510 nm) wavelengths.
-
-
Data Analysis:
-
For each time point, subtract the background fluorescence and OD600 of a control strain (carrying the empty reporter vector).
-
Calculate the relative promoter activity by dividing the background-subtracted fluorescence by the background-subtracted OD600.
-
Plot the promoter activity over time or compare the values at a specific growth phase (e.g., mid-log phase).
-
Site-Directed Mutagenesis of the AmpR Promoter
This protocol describes a method for introducing specific point mutations into the AmpR promoter to study the effect of sequence changes on promoter activity.
Methodology:
-
Primer Design:
-
Design a pair of complementary primers that contain the desired mutation.
-
The mutation should be located in the middle of the primers, with 10-15 bases of correct sequence on both sides.
-
The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.
-
The primers should have a GC content of at least 40% and terminate in one or more G or C bases.
-
-
Mutagenesis PCR:
-
Set up a PCR reaction using a high-fidelity DNA polymerase, the plasmid containing the wild-type AmpR promoter as a template, and the mutagenic primers.
-
A typical reaction mixture (50 µL) would contain:
-
5 µL of 10x reaction buffer
-
1 µL of dNTP mix (10 mM each)
-
1.25 µL of forward primer (10 µM)
-
1.25 µL of reverse primer (10 µM)
-
1 µL of template plasmid (10 ng/µL)
-
1 µL of high-fidelity DNA polymerase
-
39.5 µL of nuclease-free water
-
-
Use a thermocycler program with an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Template Digestion and Transformation:
-
Following PCR, add 1 µL of DpnI restriction enzyme to the reaction mixture to digest the parental, methylated template DNA.
-
Incubate at 37°C for 1-2 hours.
-
Transform the DpnI-treated PCR product into competent E. coli cells.
-
Plate the transformed cells on an agar (B569324) plate containing the appropriate antibiotic.
-
-
Verification:
-
Isolate plasmid DNA from several resulting colonies.
-
Verify the presence of the desired mutation by Sanger sequencing.
-
Chromatin Immunoprecipitation (ChIP) followed by qPCR to Analyze RNA Polymerase Binding
This protocol describes a method to determine if RNA polymerase is bound to the AmpR promoter in vivo.
Methodology:
-
Cross-linking and Chromatin Preparation:
-
Grow E. coli cells carrying the plasmid with the AmpR promoter to mid-log phase.
-
Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS).
-
Lyse the cells using enzymatic digestion (e.g., lysozyme) and sonication to shear the chromatin to an average size of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate overnight at 4°C with an antibody specific for a subunit of RNA polymerase (e.g., the β' subunit).
-
As a negative control, use a non-specific IgG antibody.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated complexes from the beads.
-
Reverse the cross-links by incubating at 65°C for several hours in the presence of a high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and qPCR:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
Perform quantitative PCR (qPCR) using primers designed to amplify a ~100-200 bp region of the AmpR promoter.
-
Also, perform qPCR with primers for a negative control region where RNA polymerase is not expected to bind.
-
Analyze the qPCR data to determine the enrichment of the AmpR promoter sequence in the sample immunoprecipitated with the RNA polymerase antibody compared to the negative control IgG.
-
Conclusion
The AmpR promoter is a fundamental tool in molecular biology, essential for the selection of transformed bacteria. While often considered a simple constitutive promoter, its activity is influenced by its sequence context and the broader regulatory networks within the cell, particularly the AmpC-AmpR signaling pathway in many clinically relevant bacteria. A thorough understanding of its function, sequence, and the experimental methods to analyze it is crucial for researchers in basic science and drug development. The protocols and data presented in this guide provide a solid foundation for the effective utilization and study of the AmpR promoter.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the beta-lactamase promoter of pBR322 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precise location of two promoters for the beta-lactamase gene of pBR322. S1 mapping of ribonucleic acid isolated from Escherichia coli or synthesized in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promoter recognition and promoter strength in the Escherichia coli system - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unforeseen Cascade: A Technical History of Ampicillin Resistance Emergence
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ampicillin (B1664943), a semi-synthetic penicillin introduced in 1961, represented a significant leap forward in the battle against bacterial infections due to its broader spectrum of activity compared to penicillin G.[1] However, the optimism surrounding this new antibiotic was short-lived. The emergence of ampicillin-resistant bacteria occurred with alarming speed, not only challenging its clinical efficacy but also heralding a new era of antibiotic resistance. This technical guide delves into the core history of ampicillin resistance emergence, providing a detailed account of its early detection, the key experimental methodologies used to characterize it, and the genetic underpinnings of this critical public health issue.
Early Emergence and Dissemination
The first clinical isolates of ampicillin-resistant bacteria were identified shortly after the drug's introduction. Notably, an outbreak of ampicillin-resistant Salmonella enterica serotype Typhimurium was reported in the United Kingdom as early as 1962, just one year after ampicillin's commercial launch.[1] This rapid emergence puzzled scientists and prompted investigations into the origins and mechanisms of this newfound resistance.
A pivotal study by researchers at the Pasteur Institute, analyzing a historical collection of 288 S. Typhimurium isolates, provided a startling revelation: ampicillin resistance predated the widespread clinical use of ampicillin.[2][3][4][5] Their analysis uncovered ampicillin-resistant isolates from as early as 1959 in France and 1960 in Tunisia, all carrying the blaTEM-1 gene, which encodes a beta-lactamase enzyme capable of inactivating ampicillin.[2][3][4][5] This groundbreaking finding suggested that the selective pressure for the emergence of ampicillin resistance likely originated from the extensive use of penicillin G in animal husbandry during the 1950s.[2][3][4][5]
The primary mechanism for the rapid spread of ampicillin resistance was the horizontal transfer of resistance genes, primarily located on mobile genetic elements known as plasmids.[6] These "R-factors" could be readily exchanged between different bacteria, including different species, through a process called conjugation.[6]
Quantitative Data on Early Ampicillin Resistance
The following tables summarize the key quantitative findings from early studies on ampicillin resistance.
| Study/Report | Year(s) of Isolate Collection | Organism | Number of Isolates Analyzed | Number of Ampicillin-Resistant Isolates | Percentage of Resistant Isolates | Key Resistance Gene Identified |
| Pasteur Institute Study | 1911-1969 | Salmonella Typhimurium | 288 | 11 | 3.8% | blaTEM-1 |
| Pasteur Institute Study (Pre-Ampicillin Era) | 1959-1960 | Salmonella Typhimurium | Not specified in summaries | 3 (from France and Tunisia) | Not applicable | blaTEM-1 |
Note: The detailed breakdown of the 288 isolates by year and location is contained within the 2017 Lancet Infectious Diseases publication by Weill et al., the full text of which was not accessible for this review. The data presented here is based on summaries of the study's findings.
Core Mechanisms of Ampicillin Resistance
The predominant mechanism of resistance to ampicillin in the early period was, and largely remains, the enzymatic inactivation of the antibiotic by beta-lactamase enzymes.
Signaling Pathway: Beta-Lactamase Action
Caption: Mechanism of ampicillin inactivation by beta-lactamase.
The blaTEM-1 gene, found on plasmids, quickly became the most prevalent beta-lactamase gene responsible for ampicillin resistance in Gram-negative bacteria.
Experimental Protocols of the Era
The characterization of ampicillin resistance in the 1950s and 1960s relied on a set of fundamental microbiological techniques.
Antibiotic Susceptibility Testing
Standardized in 1966, this method was a simplified and widely adopted technique for determining bacterial susceptibility to antibiotics.
Protocol:
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a sterile broth to match the turbidity of a 0.5 McFarland standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar (B569324) plate.
-
Disk Application: Paper disks impregnated with a defined concentration of ampicillin are placed on the agar surface.
-
Incubation: The plate is incubated at 35-37°C for 16-18 hours.
-
Interpretation: The diameter of the zone of inhibition (the area around the disk where bacterial growth is prevented) is measured. The size of the zone is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to ampicillin.
These methods provide a quantitative measure of the minimal concentration of an antibiotic required to inhibit the growth of a bacterium.
Broth Dilution Protocol:
-
Serial Dilutions: A series of twofold dilutions of ampicillin are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in test tubes.
-
Inoculation: Each tube is inoculated with a standardized concentration of the test bacterium.
-
Incubation: The tubes are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of ampicillin in which there is no visible bacterial growth (turbidity).
Agar Dilution Protocol:
-
Plate Preparation: A series of agar plates are prepared, each containing a different concentration of ampicillin incorporated into the molten agar.
-
Inoculation: A standardized suspension of the test bacterium is spot-inoculated onto the surface of each plate.
-
Incubation: The plates are incubated at 35-37°C for 16-18 hours.
-
MIC Determination: The MIC is the lowest concentration of ampicillin that completely inhibits visible bacterial growth.
Detection of Beta-Lactamase Activity
Early methods for detecting the production of beta-lactamase were crucial in elucidating the mechanism of ampicillin resistance.
Principle: Penicillin is hydrolyzed by beta-lactamase to penicilloic acid, which is a reducing agent. Penicilloic acid reduces iodine, preventing it from forming a blue-black complex with starch.
Protocol:
-
A solution of penicillin is mixed with a suspension of the test bacteria.
-
After a short incubation, a starch-iodine solution is added.
-
Positive Result: Decolorization of the blue-black solution indicates the presence of beta-lactamase.
-
Negative Result: The solution remains blue-black.
Principle: The hydrolysis of the beta-lactam ring of penicillin by beta-lactamase produces a carboxyl group, leading to a decrease in pH.
Protocol:
-
A suspension of the test bacteria is added to a solution containing penicillin and a pH indicator (e.g., phenol (B47542) red).
-
Positive Result: A color change of the indicator (e.g., from red to yellow for phenol red) signifies a drop in pH due to penicilloic acid production.
-
Negative Result: No color change.
Analysis of Plasmid-Mediated Resistance
The discovery of R-factors necessitated methods to demonstrate their role in the transfer of antibiotic resistance.
Principle: This experiment demonstrates the transfer of genetic material, including plasmids carrying resistance genes, from a donor bacterium to a recipient bacterium through direct cell-to-cell contact.
Caption: Experimental workflow for a bacterial conjugation experiment.
Protocol:
-
Strain Selection: A donor strain known to be resistant to ampicillin and carrying a conjugative plasmid (F-factor) is selected. A recipient strain that is susceptible to ampicillin and lacks the conjugative plasmid is also chosen. The recipient strain often has a selectable marker (e.g., resistance to another antibiotic not present in the donor).
-
Mating: The donor and recipient strains are mixed in a nutrient-rich broth and incubated for a period to allow for conjugation to occur.
-
Selection: The mixture is then plated on a selective agar medium containing ampicillin and the antibiotic to which the recipient is resistant.
-
Interpretation: Only recipient cells that have acquired the ampicillin resistance plasmid from the donor cells (transconjugants) will be able to grow on the selective medium. The growth of colonies confirms the transfer of ampicillin resistance.
Conclusion
The emergence of ampicillin resistance serves as a seminal case study in the history of antimicrobial resistance. It underscored the remarkable adaptability of bacteria and the profound impact of antibiotic use, not only in human medicine but also in agriculture, on the selection and spread of resistance mechanisms. The experimental protocols developed and refined during this era laid the foundation for modern clinical microbiology and our ongoing efforts to understand and combat the ever-evolving threat of antibiotic resistance. The lessons learned from the rapid rise of ampicillin resistance remain highly relevant today as we face the challenge of multidrug-resistant pathogens.
References
- 1. researchgate.net [researchgate.net]
- 2. The imperative of vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotic Resistance in Salmonella Typhimurium Isolates Recovered From the Food Chain Through National Antimicrobial Resistance Monitoring System Between 1996 and 2016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Systematic Review on Antimicrobial Resistance among Salmonella Typhi Worldwide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salmonellosis: An Overview of Epidemiology, Pathogenesis, and Innovative Approaches to Mitigate the Antimicrobial Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotic Resistance in Salmonella Typhimurium Isolates Recovered From the Food Chain Through National Antimicrobial Resistance Monitoring System Between 1996 and 2016 - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of AmpR Mutations on Antibiotic Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of AmpR gene mutations in the development of antibiotic resistance. AmpR, a LysR-type transcriptional regulator, is a key component in the complex regulatory network governing the expression of β-lactamases, particularly the chromosomal AmpC β-lactamase found in many Gram-negative bacteria. Mutations within the ampR gene can lead to the constitutive overexpression of AmpC, resulting in resistance to a broad spectrum of β-lactam antibiotics, including penicillins and cephalosporins. This guide provides a comprehensive overview of AmpR mutations, their molecular effects, and the experimental methodologies used to study them, presented in a format tailored for researchers and drug development professionals.
The AmpR-AmpC Signaling Pathway and Resistance
The canonical AmpR-AmpC signaling pathway is intricately linked to peptidoglycan recycling. Under normal conditions, in the absence of β-lactam antibiotics, AmpR binds to the ampC promoter region and represses its transcription, maintaining low levels of AmpC β-lactamase.[1][2] During exposure to β-lactams, the inhibition of penicillin-binding proteins (PBPs) leads to the accumulation of peptidoglycan breakdown products, specifically 1,6-anhydro-N-acetylmuramyl-peptides, in the cytoplasm.[1] These muropeptides act as inducer molecules, binding to AmpR and causing a conformational change that transforms it from a repressor to an activator of ampC transcription.[3] This induction leads to increased production of AmpC, which can then hydrolyze and inactivate the β-lactam antibiotic, conferring resistance.
Mutations in the ampR gene can disrupt this tightly regulated system, leading to a state of constitutive derepression, where ampC is highly expressed even in the absence of an inducer. These mutations often occur in specific domains of the AmpR protein, such as the DNA-binding domain or the inducer-binding domain, altering its structure and locking it in an activating conformation.[4]
Quantitative Effects of AmpR Mutations
Specific mutations in the ampR gene have been quantitatively shown to significantly increase the production of AmpC β-lactamase, leading to elevated resistance levels. The following tables summarize key findings from published studies, detailing the specific amino acid substitutions, the resulting fold increase in β-lactamase activity, and the associated changes in Minimum Inhibitory Concentrations (MICs) for various β-lactam antibiotics.
Table 1: Effect of AmpR Mutations on AmpC β-Lactamase Activity in Enterobacter cloacae
| Plasmid | AmpR Mutation | Fold Increase in β-Lactamase Activity (compared to wild-type) | Reference |
| pKU404 | Asp135Asn | ~450 | [1][5] |
| pKU405 | Asp135Val | ~75 | [1][5] |
| pKU406 | Arg86Cys | ~160 | [1][5] |
| pKU407 | Arg86Cys | ~160 | [1][5] |
| pKU430 | (Not specified in source) | 21 | [6] |
| pKU431 | Arg86 (mutation not specified) | 19 | [6] |
Table 2: Impact of AmpR Mutations on Ceftazidime MICs in Enterobacter cloacae
| Strain / Plasmid | AmpR Mutation | Ceftazidime MIC (µg/ml) | Fold Increase in MIC (compared to wild-type/control) | Reference |
| KU3262 (wild-type) | - | 0.25 | - | [6] |
| KU3262 with pKU430 | (Not specified in source) | 2 | 8 | [6] |
| KU3262 with pKU431 | Arg86 (mutation not specified) | 8 | 32 | [6] |
Experimental Protocols
The study of AmpR mutations and their impact on antibiotic resistance relies on a set of core molecular and microbiological techniques. This section provides detailed methodologies for key experiments.
Site-Directed Mutagenesis of the ampR Gene
This protocol describes the introduction of specific point mutations into the ampR gene cloned into a plasmid vector.
Materials:
-
Template plasmid DNA containing the wild-type ampR gene (5-50 ng)
-
Mutagenic forward and reverse primers (125 ng each)
-
High-fidelity DNA polymerase (e.g., PrimeSTAR)
-
dNTP mix
-
5x Polymerase buffer
-
DMSO (optional)
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
-
Autoclaved water
Procedure:
-
Primer Design: Design complementary forward and reverse primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a minimum GC content of 40%.[7]
-
PCR Amplification:
-
Set up the PCR reaction by mixing the template plasmid, mutagenic primers, dNTPs, polymerase buffer, and high-fidelity DNA polymerase. Add water to the final volume.[7]
-
Perform PCR with an initial denaturation step, followed by 16-20 cycles of denaturation, annealing, and extension. The annealing temperature may need optimization (e.g., 55°C or 68°C).[7][8] The extension time should be calculated based on the size of the plasmid and the polymerase used.[8]
-
-
DpnI Digestion: Following PCR, add DpnI restriction enzyme to the reaction mixture and incubate at 37°C for at least 1 hour, or overnight.[7][9] DpnI will digest the methylated parental template DNA, leaving the newly synthesized, unmethylated, mutated plasmid.[10]
-
Transformation: Transform the DpnI-treated plasmid DNA into competent E. coli cells.
-
Verification: Select colonies, isolate plasmid DNA, and verify the presence of the desired mutation by DNA sequencing.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial strain.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solution
-
Sterile saline or broth for inoculum preparation
-
McFarland turbidity standard (0.5)
-
Spectrophotometer
Procedure:
-
Antibiotic Dilution Series:
-
Prepare a 2x concentrated stock solution of the antibiotic to be tested.[11]
-
In a 96-well plate, add 100 µL of sterile CAMHB to all wells.
-
Add 100 µL of the 2x antibiotic stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.[11]
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from an overnight culture in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer.[12]
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[12]
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.[13] This will bring the final volume in each well to 200 µL and dilute the antibiotic to its final concentration.
-
Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
β-Lactamase Activity Assay using Nitrocefin (B1678963)
This colorimetric assay quantifies the activity of β-lactamase enzymes.
Materials:
-
Bacterial cell lysate or purified β-lactamase
-
Nitrocefin stock solution (e.g., 10 mg/mL in DMSO)
-
Assay buffer (e.g., 0.1 M Phosphate Buffered Saline, pH 7.0)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Preparation of Nitrocefin Working Solution: Dilute the Nitrocefin stock solution in the assay buffer to a final concentration of approximately 0.5 mM.[1]
-
Sample Preparation: Prepare bacterial cell lysates by sonication or other appropriate methods. Centrifuge to remove cell debris.
-
Assay Setup:
-
Add a defined volume of the cell lysate or purified enzyme to the wells of a 96-well plate.
-
Include a positive control (known β-lactamase) and a negative control (assay buffer only).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the Nitrocefin working solution to each well.
-
Immediately measure the absorbance at 490 nm using a microplate reader.
-
For kinetic assays, take readings at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes).[4]
-
-
Calculation of Activity: The rate of increase in absorbance at 490 nm is proportional to the β-lactamase activity. The activity can be calculated using a standard curve of hydrolyzed nitrocefin or by using the molar extinction coefficient of the hydrolyzed product. One unit of β-lactamase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of nitrocefin per minute.[4]
Visualizing Experimental Workflows and Logical Relationships
Understanding the workflow of experiments and the logical connections between different resistance mechanisms is crucial for effective research. The following diagrams, created using the DOT language, illustrate these concepts.
Conclusion
Mutations in the ampR gene are a significant mechanism of β-lactam resistance in Gram-negative bacteria. Understanding the specific mutations, their quantitative impact on AmpC production, and the underlying molecular mechanisms is crucial for the development of novel therapeutic strategies to combat antibiotic resistance. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals working in this critical area. Continued research into the structure-function relationship of AmpR and the identification of novel inhibitors that can modulate its activity holds promise for overcoming AmpC-mediated resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. protocols.io [protocols.io]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. toku-e.com [toku-e.com]
- 6. journal.r-project.org [journal.r-project.org]
- 7. Site-Directed Mutagenesis [protocols.io]
- 8. bowdish.ca [bowdish.ca]
- 9. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 10. static.igem.org [static.igem.org]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. rr-asia.woah.org [rr-asia.woah.org]
Methodological & Application
Application Notes: Utilizing Ampicillin Resistance (AmpR) for Robust Plasmid Selection
Introduction
Ampicillin (B1664943), a β-lactam antibiotic, is a cornerstone of molecular biology, widely employed for the selection of bacteria, typically Escherichia coli, that have been successfully transformed with a plasmid carrying an ampicillin resistance gene.[1] This selection process is fundamental for cloning, protein expression, and other genetic manipulation workflows. Ampicillin's mode of action is the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall, leading to cell lysis and death in susceptible bacteria.[1][2] Resistance is conferred by the bla gene (also known as AmpR), which encodes the enzyme β-lactamase.[1][3] This enzyme is secreted by transformed bacteria and inactivates ampicillin by hydrolyzing its β-lactam ring, thereby allowing only the plasmid-containing bacteria to proliferate.[1][4]
Mechanism of Ampicillin Resistance and Selection
The principle of ampicillin selection is based on the differential survival of transformed versus non-transformed bacteria. Bacteria that have successfully incorporated the plasmid containing the bla gene will express and secrete β-lactamase.[5] This enzyme degrades ampicillin in the immediate vicinity of the resistant colony, creating a localized environment where the antibiotic is no longer effective.[4][6] Consequently, only the transformed cells can synthesize their cell walls properly and form colonies on a culture medium containing ampicillin.[7]
Non-transformed bacteria, lacking the bla gene, are unable to produce β-lactamase and are therefore susceptible to ampicillin's inhibitory effect on cell wall synthesis, which ultimately leads to their demise.[1]
Quantitative Data Summary
For effective and reproducible plasmid selection, it is crucial to use ampicillin at the correct concentrations and be aware of its stability. The following table summarizes key quantitative data for using ampicillin.
| Parameter | Recommended Value | Notes |
| Stock Solution Concentration | 50-100 mg/mL in sterile deionized water | A 1000x stock is common for easy dilution.[8][9][10] |
| Working Concentration in Media | 50-100 µg/mL | The most common concentration is 100 µg/mL.[8][10][11] |
| Storage of Stock Solution | -20°C for long-term (4-6 months) | Can be stored at 2-8°C for up to 3 weeks.[12][13] |
| Storage of LB-Ampicillin Plates | 2-8°C for up to two weeks | Ampicillin activity decreases over time.[12][14] |
| Stability in Culture at 37°C | Up to 3 days | β-lactamase secretion can deplete ampicillin.[12][15] |
| pH for Stock Solution | ≤ 7.0 | Ampicillin is less stable at pH > 7.[12][13] |
Experimental Protocols
Protocol 1: Preparation of Ampicillin Stock Solution (100 mg/mL)
Materials:
-
Ampicillin sodium salt powder
-
Sterile deionized water
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile syringe and 0.22 µm syringe filter
-
Sterile microcentrifuge tubes (1.5 mL)
Procedure:
-
Accurately weigh 1 gram of ampicillin sodium salt powder.[1]
-
In a sterile conical tube, dissolve the powder in 10 mL of sterile deionized water to achieve a final concentration of 100 mg/mL.[8][9]
-
Vortex the solution until the ampicillin is completely dissolved.[16]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.[16][17] This step is crucial as ampicillin solutions cannot be autoclaved.[12]
-
Aliquot the sterilized stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.[9][16]
-
Label the tubes clearly with the name of the antibiotic, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term use.[9]
Protocol 2: Preparation of LB Agar (B569324) Plates with Ampicillin (100 µg/mL)
Materials:
-
Luria-Bertani (LB) agar powder
-
Deionized water
-
Autoclave
-
Water bath set to 50-55°C
-
Ampicillin stock solution (100 mg/mL)
-
Sterile petri dishes
Procedure:
-
Prepare 1 liter of LB agar according to the manufacturer's instructions (typically 10 g tryptone, 5 g yeast extract, 10 g NaCl, and 15 g agar per liter of water).[1][18]
-
Sterilize the LB agar by autoclaving.[18]
-
After autoclaving, allow the molten agar to cool in a 50-55°C water bath.[9][19] This is critical to prevent heat degradation of the ampicillin.
-
Once the agar has cooled, aseptically add 1 mL of the 100 mg/mL ampicillin stock solution to the 1 liter of LB agar. This results in a final concentration of 100 µg/mL.[1][9]
-
Gently swirl the flask to ensure the ampicillin is mixed evenly throughout the medium, being careful to avoid introducing air bubbles.[9]
-
Pour approximately 20-25 mL of the LB-ampicillin agar into each sterile petri dish.[1]
-
Allow the plates to solidify at room temperature.
-
Once solidified, invert the plates and store them in a sealed bag at 2-8°C.[20]
Protocol 3: Plasmid Transformation and Selection
Materials:
-
Competent E. coli cells
-
Plasmid DNA with ampicillin resistance gene
-
Recovery medium (e.g., SOC or LB broth)
-
LB-ampicillin agar plates
-
Incubator at 37°C
Procedure:
-
Thaw a tube of competent E. coli cells on ice.
-
Add 1-5 µL of your plasmid DNA to the competent cells.
-
Incubate the cell/DNA mixture on ice for 30 minutes.[1]
-
Perform a heat shock by placing the tube in a 42°C water bath for 30-45 seconds.[1]
-
Immediately transfer the tube back to ice for 2-5 minutes.[1]
-
Add 250-1000 µL of pre-warmed recovery medium to the cells.[1]
-
Incubate the culture at 37°C with shaking for 1 hour to allow the bacteria to recover and express the ampicillin resistance gene.[1]
-
Spread 50-200 µL of the cell culture onto pre-warmed LB-ampicillin agar plates.[1]
-
Invert the plates and incubate at 37°C for 16-24 hours, or until colonies are of a suitable size for picking.[1][8]
Troubleshooting
A common issue encountered during ampicillin selection is the appearance of small "satellite" colonies surrounding a larger, truly resistant colony.[4][6] This occurs because the β-lactamase secreted by the central colony degrades the ampicillin in the surrounding area, allowing non-transformed cells to grow.[5][6]
Tips to Avoid Satellite Colonies:
-
Use Fresh Plates: Ensure that your LB-ampicillin plates are freshly prepared, as ampicillin can degrade over time.[6][21]
-
Increase Ampicillin Concentration: In some cases, increasing the ampicillin concentration to 200 µg/mL can help reduce satellite colony formation.[5]
-
Avoid Over-Incubation: Do not incubate plates for longer than 16-20 hours.[6][22]
-
Use Carbenicillin: Carbenicillin is a more stable analogue of ampicillin and is less susceptible to degradation by β-lactamase, which can significantly reduce the formation of satellite colonies.[4][6][7]
-
Proper Starter Culture Handling: When inoculating a liquid culture from a plate, pick a well-isolated colony. To minimize the transfer of secreted β-lactamase, some protocols recommend pelleting the starter culture and resuspending it in fresh, antibiotic-free medium before inoculating the main culture.[4][21]
References
- 1. benchchem.com [benchchem.com]
- 2. The resistance mechanism of Escherichia coli induced by ampicillin in laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Lactamases in Ampicillin-Resistant Escherichia coli Isolates from Foods, Humans, and Healthy Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. goldbio.com [goldbio.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. abo.com.pl [abo.com.pl]
- 9. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 10. researchgate.net [researchgate.net]
- 11. addgene.org [addgene.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. researchgate.net [researchgate.net]
- 16. med.wmich.edu [med.wmich.edu]
- 17. Selection of Ampicillin Resistant Bacteria [protocols.io]
- 18. Bacterial cultivation media and antibiotics [qiagen.com]
- 19. kopplab.faculty.ucdavis.edu [kopplab.faculty.ucdavis.edu]
- 20. static.igem.org [static.igem.org]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. Cloning Basics Support - Troubleshooting | Thermo Fisher Scientific - BR [thermofisher.com]
Application Notes and Protocols for Ampicillin Selection of Transformed Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of ampicillin (B1664943) in the selection of successfully transformed bacteria. This is a critical step in molecular cloning and other genetic engineering workflows.
Introduction
Ampicillin is a widely used β-lactam antibiotic for selecting bacteria, most commonly Escherichia coli, that have been successfully transformed with a plasmid containing an ampicillin resistance gene.[1] Ampicillin's mechanism of action involves the inhibition of peptidoglycan cross-linking, a process essential for the synthesis of the bacterial cell wall.[2] This inhibition ultimately leads to cell lysis and death in susceptible bacteria.[2][3]
The genetic marker conferring resistance is typically the bla (or ampR) gene, which encodes the enzyme β-lactamase.[1][4] This enzyme is secreted by transformed bacteria and inactivates ampicillin by hydrolyzing its β-lactam ring.[1][5] This enzymatic degradation of the antibiotic allows only the transformed bacteria harboring the resistance plasmid to survive and proliferate on a selective medium.[1]
Mechanism of Action and Resistance
The selection process relies on the differential survival of transformed versus non-transformed bacteria in the presence of ampicillin.
-
Non-Transformed Bacteria: These cells lack the plasmid and, therefore, the bla gene. Without β-lactamase, their cell wall synthesis is inhibited by ampicillin, leading to cell death.[1]
-
Transformed Bacteria: These cells have successfully taken up the plasmid containing the bla gene. They express and secrete β-lactamase, which degrades ampicillin in the surrounding medium.[1][4] This localized inactivation of the antibiotic allows them to synthesize their cell walls normally and form colonies.
Caption: Mechanism of ampicillin action and resistance.
Quantitative Data Summary
The following table summarizes the recommended concentrations for ampicillin in bacterial selection protocols.
| Parameter | Concentration | Notes |
| Stock Solution | 50-100 mg/mL | Prepare in sterile deionized water.[6][7] Filter-sterilize and store in aliquots at -20°C.[8][9] Can be stored at 4°C for up to 2 weeks or at -20°C for 4-6 months.[10] |
| Working Concentration (Plates) | 50-100 µg/mL | The standard concentration for E. coli selection.[10][11] For low-copy plasmids, concentrations as low as 20-40 µg/mL may be used.[7] |
| Working Concentration (Liquid Media) | 50-100 µg/mL | Use a fresh inoculum from a plate to avoid issues with β-lactamase accumulation.[4] |
| High Concentration for Troubleshooting | 200 µg/mL or higher | Can be used to reduce the formation of satellite colonies.[4] |
Experimental Protocols
-
Weigh: Accurately weigh 1 gram of ampicillin sodium salt powder.[1]
-
Dissolve: Add the powder to 10 mL of sterile deionized water in a sterile conical tube.[1]
-
Mix: Vortex until the powder is fully dissolved.[9]
-
Sterilize: Sterilize the solution using a 0.22 µm syringe filter into a new sterile conical tube.[8]
-
Aliquot: Dispense the sterilized stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.[1]
-
Store: Store the aliquots at -20°C for long-term use.[6]
-
Prepare LB Agar (B569324): Prepare 1 liter of Luria-Bertani (LB) agar according to standard recipes (e.g., 10g tryptone, 5g yeast extract, 10g NaCl, 15g agar).
-
Autoclave: Sterilize the LB agar by autoclaving.
-
Cool: Cool the autoclaved LB agar to 50-60°C in a water bath. This is a critical step as higher temperatures will degrade the ampicillin.[6]
-
Add Ampicillin: Using aseptic technique, add 1 mL of a 100 mg/mL ampicillin stock solution to the 1 liter of cooled LB agar.[1]
-
Mix and Pour: Swirl the flask gently but thoroughly to mix the antibiotic evenly. Avoid creating air bubbles. Pour approximately 20-25 mL of the medium into sterile petri dishes.[1]
-
Solidify and Store: Allow the plates to solidify at room temperature. Once solidified, invert the plates and store them at 4°C. Plates are typically stable for about 2 weeks.[10]
This protocol assumes that bacterial transformation (e.g., via heat shock) has already been performed.
-
Recovery: After the heat shock step, add 250-1000 µL of SOC or LB medium (without ampicillin) to the transformed cells.[12] Incubate with shaking at 37°C for 1 hour. This recovery period allows the bacteria to begin expressing the antibiotic resistance gene.[13]
-
Plating: Spread 50-200 µL of the cell culture onto pre-warmed LB-ampicillin agar plates.[1]
-
Incubation: Invert the plates and incubate at 37°C for 16-24 hours, or until colonies are visible.[1]
-
Colony Selection: Pick well-isolated colonies for downstream applications such as plasmid DNA purification or protein expression.
Caption: Experimental workflow for ampicillin selection.
Troubleshooting
-
Satellite Colonies: Small colonies surrounding a larger colony can be a common issue.[4] These are non-transformed cells that can grow because the β-lactamase secreted by the central resistant colony has degraded the ampicillin in the immediate vicinity.[14]
-
No Colonies:
-
Verify Transformation Efficiency: Ensure that the competent cells are of high quality and the transformation protocol was followed correctly.
-
Check Antibiotic Stocks and Plates: Ensure that the ampicillin stock solution and plates are not too old, as ampicillin can degrade over time.[10][16]
-
Confirm Plasmid Resistance: Double-check that the plasmid indeed carries an ampicillin resistance gene.[15]
-
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Ampicillin? [synapse.patsnap.com]
- 3. amberlife.net [amberlife.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Beta-lactamase - Wikipedia [en.wikipedia.org]
- 6. abo.com.pl [abo.com.pl]
- 7. Protocols · Benchling [benchling.com]
- 8. Selection of Ampicillin Resistant Bacteria [protocols.io]
- 9. med.wmich.edu [med.wmich.edu]
- 10. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 11. researchgate.net [researchgate.net]
- 12. dnalc.cshl.edu [dnalc.cshl.edu]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. goldbio.com [goldbio.com]
- 15. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols: AmpR Gene in pBR322 Plasmid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the ampicillin (B1664943) resistance gene (AmpR) within the pBR322 plasmid, a foundational tool in molecular biology. This document covers the fundamental principles of ampicillin resistance conferred by the AmpR gene, its applications as a selectable marker, and detailed protocols for its use in common laboratory procedures.
Introduction to the AmpR Gene in pBR322
The pBR322 plasmid was one of the first widely used E. coli cloning vectors, created in 1977.[1][2] A key feature of this plasmid is the AmpR gene, which confers resistance to ampicillin and related beta-lactam antibiotics.[3][4] The AmpR gene encodes a beta-lactamase enzyme that inactivates ampicillin, allowing for the selection of bacteria that have successfully taken up the plasmid.
Mechanism of Action:
The AmpR gene product, a beta-lactamase, is a periplasmic enzyme. Its primary function is to hydrolyze the beta-lactam ring characteristic of penicillin-class antibiotics like ampicillin. This hydrolysis renders the antibiotic inactive, preventing it from inhibiting the synthesis of the bacterial cell wall. Consequently, bacterial cells harboring the pBR322 plasmid can proliferate in media containing ampicillin, while non-transformed cells are eliminated.
Quantitative Data Summary
The following tables summarize key quantitative data associated with the pBR322 plasmid and its AmpR gene.
Table 1: pBR322 Plasmid Characteristics
| Property | Value | Reference(s) |
| Size | 4,361 base pairs | [1][3] |
| Copy Number | ~15-20 copies per cell | [5][6][7] |
| Origin of Replication | pMB1 | [1][7] |
| Selectable Markers | Ampicillin (AmpR), Tetracycline (TetR) | [1][8] |
| Molecular Weight | 2.83 x 10^6 Daltons | [7] |
Table 2: AmpR Gene and Selection Parameters
| Parameter | Value | Reference(s) |
| AmpR Gene Product | Beta-lactamase (TEM-1 derivative) | [1] |
| Working Concentration of Ampicillin (Solid Media) | 50 - 100 µg/mL | [3][9] |
| Working Concentration of Ampicillin (Liquid Media) | 50 - 100 µg/mL | |
| Expected Transformation Efficiency | 10^6 to 10^8 colonies/µg of DNA | [2] |
Applications in Research and Drug Development
The AmpR gene in pBR322 is a versatile tool with numerous applications:
-
Selectable Marker for Cloning: Its most common application is as a selectable marker to identify bacterial cells that have successfully incorporated the pBR322 plasmid during transformation.
-
Insertional Inactivation: The AmpR gene contains unique restriction sites.[1] Insertion of a foreign DNA fragment into one of these sites disrupts the gene, leading to ampicillin sensitivity. This allows for the screening of recombinant plasmids.
-
Drug Discovery - Beta-Lactamase Inhibitor Screening: The beta-lactamase produced by the AmpR gene can be used as a target for screening potential antibiotic adjuvant drugs. Compounds that inhibit beta-lactamase activity can restore the efficacy of beta-lactam antibiotics against resistant bacteria. Engineered versions of beta-lactamases are also used as fluorescent biosensors for high-throughput screening of inhibitors.[10]
Experimental Protocols
Protocol 1: Transformation of E. coli with pBR322 Plasmid (Calcium Chloride Method)
This protocol describes the chemical transformation of competent E. coli cells with the pBR322 plasmid.
Materials:
-
Competent E. coli cells (e.g., DH5α)
-
pBR322 plasmid DNA (10 ng/µL)
-
LB (Luria-Bertani) broth
-
LB agar (B569324) plates containing 50 µg/mL ampicillin
-
75 mM CaCl2 solution, sterile and ice-cold
-
Microcentrifuge tubes, sterile
-
Water bath at 42°C
-
Ice
-
Incubator at 37°C
Procedure:
-
Thaw a 50 µL aliquot of competent E. coli cells on ice.
-
Add 1 µL of pBR322 plasmid DNA (10 ng) to the competent cells. Gently mix by flicking the tube.
-
As a negative control, prepare a separate tube of competent cells without plasmid DNA.
-
Heat-shock the cells by placing the tube in a 42°C water bath for exactly 45-60 seconds.[11]
-
Immediately transfer the tube back to ice for 2 minutes.[11]
-
Add 950 µL of pre-warmed (37°C) LB broth to the tube.
-
Incubate the tube at 37°C for 1 hour with gentle shaking (250 rpm) to allow for the expression of the ampicillin resistance gene.[2]
-
Plate 100 µL of the cell suspension onto a pre-warmed LB agar plate containing 50 µg/mL ampicillin.
-
Spread the cells evenly using a sterile spreader.
-
Incubate the plate overnight (16-18 hours) at 37°C.
-
Observe the plate for the presence of colonies. The negative control plate should not have any growth.
Protocol 2: Plasmid DNA Isolation (Miniprep) from Transformed E. coli
This protocol describes the isolation of pBR322 plasmid DNA from an overnight culture of transformed E. coli using an alkaline lysis-based method.[12]
Materials:
-
Overnight culture of E. coli harboring pBR322 in LB broth with 50 µg/mL ampicillin
-
Solution I (Resuspension Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM EDTA, 100 µg/mL RNase A)
-
Solution II (Lysis Buffer: 0.2 N NaOH, 1% SDS)
-
Solution III (Neutralization Buffer: 3 M Potassium Acetate, pH 5.5)
-
Isopropanol (B130326), 100%
-
Ethanol, 70%
-
Nuclease-free water or TE buffer
-
Microcentrifuge and tubes
Procedure:
-
Pellet 1.5 mL of the overnight bacterial culture by centrifugation at >8,000 x g for 3 minutes at room temperature.
-
Discard the supernatant.
-
Resuspend the bacterial pellet in 250 µL of ice-cold Solution I by vortexing.
-
Add 250 µL of Solution II and gently invert the tube 4-6 times to mix. Do not vortex. The solution should become clear and viscous.
-
Add 350 µL of Solution III and gently invert to mix until a white precipitate forms.
-
Centrifuge at >12,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Add 0.7 volumes of isopropanol to the supernatant and mix.
-
Centrifuge at >12,000 x g for 10 minutes to pellet the plasmid DNA.
-
Discard the supernatant and wash the DNA pellet with 500 µL of 70% ethanol.
-
Centrifuge at >12,000 x g for 5 minutes.
-
Carefully remove the supernatant and air-dry the pellet for 5-10 minutes.
-
Resuspend the DNA pellet in 30-50 µL of nuclease-free water or TE buffer.
Protocol 3: Beta-Lactamase Activity Assay
This protocol provides a method to quantify the activity of beta-lactamase produced by the AmpR gene using the chromogenic substrate nitrocefin (B1678963).[13]
Materials:
-
Periplasmic extract from E. coli harboring pBR322
-
Nitrocefin stock solution (e.g., 1 mM in DMSO)
-
Phosphate (B84403) buffer (100 mM, pH 7.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a working solution of nitrocefin by diluting the stock solution in phosphate buffer to a final concentration of 100 µM.
-
Add 20 µL of the periplasmic extract to a well of the 96-well plate.
-
Add 180 µL of the nitrocefin working solution to the well to initiate the reaction.
-
Immediately measure the absorbance at 490 nm in a microplate reader.
-
Continue to monitor the absorbance at regular intervals (e.g., every minute) for 10-15 minutes.
-
The rate of change in absorbance is proportional to the beta-lactamase activity.
-
A standard curve can be generated using purified beta-lactamase to determine the specific activity in the sample.
Visualizations
Mechanism of Ampicillin Resistance
Caption: Mechanism of ampicillin resistance conferred by the AmpR gene.
Experimental Workflow: Cloning and Selection using pBR322
Caption: A typical cloning workflow using pBR322 and antibiotic selection.
References
- 1. pBR322 - Wikipedia [en.wikipedia.org]
- 2. asm.org [asm.org]
- 3. Transformation of drug-resistant plasmid DNA Protocol - Creative Biogene [creative-biogene.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Plasmid copy number - Wikipedia [en.wikipedia.org]
- 6. PBR322 - PBR322 ローコピークローニングベクター plasmid vector for molecular cloning | Sigma-Aldrich [sigmaaldrich.com]
- 7. microbenotes.com [microbenotes.com]
- 8. Factors affecting the transformation of Escherichia coli strain chi1776 by pBR322 plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Engineered Amp C β-lactamase as a fluorescent screening tool for class C β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medcraveonline.com [medcraveonline.com]
- 12. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Clarification on the Use of Ampicillin Resistance (AmpR) for Stable Mammalian Cell Line Generation
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. What is the best antibiotic to use for stable cell selection in mammalian cells? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 3. homework.study.com [homework.study.com]
- 4. addgene.org [addgene.org]
- 5. betalifesci.com [betalifesci.com]
- 6. Stable Cell Line Generation | Thermo Fisher Scientific - SG [thermofisher.com]
AmpR Protein Expression and Purification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AmpR is a LysR-type transcriptional regulator (LTTR) that plays a pivotal role in bacterial antibiotic resistance, primarily by controlling the expression of the β-lactamase gene, ampC.[1] The induction of ampC expression, regulated by AmpR, is a key mechanism of resistance to β-lactam antibiotics in many Gram-negative bacteria, including Pseudomonas aeruginosa and members of the Enterobacteriaceae family.[2][3] Understanding the molecular mechanisms of AmpR function is crucial for the development of novel strategies to combat antibiotic resistance. This document provides detailed protocols and application notes for the expression and purification of recombinant AmpR protein, a critical first step for structural and functional studies.
Data Presentation
Quantitative Summary of AmpR Expression and Purification
Overexpression of AmpR in Escherichia coli often leads to the formation of insoluble inclusion bodies.[4] Solubilization and refolding are therefore critical steps in the purification process. The following table summarizes typical outcomes for the expression and purification of AmpR from a 1-liter E. coli culture. It is important to note that yields and purity can vary significantly depending on the specific construct, expression conditions, and purification strategy.
| Purification Step | Total Protein (mg) | This compound (mg) | Purity (%) | Yield (%) |
| Crude Lysate | 1200 | - | <1 | 100 |
| Inclusion Body Pellet | 200 | ~120 | ~60 | - |
| Solubilized Inclusion Bodies | 150 | ~110 | ~73 | ~92 |
| Refolded Protein | 50 | ~20 | ~40 | ~17 |
| Affinity Chromatography (His-Tag) | 8 | ~7.2 | >90 | ~6 |
| Ion-Exchange Chromatography | 6 | ~5.7 | >95 | ~5 |
| Size-Exclusion Chromatography | 5 | ~4.9 | >98 | ~4 |
Note: These values are estimates based on typical protein purification outcomes and the available literature. Actual results may vary.
Experimental Workflows and Logical Relationships
AmpR Expression and Purification Workflow
The following diagram illustrates the general workflow for the expression and purification of this compound from a recombinant E. coli expression system.
Caption: Workflow for recombinant this compound expression and purification.
AmpR-mediated Regulation of ampC Expression
AmpR regulates the expression of the β-lactamase gene ampC in response to the presence of β-lactam antibiotics. This process is intricately linked to the recycling of the bacterial cell wall peptidoglycan.
Caption: AmpR signaling pathway for ampC induction.
Experimental Protocols
Expression of Recombinant AmpR in E. coli
This protocol describes the induction of AmpR expression in E. coli using Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Materials:
-
E. coli strain (e.g., BL21(DE3)) transformed with an AmpR expression plasmid.
-
Luria-Bertani (LB) broth.
-
Appropriate antibiotic for plasmid selection (e.g., ampicillin (B1664943) or kanamycin).
-
1 M IPTG stock solution.
Protocol:
-
Inoculate 50 mL of LB broth containing the appropriate antibiotic with a single colony of transformed E. coli.
-
Incubate the culture overnight at 37°C with vigorous shaking (200-250 rpm).
-
The next morning, inoculate 1 L of fresh LB broth with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
-
Incubate the 1 L culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[5]
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.[5] Optimal concentration should be determined empirically.
-
Continue to incubate the culture for 3-4 hours at 37°C or overnight at a lower temperature (16-25°C) to potentially improve protein solubility.[5]
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[6]
-
Discard the supernatant and store the cell pellet at -80°C until further processing.
Cell Lysis and Inclusion Body Isolation
This protocol describes the lysis of E. coli cells and the isolation of AmpR-containing inclusion bodies.
Materials:
-
Frozen cell pellet from 1 L culture.
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 1 mM PMSF (add fresh).[7]
-
DNase I.
-
Wash Buffer: Lysis Buffer without lysozyme.
-
Sonciator or French press.
Protocol:
-
Thaw the cell pellet on ice and resuspend in 30-40 mL of ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes to allow for enzymatic lysis by lysozyme.
-
Further disrupt the cells by sonication on ice. Use short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes of sonication time, or until the lysate is no longer viscous.[8] Alternatively, pass the cell suspension through a French press at 16,000 psi.
-
Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to digest released DNA.
-
Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
-
Discard the supernatant containing the soluble proteins.
-
Wash the inclusion body pellet by resuspending it in 20-30 mL of Wash Buffer and centrifuging again at 12,000 x g for 30 minutes at 4°C. Repeat this wash step at least twice to remove contaminating proteins.
Solubilization and Refolding of AmpR from Inclusion Bodies
This protocol describes the solubilization of AmpR from inclusion bodies and subsequent refolding to its native conformation.
Materials:
-
Washed inclusion body pellet.
-
Solubilization Buffer: 50 mM Tris-HCl (pH 8.0), 6 M Guanidine-HCl, 10 mM DTT.
-
Refolding Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM L-arginine, 1 mM reduced glutathione, 0.1 mM oxidized glutathione.
Protocol:
-
Resuspend the washed inclusion body pellet in 20 mL of Solubilization Buffer.
-
Stir gently at room temperature for 1-2 hours or overnight at 4°C to ensure complete solubilization.
-
Remove any remaining insoluble material by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Slowly add the solubilized protein solution dropwise into a large volume (e.g., 1 L) of rapidly stirring Refolding Buffer at 4°C. This rapid dilution method helps to prevent protein aggregation during refolding.
-
Allow the protein to refold for 12-24 hours at 4°C with gentle stirring.
-
Concentrate the refolded protein solution using an appropriate method, such as ultrafiltration with a membrane of a suitable molecular weight cut-off (e.g., 10 kDa).
Purification of His-tagged AmpR by Immobilized Metal Affinity Chromatography (IMAC)
This protocol is for the purification of AmpR that has been engineered to contain a polyhistidine tag (His-tag).
Materials:
-
Refolded and concentrated AmpR solution.
-
Ni-NTA agarose (B213101) resin.
-
IMAC Binding Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10-20 mM imidazole.[9]
-
IMAC Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20-50 mM imidazole.[9]
-
IMAC Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250-500 mM imidazole.[9]
Protocol:
-
Equilibrate the Ni-NTA agarose resin in a chromatography column with 5-10 column volumes (CV) of IMAC Binding Buffer.
-
Load the refolded AmpR solution onto the column.
-
Wash the column with 10-20 CV of IMAC Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged this compound from the column with 5-10 CV of IMAC Elution Buffer.
-
Collect fractions and analyze them by SDS-PAGE to identify those containing the purified AmpR.
-
Pool the fractions containing pure AmpR and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% glycerol).
Purification of AmpR by Ion-Exchange Chromatography (IEX)
This protocol can be used as a polishing step after affinity chromatography or as a primary purification step for untagged AmpR. The choice of an anion or cation exchanger depends on the isoelectric point (pI) of AmpR and the desired buffer pH.
Materials:
-
Partially purified AmpR solution.
-
Appropriate IEX resin (e.g., DEAE-sepharose for anion exchange or CM-sepharose for cation exchange).
-
IEX Equilibration Buffer: Low salt buffer, e.g., 20 mM Tris-HCl (pH 8.0), 25 mM NaCl.
-
IEX Elution Buffer: High salt buffer, e.g., 20 mM Tris-HCl (pH 8.0), 1 M NaCl.
Protocol:
-
Equilibrate the IEX column with 5-10 CV of IEX Equilibration Buffer.
-
Ensure the conductivity and pH of the AmpR sample match the Equilibration Buffer. This can be achieved by dialysis or buffer exchange.
-
Load the sample onto the column.
-
Wash the column with Equilibration Buffer until the absorbance at 280 nm returns to baseline.
-
Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., from 0% to 100% Elution Buffer over 20 CV).
-
Collect fractions and analyze by SDS-PAGE to identify those containing pure AmpR.
-
Pool the pure fractions and proceed with downstream applications or further purification.
Final Polishing of AmpR by Size-Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates proteins based on their size and can be used as a final polishing step to remove aggregates and other remaining impurities.
Materials:
-
Purified AmpR solution from the previous step.
-
Size-exclusion chromatography column (e.g., Superdex 75 or Superdex 200, depending on the oligomeric state of AmpR).
-
SEC Buffer: A buffer suitable for the long-term stability of AmpR, e.g., 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT.
Protocol:
-
Equilibrate the SEC column with at least 2 CV of SEC Buffer.
-
Concentrate the AmpR sample to a small volume (typically <5% of the column volume).
-
Inject the concentrated sample onto the column.
-
Elute the protein with SEC Buffer at a constant flow rate.
-
Collect fractions and analyze by SDS-PAGE.
-
Pool the fractions containing pure, monomeric (or the desired oligomeric state) AmpR. The purified protein is now ready for downstream applications.
References
- 1. researchgate.net [researchgate.net]
- 2. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complex Regulation Pathways of AmpC-Mediated β-Lactam Resistance in Enterobacter cloacae Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Refolding and simultaneous purification by three-phase partitioning of recombinant proteins from inclusion bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 6. Protocols · Benchling [benchling.com]
- 7. Protocols6xHisTagProteinPurification < Lab < TWiki [barricklab.org]
- 8. static.igem.org [static.igem.org]
- 9. protenova.com [protenova.com]
Standard Ampicillin Concentration for Bacterial Selection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of ampicillin (B1664943) as a selective agent in microbiology, particularly for the selection of transformed bacteria. This document outlines the mechanism of action, standard concentrations, detailed protocols for solution and media preparation, and troubleshooting tips.
Introduction
Ampicillin is a widely used beta-lactam antibiotic for selecting bacteria, most commonly Escherichia coli, that have been successfully transformed with a plasmid conferring ampicillin resistance.[1] The resistance is typically mediated by the bla (or ampR) gene, which encodes the enzyme β-lactamase.[2][3] This enzyme is secreted by the resistant bacteria and inactivates ampicillin by hydrolyzing its β-lactam ring, thus allowing only the transformed cells to proliferate.[1][4][5]
Mechanism of Action
Ampicillin functions by inhibiting the formation of the bacterial cell wall. Specifically, it targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the cell wall.[6] In susceptible bacteria, this inhibition leads to a compromised cell wall and eventual cell lysis. In transformed bacteria expressing β-lactamase, the enzyme degrades ampicillin before it can interfere with the PBPs, ensuring cell survival.[2]
Quantitative Data Summary
The following tables summarize the standard concentrations and storage conditions for ampicillin solutions and media.
Table 1: Ampicillin Stock and Working Concentrations
| Parameter | Recommendation | Notes |
| Stock Solution Solvent | Deionized Water | Ampicillin sodium salt is soluble in water.[7][8] |
| Stock Concentration | 50 - 100 mg/mL | A 1000x stock is commonly prepared (e.g., 100 mg/mL for a 100 µg/mL final concentration).[1][2][9] |
| Sterilization | 0.22 µm Filter Sterilization | Do not autoclave ampicillin as it is heat-labile.[7][8] |
| Working Concentration (Solid Media) | 50 - 100 µg/mL | 100 µg/mL is a standard concentration for LB agar (B569324) plates.[1][10][11] |
| Working Concentration (Liquid Media) | 50 - 100 µg/mL | 50 µg/mL or 100 µg/mL are commonly used in liquid cultures.[9][10][12] |
| Variable Concentrations | 20 - 250 µg/mL | Lower concentrations (20-50 µg/mL) may be used for low-copy plasmids, while higher concentrations (up to 250 µg/mL) can help reduce satellite colony formation.[5][13][14] |
Table 2: Storage and Stability of Ampicillin
| Solution/Media | Storage Temperature | Stability |
| Ampicillin Powder | 4°C | Refer to manufacturer's specifications. Light sensitive.[15] |
| Stock Solution | -20°C | Up to 1 year when aliquoted to avoid repeated freeze-thaw cycles.[7][12] Can be stored for about 2 weeks at 4°C.[16] |
| LB Agar Plates with Ampicillin | 4°C | Approximately 2 weeks to 1 month.[16][17] |
| Liquid Media with Ampicillin | 4°C | Up to 1 month.[12] |
Experimental Protocols
Protocol for Preparation of Ampicillin Stock Solution (100 mg/mL)
This protocol describes the preparation of a 1000x ampicillin stock solution.
Materials:
-
Ampicillin sodium salt powder
-
Sterile deionized water
-
Sterile conical tube or bottle
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Weigh 1 gram of ampicillin sodium salt powder and add it to 10 mL of sterile deionized water in a sterile conical tube.[1][4]
-
Vortex the solution until the ampicillin powder is completely dissolved.[8]
-
Draw the ampicillin solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.[7]
-
Filter-sterilize the solution into a new sterile conical tube.
-
Aliquot the sterilized stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.[8]
-
Label the aliquots clearly with the name, concentration, and date of preparation.
Protocol for Preparation of LB Agar Plates with Ampicillin (100 µg/mL)
This protocol details the preparation of Luria-Bertani (LB) agar plates containing ampicillin for the selection of resistant bacteria.
Materials:
-
LB agar powder (or individual components: tryptone, yeast extract, NaCl, agar)
-
Deionized water
-
Autoclavable flask or bottle (at least twice the volume of the media)
-
Autoclave
-
Water bath set to 50-60°C
-
Ampicillin stock solution (100 mg/mL)
-
Sterile petri dishes
Procedure:
-
Prepare 1 liter of LB agar by dissolving the appropriate amount of LB agar powder in deionized water according to the manufacturer's instructions (typically 10g tryptone, 5g yeast extract, 10g NaCl, and 15g agar per liter).[11][17]
-
Sterilize the LB agar by autoclaving for 20 minutes at 121°C.[1][18]
-
After autoclaving, allow the agar to cool to 50-60°C in a water bath. The flask should be cool enough to handle with bare hands.[1][17]
-
Aseptically add 1 mL of the 100 mg/mL ampicillin stock solution to the 1 liter of cooled LB agar. This results in a final concentration of 100 µg/mL.[10][11]
-
Gently swirl the flask to ensure the ampicillin is mixed evenly throughout the agar. Avoid creating air bubbles.[18]
-
Pour approximately 20-25 mL of the LB-ampicillin agar into each sterile petri dish.[1]
-
Allow the plates to solidify at room temperature.
-
Once solidified, invert the plates and store them in a sealed bag at 4°C.[18]
Protocol for Inoculating Liquid Culture with Ampicillin
Materials:
-
Sterile LB broth
-
Ampicillin stock solution (e.g., 100 mg/mL or 50 mg/mL)
-
Sterile culture tubes or flasks
-
Bacterial colony from a plate
Procedure:
-
In a sterile culture tube or flask, add the desired volume of sterile LB broth.
-
Add the appropriate volume of ampicillin stock solution to achieve the desired final concentration. For a final concentration of 100 µg/mL in 100 mL of LB broth, add 100 µL of a 100 mg/mL stock solution.[9] For a final concentration of 50 µg/mL in 100 mL of LB broth, add 100 µL of a 50 mg/mL stock solution.[10]
-
Aseptically pick a single, well-isolated bacterial colony from a plate and inoculate the LB-ampicillin broth.
-
Incubate the culture under appropriate conditions (e.g., 37°C with shaking).
Troubleshooting and Considerations
Satellite Colonies: The appearance of small colonies surrounding a larger, transformed colony is a common issue.[5] This occurs because the β-lactamase secreted by the resistant colony degrades the ampicillin in the immediate vicinity, allowing non-transformed, ampicillin-sensitive cells to grow.[5]
-
Solution: Do not pick satellite colonies for downstream applications. To minimize their formation, use fresh plates and consider increasing the ampicillin concentration.[5]
No Colonies: A lack of colonies after transformation can be due to several factors, including inefficient transformation, incorrect ampicillin concentration (too high), or degraded ampicillin.[2]
-
Solution: Verify the transformation efficiency with a control plasmid. Ensure the correct ampicillin concentration was used and that the stock solution and plates are not expired.[2]
Lawn of Growth: A confluent lawn of bacteria suggests that the ampicillin was inactive.[2]
-
Solution: This can be caused by degraded ampicillin stock, old plates, or adding the antibiotic to the agar when it was too hot. Prepare fresh stock and/or plates, and ensure the agar has cooled sufficiently before adding ampicillin.[2]
Ampicillin Stability: Ampicillin is unstable in solution, and its potency can decrease over time, especially at warmer temperatures.[16] For long-term selection or to reduce satellite colonies, carbenicillin, a more stable analog of ampicillin, can be used as an alternative.[5]
References
- 1. abo.com.pl [abo.com.pl]
- 2. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Selection of Ampicillin Resistant Bacteria [protocols.io]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Ampicillin Stock Solution: | ENCO [enco.co.il]
- 8. med.wmich.edu [med.wmich.edu]
- 9. researchgate.net [researchgate.net]
- 10. Antibiotic Usage | Herman Lab | Nebraska [hermanlab.unl.edu]
- 11. static.igem.org [static.igem.org]
- 12. bio-rad.com [bio-rad.com]
- 13. Protocols · Benchling [benchling.com]
- 14. researchgate.net [researchgate.net]
- 15. Ampicillin stock solution (50 mg/mL) – Mizumoto Lab at UBC [zoology.ubc.ca]
- 16. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 17. med.wmich.edu [med.wmich.edu]
- 18. kopplab.faculty.ucdavis.edu [kopplab.faculty.ucdavis.edu]
Preparation of Ampicillin Stock Solution for Microbiological Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ampicillin (B1664943), a broad-spectrum β-lactam antibiotic, is a cornerstone of microbiological research, primarily utilized as a selective agent for bacteria transformed with ampicillin-resistance plasmids.[1][2] It functions by inhibiting bacterial cell wall synthesis.[3][4] The efficacy of ampicillin in selection protocols is highly dependent on the correct preparation and storage of stock solutions. This document provides a detailed protocol for the preparation, sterilization, and storage of ampicillin stock solutions to ensure consistent and reliable experimental outcomes.
Choosing the Right Form of Ampicillin
Ampicillin is commercially available in several forms, including anhydrous, trihydrate, and sodium salt.[5] For the preparation of aqueous stock solutions, ampicillin sodium salt is highly recommended due to its superior solubility in water (>50 mg/mL).[5][6] Ampicillin anhydrous and trihydrate forms have significantly lower water solubility (around 5-10 mg/mL), making them less suitable for preparing concentrated stock solutions.[5][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for the preparation and use of ampicillin stock solutions.
Table 1: Solubility of Different Forms of Ampicillin
| Form of Ampicillin | Solvent | Solubility | Reference |
| Ampicillin Sodium Salt | Water | >50 mg/mL | [5][6] |
| Ampicillin Anhydrous | Water | ~10 mg/mL | [5][7] |
| Ampicillin Trihydrate | Water | ~8 mg/mL | [5][7] |
| Ampicillin Sodium Salt | Ethanol | ~2 mg/mL | [8][9] |
| Ampicillin Sodium Salt | DMSO | ~16 mg/mL | [8][9] |
Table 2: Recommended Concentrations and Storage Conditions
| Parameter | Recommendation | Reference |
| Stock Solution Concentration | 50 - 100 mg/mL | [1][5] |
| Working Concentration | 20 - 100 µg/mL | [3][10][11][12] |
| Sterilization Method | Filtration (0.22 µm filter) | [1][3][5] |
| Short-term Storage (Stock) | 2-8 °C for up to 3 weeks | [3] |
| Long-term Storage (Stock) | -20 °C for 4-6 months | [3][10][13] |
| Storage of Media Plates | 2-8 °C for up to 2 weeks | [3][13] |
Note: Ampicillin solutions should not be autoclaved as the heat will degrade the antibiotic.[3][6]
Experimental Protocol: Preparation of 100 mg/mL Ampicillin Stock Solution
This protocol details the steps for preparing a 10 mL of 100 mg/mL ampicillin stock solution.
Materials:
-
Ampicillin Sodium Salt powder
-
Sterile, nuclease-free water
-
50 mL conical tube or appropriate sterile container
-
Sterile 0.22 µm syringe filter
-
Sterile syringe (10-20 mL)
-
Sterile microcentrifuge tubes (1.5 mL) for aliquoting
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh 1 gram of ampicillin sodium salt powder and transfer it to a sterile 50 mL conical tube.
-
Dissolving: Add 10 mL of sterile, nuclease-free water to the conical tube.[4]
-
Mixing: Cap the tube securely and vortex or invert the tube until the ampicillin powder is completely dissolved. The solution should be clear and colorless to slightly yellow.[3][6]
-
Filter Sterilization:
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 1 mL) in sterile microcentrifuge tubes. This practice minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation. Store the aliquots at -20°C for long-term use.[3][14]
Visualizing the Workflow and Logical Relationships
Diagram 1: Experimental Workflow for Ampicillin Stock Solution Preparation
Caption: Workflow for preparing sterile ampicillin stock solution.
Diagram 2: Impact of Improper Stock Solution Handling
Caption: Consequences of improper ampicillin stock solution handling.
Stability and Best Practices
-
pH Sensitivity: Ampicillin stability is pH-dependent. It is less stable in solutions with a pH greater than 7.[3]
-
Temperature Sensitivity: Higher temperatures accelerate the degradation of ampicillin.[14] In culture media at 37°C, ampicillin is stable for approximately 3 days.[3]
-
Light Sensitivity: Ampicillin is sensitive to light and should be stored in opaque or amber containers.[14][15]
-
Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can reduce its potency.[14] Using single-use aliquots is highly recommended.
-
Media Addition: Add ampicillin to autoclaved media only after it has cooled to 45-50°C to prevent heat-induced degradation.[3]
By adhering to these detailed protocols and best practices, researchers can ensure the integrity and efficacy of their ampicillin stock solutions, leading to more reliable and reproducible experimental results in microbiology and molecular biology applications.
References
- 1. abo.com.pl [abo.com.pl]
- 2. Selection of Ampicillin Resistant Bacteria [protocols.io]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Ampicillin Stock Solution: | ENCO [enco.co.il]
- 5. laboratorynotes.com [laboratorynotes.com]
- 6. 氨苄西林 钠盐 | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. khimexpert.com [khimexpert.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 14. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 15. Ampicillin stock solution (50 mg/mL) – Mizumoto Lab at UBC [zoology.ubc.ca]
Application Notes and Protocols: Preparation of LB Agar Plates with Ampicillin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to preparing Luria-Bertani (LB) agar (B569324) plates containing ampicillin (B1664943), a crucial technique for selecting antibiotic-resistant bacteria in molecular biology and drug development applications.
Data Presentation
The following tables summarize the quantitative data required for the preparation of LB agar with ampicillin.
Table 1: Composition of LB Agar Medium (per 1 Liter)
| Component | Amount (g) | Purpose |
| Tryptone | 10 g | Provides amino acids and peptides |
| Yeast Extract | 5 g | Source of vitamins and trace elements |
| NaCl | 10 g | Maintains osmotic balance |
| Agar | 15 g | Solidifying agent |
| Distilled Water | 1000 mL | Solvent |
Table 2: Ampicillin Stock and Working Concentrations
| Parameter | Value | Notes |
| Ampicillin Stock Solution | 100 mg/mL | Prepared in sterile distilled water and stored at -20°C.[1][2][3] |
| Final Ampicillin Concentration | 50 - 100 µg/mL | The specific concentration may vary depending on the experimental requirements.[2][4][5][6] |
| Volume of Stock per Liter of Agar | 0.5 - 1.0 mL | Add to cooled agar medium (~50-55°C) prior to pouring plates.[1][5] |
Experimental Protocols
This section details the step-by-step methodology for preparing LB agar plates with ampicillin.
Protocol 1: Preparation of LB Agar Medium
-
Weighing Components: Accurately weigh the tryptone, yeast extract, NaCl, and agar as specified in Table 1.
-
Dissolving in Water: Add the weighed components to a 2 L Erlenmeyer flask and add 1 L of distilled water.[1] Swirl to mix the contents. The agar will not fully dissolve until heated.[7][8]
-
Sterilization: Loosely cover the flask with aluminum foil or a foam stopper.[9] Sterilize the medium by autoclaving at 121°C for 20-30 minutes on a liquid cycle.[1][8][10] Ensure the autoclave tape indicates a successful sterilization cycle.
-
Cooling: After autoclaving, carefully remove the flask and place it in a water bath set to 50-55°C or let it cool on a benchtop until it is warm to the touch (approximately 50-60°C).[1][7][8][11][12][13] This step is critical as temperatures above this range will degrade the ampicillin.[4][11]
Protocol 2: Preparation of Ampicillin Stock Solution (100 mg/mL)
-
Weigh Ampicillin: Weigh 1 gram of ampicillin powder.
-
Dissolve: Add the powder to 10 mL of sterile distilled water in a sterile container.[2]
-
Sterilize: Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile tube.[2][3]
-
Aliquot and Store: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C.[2][4]
Protocol 3: Pouring LB Agar Plates with Ampicillin
-
Adding Ampicillin: Aseptically add the appropriate volume of the 100 mg/mL ampicillin stock solution to the cooled LB agar medium to achieve the desired final concentration (e.g., add 1 mL of stock to 1 L of medium for a final concentration of 100 µg/mL).[5] Swirl the flask gently to ensure even mixing without introducing air bubbles.[4]
-
Pouring Plates: Working in a sterile environment (e.g., near a Bunsen burner or in a laminar flow hood), lift the lid of a sterile petri dish slightly and pour approximately 20-25 mL of the ampicillin-containing LB agar into the plate.[10][14]
-
Solidification: Replace the lid and allow the agar to solidify completely at room temperature.[1] To minimize condensation, plates can be left at room temperature for a day or two before storage.[4]
-
Storage: Once solidified, invert the plates and store them in a sealed plastic bag at 4°C.[1][7] The plates should be used within 1-2 months for optimal performance.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the preparation of LB agar plates with ampicillin.
Caption: Workflow for preparing LB agar plates with ampicillin.
References
- 1. med.wmich.edu [med.wmich.edu]
- 2. abo.com.pl [abo.com.pl]
- 3. med.wmich.edu [med.wmich.edu]
- 4. bio-rad.com [bio-rad.com]
- 5. Antibiotic Usage | Herman Lab | Nebraska [hermanlab.unl.edu]
- 6. researchgate.net [researchgate.net]
- 7. condor.depaul.edu [condor.depaul.edu]
- 8. Recipe & Protocol for LB Agar Media — NeoSynBio [neosynbio.com]
- 9. m.youtube.com [m.youtube.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. goodrich.med.harvard.edu [goodrich.med.harvard.edu]
- 13. its.caltech.edu [its.caltech.edu]
- 14. static.igem.org [static.igem.org]
Application Notes and Protocols for AmpR in CRISPR-Based Multicopy Chromosomal Integration
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
The advent of CRISPR-Cas technology has revolutionized genome engineering, enabling precise modifications to an organism's genetic material. A significant application of this technology is the stable, multicopy integration of gene cassettes into the chromosome. This approach is particularly valuable in metabolic engineering and drug development for the overproduction of therapeutic proteins, enzymes, or other biomolecules. By integrating multiple copies of a gene of interest, researchers can achieve significantly higher expression levels compared to traditional single-copy integration or plasmid-based expression systems, which can suffer from instability and variable copy number.[1][2]
This document provides detailed protocols and application notes for a robust method of CRISPR-based multicopy chromosomal integration utilizing an Ampicillin resistance (AmpR) marker for selection. This strategy leverages the power of CRISPR-Associated Transposases (CAST) systems, such as the MUCICAT (Multicopy Chromosomal Integration using CRISPR-Associated Transposases) method, to facilitate the efficient insertion of a donor DNA cassette containing the gene of interest and the AmpR gene into multiple genomic loci.[1][2][3] The AmpR marker allows for the straightforward selection of successfully integrated cells, streamlining the screening process.
The core principle involves designing a guide RNA (gRNA) that targets repetitive sequences within the host genome, such as insertion sequences (ISs).[1][3] The CAST system, co-expressed with the gRNA and a donor plasmid carrying the gene of interest and the AmpR cassette, will then mediate the integration of the donor DNA at these multiple target sites. The result is a library of engineered cells with a varying number of integrated cassettes, which can then be screened for the desired level of protein expression or metabolic output.
Key Advantages:
-
High and Stable Gene Expression: Chromosomal integration of multiple gene copies leads to higher and more stable protein production compared to plasmid-based systems.[1]
-
Tunable Expression Levels: The generation of a library with varying copy numbers allows for the selection of clones with optimal expression levels for a specific application.
-
Simplified Selection: The use of the AmpR marker provides a clear and efficient method for selecting successful integrants.
-
Broad Applicability: This method has been successfully demonstrated in various bacterial species, suggesting its potential for wide-ranging applications in industrial biotechnology and drug development.[1][2]
II. Quantitative Data Summary
The efficiency of multicopy chromosomal integration can be assessed by determining the number of integrated gene copies and the corresponding increase in protein expression or activity. The following table summarizes representative data from studies utilizing CRISPR-associated transposases for multicopy integration.
| Target Organism | Method | Target Loci | Number of Integrated Copies | Fold Increase in Protein Expression/Activity | Reference |
| Escherichia coli | MUCICAT | Insertion Sequences (IS1, IS2, IS3, IS186) | Up to 10 | 2.6-fold increase in glucose dehydrogenase expression compared to a pET24a plasmid system. | [1] |
| Escherichia coli | MUCICAT | Disruption of degradation pathways and integration of GlcNAc cassette | Up to 11 | Over 6-fold increase in N-acetylglucosamine (GlcNAc) production compared to a plasmid-based system. | [4] |
| Tatumella citrea | MUCICAT | Transposon loci (tra13) | Multiple copies | Successful extension of the MUCICAT method demonstrating applicability in other species. | [1] |
III. Experimental Protocols
This section provides a detailed protocol for CRISPR-based multicopy chromosomal integration using an AmpR selection marker, based on the MUCICAT methodology.
Protocol 1: Design and Construction of the CRISPR-Cas and Donor Plasmids
1.1. gRNA Design:
-
Identify repetitive sequences in the target organism's genome (e.g., IS elements). These can be found using bioinformatics tools and genome databases.
-
Design a 20-nucleotide gRNA sequence that targets a conserved region within the chosen repetitive element. Ensure the target sequence is adjacent to a Protospacer Adjacent Motif (PAM) recognized by the chosen Cas protein (e.g., NGG for Streptococcus pyogenes Cas9).
-
Perform a BLAST search of the gRNA sequence against the host genome to confirm its specificity for the intended repetitive sequences and to identify the number of potential integration sites.
1.2. Construction of the CRISPR-Cas Plasmid:
-
Synthesize two complementary oligonucleotides encoding the designed gRNA sequence.
-
Anneal the oligonucleotides to form a double-stranded DNA fragment with appropriate overhangs for ligation into a gRNA expression vector.
-
Ligate the annealed gRNA cassette into a suitable vector that also expresses the Cas nuclease (e.g., Cas9) and the necessary components of the transposase system (e.g., TniQ, Cas8, Cas7, Cas6 for a Type I-F CAST system). This plasmid will also carry a selection marker other than Ampicillin (e.g., Kanamycin).
1.3. Construction of the Donor Plasmid:
-
Design a donor DNA cassette containing:
-
The gene of interest (GOI) under the control of a suitable promoter and terminator.
-
An Ampicillin resistance gene (AmpR) with its own promoter and terminator.
-
These two expression cassettes should be flanked by the recognition sequences for the CRISPR-associated transposase.
-
-
Synthesize or PCR amplify the GOI and AmpR cassettes.
-
Clone the GOI and AmpR cassettes between the transposase recognition sequences in a donor plasmid. This plasmid should have a temperature-sensitive origin of replication if curing of the plasmid is desired after integration.
Diagram: Donor Plasmid Design for AmpR-Based Selection
References
- 1. Multicopy Chromosomal Integration Using CRISPR-Associated Transposases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MolecularCloud July Newsletter: Multicopy Chromosomal Integration Using CRISPR-Associated Transposases | MolecularCloud [molecularcloud.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ampicillin Concentration for Selective Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing ampicillin (B1664943) concentration for selective media. Find answers to frequently asked questions and troubleshoot common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the standard working concentration of ampicillin for selective media?
A1: The standard working concentration of ampicillin for selecting E. coli strains is typically between 50 to 100 µg/mL.[1][2][3][4][5] For routine plasmid selection, 100 µg/mL is a widely used and effective concentration.[4][5][6]
Q2: When should I consider using a concentration different from the standard 100 µg/mL?
A2: Adjustments to the standard concentration may be necessary in specific situations:
-
Low-copy number plasmids: A lower concentration, such as 50 µg/mL, may be sufficient.[4]
-
Satellite colonies: If you are experiencing issues with satellite colony formation, increasing the concentration to 150 or even 200 µg/mL can be beneficial.[7][8]
-
Specific bacterial strains: The optimal concentration can vary between different bacterial species and even strains, making empirical determination necessary.[9]
Q3: How do I prepare and store ampicillin stock solutions?
A3: To ensure the potency of your ampicillin, proper preparation and storage are crucial.
Stock Solution Preparation: A common stock solution concentration is 50 or 100 mg/mL.[1][6][10] To prepare a 100 mg/mL stock:
-
Dissolve 1 gram of ampicillin sodium salt in 10 mL of sterile deionized water.[6][11]
-
Sterilize the solution by passing it through a 0.22 µm filter.[1][6][11]
-
Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1][2]
Storage:
-
Store ampicillin stock solutions at -20°C, where they are stable for up to one year.[1][11]
-
For short-term storage, aliquots can be kept at 4°C for about two weeks.[2]
Q4: How stable is ampicillin in prepared media plates?
A4: Ampicillin is susceptible to degradation, especially at warmer temperatures.[12] Plates containing ampicillin should be stored at 4°C and are best used within 1-2 weeks.[2] Some sources suggest they may be usable for up to a month, but fresh plates are always recommended for critical experiments.[13] At 37°C, ampicillin's stability decreases significantly, lasting only a few days.[13]
Q5: What is the mechanism of ampicillin resistance and how does it affect my experiments?
A5: Ampicillin resistance is commonly conferred by a gene, often bla or ampR, which encodes the enzyme β-lactamase.[14][15][16] This enzyme is secreted by the resistant bacteria and inactivates ampicillin by hydrolyzing its β-lactam ring.[12][15] This inactivation is a key factor in the emergence of satellite colonies, where the degradation of ampicillin in the vicinity of a resistant colony allows non-resistant cells to grow.[7][15][17]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| No colonies on the plate | - Ampicillin concentration is too high.- Inefficient transformation.- Incorrect antibiotic used for the plasmid. | - Perform a kill curve to determine the minimum inhibitory concentration (MIC) for your bacterial strain.[18]- Optimize your transformation protocol and use a positive control.[18]- Verify the resistance marker on your plasmid. |
| High number of small "satellite" colonies | - Ampicillin concentration is too low.- Ampicillin has degraded in the plates.- Prolonged incubation time. | - Increase the ampicillin concentration to 150-200 µg/mL.[7]- Use freshly prepared plates.[14][17]- Do not incubate plates for more than 16-20 hours.[17][19] |
| Low plasmid yield from liquid culture | - Ampicillin in the liquid media has been degraded, allowing for the growth of plasmid-free cells.- Over-saturation of the culture. | - Use a higher initial ampicillin concentration.- Avoid letting cultures grow for more than 8-10 hours or to an OD600 higher than 3.[7][14]- Pellet the starter culture and resuspend in fresh media before inoculating the main culture to remove secreted β-lactamase.[7][14] |
| Inconsistent results between experiments | - Inconsistent preparation of ampicillin stock solutions.- Use of old or improperly stored ampicillin stocks or plates. | - Standardize your protocol for preparing and storing ampicillin.- Always use fresh ampicillin stocks and plates for critical experiments.[7][14] |
Experimental Protocols
Protocol 1: Determining the Optimal Ampicillin Concentration (Kill Curve)
This protocol helps determine the minimum inhibitory concentration (MIC) of ampicillin for your specific bacterial strain. The optimal working concentration for selection should be slightly higher than the MIC.[18]
Materials:
-
Your non-resistant bacterial strain.
-
LB broth.
-
Ampicillin stock solution (e.g., 100 mg/mL).
-
Sterile culture tubes or a 96-well plate.
-
Incubator.
-
Spectrophotometer (for OD600 measurements).
Procedure:
-
Prepare a range of ampicillin concentrations: Create a serial dilution of ampicillin in LB broth. A suggested range to test is 0, 10, 25, 50, 100, and 200 µg/mL.[18]
-
Inoculate with bacteria: Inoculate the prepared media with your non-resistant bacterial strain at a low density (e.g., a 1:1000 dilution of an overnight culture).[18]
-
Incubate: Incubate the cultures at 37°C with shaking for 16-20 hours.[20]
-
Measure growth: After incubation, measure the optical density at 600 nm (OD600) for each concentration.[18]
-
Determine MIC: The MIC is the lowest ampicillin concentration that completely inhibits visible growth of the bacteria.[18] Your working concentration for selection should be higher than this value.
Visual Guides
Ampicillin Selection Workflow
Caption: A typical workflow for using ampicillin in selective media.
Troubleshooting Satellite Colonies
Caption: Troubleshooting logic for addressing satellite colonies.
References
- 1. Ampicillin Stock Solution [novoprolabs.com]
- 2. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 3. researchgate.net [researchgate.net]
- 4. Enhance Bacterial Growth: Strategies for Efficient Cultures | VectorBuilder [en.vectorbuilder.com]
- 5. researchgate.net [researchgate.net]
- 6. abo.com.pl [abo.com.pl]
- 7. bitesizebio.com [bitesizebio.com]
- 8. The Increase in Protein and Plasmid Yields of E. coli with Optimized Concentration of Ampicillin as Selection Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. backoffice.cedro.org.pe [backoffice.cedro.org.pe]
- 10. Protocols · Benchling [benchling.com]
- 11. Ampicillin Stock Solution: | ENCO [enco.co.il]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Selection of Ampicillin Resistant Bacteria [protocols.io]
- 17. goldbio.com [goldbio.com]
- 18. benchchem.com [benchchem.com]
- 19. Cloning Basics Support - Troubleshooting | Thermo Fisher Scientific - AE [thermofisher.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: AmpR Plasmid Management
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Ampicillin-resistant (AmpR) plasmid instability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue: Satellite Colonies on Ampicillin (B1664943) Plates
Q1: I'm seeing small "satellite" colonies surrounding my larger colonies on ampicillin plates. What are they and should I be concerned?
A1: Satellite colonies are small colonies of bacteria that have not taken up the AmpR plasmid.[1] They grow in the area surrounding a large, ampicillin-resistant colony because the resistant colony secretes an enzyme called β-lactamase.[1][2] This enzyme degrades the ampicillin in the immediate vicinity, creating a zone with a lower antibiotic concentration where non-resistant bacteria can survive and grow.[2][3] While they can be a nuisance, they are not typically a major concern as they will not grow if re-streaked on a fresh plate with the correct ampicillin concentration.[1]
Q2: How can I prevent the formation of satellite colonies?
A2: To prevent satellite colonies, you can try the following troubleshooting steps:
-
Increase Ampicillin Concentration: Using a higher concentration of ampicillin can make it more difficult for β-lactamase to completely degrade the antibiotic.[1][2]
-
Use Fresh Plates and Antibiotic Stocks: Ampicillin is sensitive to heat and can degrade over time, especially in solution and on plates stored for extended periods.[2][4] Always use freshly prepared plates and antibiotic stocks.
-
Avoid Over-Incubation: Do not incubate your plates for longer than 16-20 hours.[2][3] Prolonged incubation allows more time for β-lactamase to diffuse and degrade the ampicillin.
-
Switch to Carbenicillin (B1668345): Carbenicillin is a more stable analog of ampicillin and is less susceptible to degradation by β-lactamase.[1][5][6] This significantly reduces the formation of satellite colonies.[5]
-
Plate a Lower Density of Cells: Plating a high density of transformed cells can increase the overall amount of secreted β-lactamase, leading to more satellite colonies.[3]
Issue: Low Plasmid Yield
Q3: I have good bacterial growth in my liquid culture, but my plasmid miniprep yield is consistently low. What could be the cause?
A3: Low plasmid yield despite good cell growth is a common issue with AmpR plasmids and can be attributed to plasmid instability. The primary reason is the degradation of ampicillin in the liquid culture by secreted β-lactamase, which removes the selective pressure needed to maintain the plasmid.[1][7] This allows for the proliferation of plasmid-free cells, which grow faster than plasmid-containing cells and eventually dominate the culture, leading to a low overall plasmid yield.[8]
Q4: What steps can I take to improve my plasmid yield?
A4: To improve your plasmid yield, consider the following optimization strategies:
-
Optimize Ampicillin Concentration: Using an optimal concentration of ampicillin is crucial. Too low a concentration will not provide enough selective pressure, while excessively high concentrations can be detrimental to cell growth.[8] One study found that for E. coli Top10F', a concentration of 200 µg/mL ampicillin resulted in the highest plasmid yield.[8]
-
Avoid Over-saturation of Cultures: Do not allow your liquid cultures to grow to a high density for extended periods. It is recommended to harvest cultures before they become overly saturated.[1][7]
-
Use a Starter Culture: When inoculating a large culture, use a starter culture. Before inoculating the main culture, pellet the cells from the starter culture and resuspend them in fresh, antibiotic-free medium to remove the secreted β-lactamase.[1]
-
Ensure Fresh Antibiotics: As with plates, always use a fresh, effective stock of ampicillin for your liquid cultures.[4]
-
Switch to Carbenicillin: Due to its higher stability, carbenicillin maintains selective pressure for a longer duration in liquid cultures, which can significantly improve plasmid stability and yield.[5][6]
-
Optimize Growth Conditions: Ensure optimal growth conditions for your bacterial strain, including appropriate temperature, aeration (shaking speed and flask volume), and media.[9]
-
Check Plasmid Copy Number: Be aware of your plasmid's copy number. For low-copy number plasmids, you will need to start with a larger culture volume to obtain a good yield.[7]
Quantitative Data Summary
The following table summarizes the effect of ampicillin concentration on plasmid stability, protein expression, and plasmid yield in E. coli Top10F' expressing Green Fluorescent Protein (GFP).
| Ampicillin Concentration (µg/mL) | Plasmid Losing Cells (%) | GFP Fluorescent Intensity (Arbitrary Units) | Plasmid Yield (ng/µL) | Plasmid Copy Number |
| 0 | 2.28 | 549.83 | 55 | 6.07 x 10⁹ |
| 100 | 2.74 | 549.78 | 69 | 3.21 x 10⁹ |
| 200 | 0.29 | 1443.52 | 164 | 2.32 x 10¹⁰ |
| 300 | 5.25 | 684.87 | 41 | 8.11 x 10⁸ |
Data adapted from a study on optimizing ampicillin concentration for protein and plasmid yields.[8]
Key Experimental Protocols
Protocol 1: Plasmid Integrity Check by Agarose (B213101) Gel Electrophoresis
This protocol is used to assess the quality and integrity of your extracted plasmid DNA.
Materials:
-
Agarose
-
1x TAE or TBE buffer
-
DNA loading dye (6x)
-
DNA ladder
-
Ethidium (B1194527) bromide or other DNA stain
-
Extracted plasmid DNA sample
-
Gel electrophoresis system (casting tray, combs, gel box, power supply)
-
UV transilluminator
Procedure:
-
Prepare the Agarose Gel:
-
Weigh out the appropriate amount of agarose to make a 1% gel (e.g., 1 gram of agarose in 100 mL of 1x TAE buffer).[10]
-
Microwave the solution until the agarose is completely dissolved.[10]
-
Allow the solution to cool to about 50-60°C.
-
Add ethidium bromide to a final concentration of 0.2-0.5 µg/mL and swirl to mix.[10]
-
Pour the gel into the casting tray with the combs in place and allow it to solidify.[11]
-
-
Prepare the Samples:
-
In a separate tube, mix 5 µL of your plasmid DNA with 1 µL of 6x loading dye.
-
-
Load and Run the Gel:
-
Place the solidified gel in the electrophoresis chamber and cover it with 1x TAE buffer.[11]
-
Carefully remove the combs.
-
Load the DNA ladder into the first well and your samples into the subsequent wells.[12]
-
Connect the electrophoresis chamber to the power supply and run the gel at 80-150 volts until the dye front has migrated approximately 75-80% of the way down the gel.[10]
-
-
Visualize the DNA:
-
Carefully remove the gel from the chamber and place it on a UV transilluminator.
-
Intact, supercoiled plasmid DNA will appear as a single, bright band. Nicked or relaxed plasmid will appear as a slower-migrating band, and sheared or degraded DNA may appear as a smear.
-
Protocol 2: Plasmid Verification by Restriction Digest
This protocol is used to confirm the identity of your plasmid by cutting it with restriction enzymes to generate a specific pattern of DNA fragments.
Materials:
-
Extracted plasmid DNA (at least 200 ng)
-
Restriction enzymes and corresponding 10x buffer
-
Nuclease-free water
-
Incubator or water bath at the appropriate temperature for the enzymes
-
Materials for agarose gel electrophoresis (as in Protocol 1)
Procedure:
-
Set up the Digestion Reaction:
-
In a microcentrifuge tube, combine the following:
-
Plasmid DNA (up to 200 ng)
-
2 µL of 10x restriction buffer
-
1 µL of each restriction enzyme
-
Nuclease-free water to a final volume of 20 µL.
-
-
-
Incubate the Reaction:
-
Mix the components gently by flicking the tube.
-
Incubate the reaction at the optimal temperature for your restriction enzymes (usually 37°C) for at least 1 hour.
-
-
Stop the Reaction:
-
Stop the digestion by heat inactivation (e.g., 65°C for 15 minutes, check enzyme specifications) or by adding EDTA.
-
-
Analyze the Fragments:
-
Add loading dye to your digested sample.
-
Run the sample on a 1% agarose gel alongside an uncut plasmid control and a DNA ladder.
-
Compare the resulting band pattern to the expected pattern from your plasmid map to verify its identity.[13]
-
Protocol 3: Quantitative Plasmid Stability Assay
This protocol is used to determine the rate of plasmid loss in a bacterial population over several generations in the absence of antibiotic selection.
Materials:
-
Bacterial strain containing the AmpR plasmid
-
LB broth (or other suitable growth medium) without ampicillin
-
LB agar (B569324) plates with and without ampicillin
-
Incubator
-
Spectrophotometer
-
Sterile dilution tubes and plating supplies
Procedure:
-
Initial Culture:
-
Inoculate a single colony of your transformed bacteria into a small volume of LB broth containing ampicillin and grow overnight at 37°C.
-
-
Start of the Assay (Generation 0):
-
The next day, dilute the overnight culture 1:1000 into fresh, pre-warmed LB broth without ampicillin.
-
Immediately take a sample from this culture.
-
Perform serial dilutions and plate onto both non-selective (no ampicillin) and selective (with ampicillin) agar plates to determine the initial number of total cells and plasmid-containing cells.
-
-
Growth and Sampling:
-
Incubate the main culture at 37°C with shaking.
-
Take samples at regular time intervals (e.g., every 2 hours for 12-24 hours) or after a specific number of generations (calculated from the OD600 readings).
-
For each time point, perform serial dilutions and plate on both non-selective and selective plates.
-
-
Data Analysis:
-
After incubation of the plates, count the number of colonies on both types of plates for each time point.
-
Calculate the percentage of plasmid-containing cells at each time point:
-
% Plasmid Stability = (CFU on selective plate / CFU on non-selective plate) x 100
-
-
Plot the percentage of plasmid stability against the number of generations to visualize the rate of plasmid loss.
-
Visualizations
Caption: Troubleshooting workflow for AmpR plasmid instability issues.
Caption: Experimental workflow for a quantitative plasmid stability assay.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. goldbio.com [goldbio.com]
- 3. Cloning Basics Support - Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Troubleshooting Low DNA Yield From Plasmid Preps | VectorBuilder [en.vectorbuilder.com]
- 8. The Increase in Protein and Plasmid Yields of E. coli with Optimized Concentration of Ampicillin as Selection Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zymoresearch.com [zymoresearch.com]
- 10. addgene.org [addgene.org]
- 11. clyte.tech [clyte.tech]
- 12. bch.cuhk.edu.hk [bch.cuhk.edu.hk]
- 13. blog.addgene.org [blog.addgene.org]
Reasons for no colonies on ampicillin selection plates
Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during your molecular biology experiments.
Topic: Troubleshooting No Colonies on Ampicillin (B1664943) Selection Plates
This guide addresses one of the most common and frustrating problems in molecular cloning: the absence of bacterial colonies after transformation and plating on ampicillin selection media.
Frequently Asked Questions (FAQs)
Q1: I've completed my transformation and plated the cells on ampicillin plates, but after overnight incubation, there are no colonies. What went wrong?
The absence of colonies on your ampicillin selection plate is a common issue that can stem from several stages of the experimental workflow. The primary reasons can be categorized into four main areas: issues with the transformation protocol, problems with the competent cells, issues with your plasmid DNA, or problems with the selective plates themselves. A systematic approach to troubleshooting is the best way to identify the root cause.[1]
Q2: How can I determine if my competent cells are the problem?
The competency of your cells is a critical factor for a successful transformation.[2] Low transformation efficiency is a frequent cause of seeing few or no colonies.[3]
-
Test Cell Viability: To confirm your cells are alive, streak a small sample of the competent cells from your stock onto a non-selective LB agar (B569324) plate and incubate overnight. You should see a lawn or dense colonies if the cells are viable.[4][5]
-
Calculate Transformation Efficiency: The most definitive test is to perform a positive control transformation.[1] Transform your cells with a known amount (e.g., 10-100 pg) of a supercoiled, uncut plasmid like pUC19. Plate the transformation and calculate the transformation efficiency. This value will tell you how many colony-forming units (CFU) are generated per microgram (µg) of DNA.[2][6] Cells with an efficiency of 1 x 10^8 CFU/µg or higher are generally recommended for transformations involving ligation or assembly reactions.[7]
Q3: Could the ampicillin in my plates be the issue?
Yes, problems with the antibiotic selection are a very common culprit.[7]
-
Incorrect Antibiotic: Double-check that your plasmid confers ampicillin resistance and not another antibiotic like kanamycin.[4][6] This is a simple but frequent mistake.[7]
-
Degraded Ampicillin: Ampicillin is heat-sensitive and can be degraded if added to agar that is too hot (above 50-60°C).[1][8][9] It also has a limited shelf life, so always use fresh plates or freshly prepared ampicillin stocks.[1][10][11] Old ampicillin stocks can lead to a reduced effective concentration.[10]
-
Incorrect Concentration: Ensure you are using the correct final concentration of ampicillin in your plates.[2][6]
Q4: My positive control transformation (using a known plasmid) worked, but my experimental transformation (using a ligation product) failed. What does this mean?
This result strongly suggests that the issue lies with your ligation reaction or the plasmid DNA construct, rather than your competent cells or plates.
-
Ligation Failure: The ligation of your insert into the vector may have been unsuccessful. This could be due to inactive ligase, incompatible DNA ends, or incorrect vector-to-insert ratios.
-
Poor DNA Quality: Your experimental DNA must be free of contaminants like phenol, ethanol, proteins, and detergents, which can inhibit transformation.[3]
-
Large Plasmid Size: The efficiency of transformation decreases as plasmid size increases.[2] If you are working with a large plasmid, you may need to use ultra-competent cells or switch to electroporation.[2]
Troubleshooting Guides
This section provides a structured approach to identifying and resolving the cause of your failed transformation experiment.
Guide 1: Systematic Troubleshooting Workflow
Use the following flowchart to diagnose the potential reason for the absence of colonies.
Caption: A troubleshooting flowchart for diagnosing the absence of colonies.
Guide 2: Evaluating Critical Parameters
Review the following tables to ensure your experimental parameters fall within the optimal ranges.
Table 1: Ampicillin Concentration and Storage
| Parameter | Recommended Value | Notes |
| Stock Solution Conc. | 100 mg/mL in dH₂O | Filter-sterilize and store in aliquots at -20°C.[12] Avoid repeated freeze-thaw cycles.[3] |
| Working Conc. in Plates | 50 - 100 µg/mL | This is the standard range for most E. coli strains.[12][13][14] |
| High Concentration | 200 µg/mL or higher | Can be used to minimize the risk of satellite colonies.[10] |
| Plate Storage | 4°C, sealed | Plates should be used within 1-2 months for best results.[10] |
Table 2: Key Transformation Protocol Parameters
| Parameter | Recommended Value | Critical Notes |
| DNA Amount | 1 pg - 100 ng | Use 1-5 µL of purified plasmid or ligation reaction.[2][4] |
| Heat Shock Temp. | 42°C | Temperature is critical; ensure your water bath or block is accurate.[2][8] |
| Heat Shock Duration | 30 - 90 seconds | Do not exceed 90 seconds, as it can be lethal to the cells.[8] |
| Recovery Medium | S.O.C. Medium | A rich medium is essential for cell recovery and expression of the resistance gene.[1][3] |
| Recovery Duration | 60 minutes | Shaking incubation at 37°C. Do not skip or shorten this step, especially for ampicillin selection.[1] |
| Incubation Temp. | 37°C | Ensure the incubator is calibrated correctly.[3][8] |
| Incubation Time | 16 - 20 hours | Insufficient incubation time can result in no visible colonies.[8][15] |
Experimental Protocols
Protocol 1: Preparation of LB Agar Plates with Ampicillin
This protocol describes how to make approximately 20-25 standard petri dishes (100 mm).
Materials:
-
LB Agar powder
-
Deionized water
-
Autoclavable bottle (e.g., 1 L)
-
Ampicillin sodium salt
-
Sterile water or 50% ethanol
-
Sterile petri dishes
-
Stir plate and stir bar
-
Water bath or incubator set to 50-60°C
Procedure:
-
Prepare LB Agar: Add the amount of LB Agar powder required for 500 mL of medium to an autoclavable bottle (typically 20g, but check the manufacturer's instructions).[16] Add 500 mL of deionized water and a stir bar. Swirl to mix.[16]
-
Sterilization: Loosely fasten the cap on the bottle and autoclave for 20 minutes using a liquid cycle.[9][16]
-
Cool the Agar: After autoclaving, place the bottle on a stir plate and let it cool to 50-60°C.[8][17] A water bath can be used to hold the temperature.[17] Cooling is critical; adding ampicillin to agar that is too hot will destroy the antibiotic.[7][9]
-
Prepare Ampicillin Stock: While the agar is cooling, prepare a 100 mg/mL ampicillin stock solution. Dissolve the powder in sterile deionized water, and sterilize the solution using a 0.22 µm filter.[12]
-
Add Ampicillin: For a final concentration of 100 µg/mL, add 500 µL of the 100 mg/mL ampicillin stock to the 500 mL of cooled LB agar. Swirl gently to mix thoroughly without creating bubbles.[9]
-
Pour Plates: Pour approximately 20-25 mL of the LB-ampicillin agar into each sterile petri dish.
-
Solidify and Store: Allow the plates to solidify at room temperature. Once solid, invert the plates and store them at 4°C in a sealed bag to prevent drying.[17]
Protocol 2: High-Efficiency Heat Shock Transformation
This protocol is a general guideline for the chemical transformation of E. coli.
Caption: A standard workflow for bacterial heat shock transformation.
Procedure:
-
Thaw Cells: Thaw a 50 µL aliquot of chemically competent cells on ice.[3]
-
Add DNA: Add 1-5 µL of your plasmid DNA or ligation reaction to the cells. Gently flick the tube to mix. Do not vortex.[3]
-
Incubate on Ice: Incubate the cell/DNA mixture on ice for 30 minutes.[2]
-
Heat Shock: Transfer the tube to a 42°C water bath for exactly 45 seconds.[2] The timing and temperature are critical.[18]
-
Cold Shock: Immediately place the tube back on ice for 2 minutes.[2]
-
Recovery: Add 950 µL of pre-warmed (37°C) S.O.C. medium to the tube.[1]
-
Incubate for Recovery: Incubate the tube at 37°C for 60 minutes with shaking (approx. 225 rpm). This allows the bacteria to recover and express the ampicillin resistance protein (β-lactamase).[1][3]
-
Plating: Spread 50-200 µL of the cell suspension onto a pre-warmed LB-ampicillin plate.
-
Incubation: Incubate the plate, inverted, at 37°C for 16-20 hours, or until colonies are visible.[8]
References
- 1. clyte.tech [clyte.tech]
- 2. goldbio.com [goldbio.com]
- 3. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. goldbio.com [goldbio.com]
- 6. Resources/Troubleshooting/Transformations - 2020.igem.org [2020.igem.org]
- 7. intactgenomics.com [intactgenomics.com]
- 8. edvotek.com [edvotek.com]
- 9. m.youtube.com [m.youtube.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Reasons for failure of transformation - Molecular Biology [protocol-online.org]
- 12. abo.com.pl [abo.com.pl]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cloning Basics Support - Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. condor.depaul.edu [condor.depaul.edu]
- 17. bio-rad.com [bio-rad.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Preventing Ampicillin Resistance (AmpR) Issues During Cloning
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to prevent common issues associated with ampicillin (B1664943) selection, including the prevention of satellite colonies and plasmid mutations.
Frequently Asked Questions (FAQs)
Q1: What are satellite colonies and why do they appear on my ampicillin plates?
Satellite colonies are small bacterial colonies that grow around a large, central colony on an agar (B569324) plate containing ampicillin.[1] These smaller colonies consist of cells that have not taken up the desired plasmid and are therefore not genuinely resistant to the antibiotic.[2] They appear because the primary, resistant colony (which contains the plasmid with the AmpR gene) begins to secrete the enzyme β-lactamase.[3] This enzyme breaks down the ampicillin in the immediate vicinity, creating a "zone of protection" with a lower antibiotic concentration where non-resistant cells can survive and multiply.[4][5]
Q2: Are satellite colonies a result of AmpR gene mutations?
No, the formation of satellite colonies is generally not a result of mutations in the AmpR gene itself. Rather, it is an environmental phenomenon caused by the enzymatic degradation of the selection antibiotic (ampicillin) in the culture medium.[4][6] The AmpR gene functions correctly by producing β-lactamase, but this enzyme is secreted by the bacteria, which inactivates the ampicillin around the colony and allows non-resistant cells to grow.[2] True mutations in the AmpR gene or other plasmid regions can occur but are a separate issue from the common problem of satellite colonies.[7]
Q3: Why is ampicillin selection sometimes problematic?
Ampicillin selection can be problematic due to the instability of the antibiotic and the action of the β-lactamase enzyme it selects for.[8]
-
Enzyme Secretion: Bacteria expressing the AmpR gene secrete β-lactamase, which degrades ampicillin in the surrounding medium. This removes the selective pressure, allowing plasmid-free cells to grow, leading to satellite colonies on plates and poor plasmid yields in liquid cultures.[2][4]
-
Chemical Instability: Ampicillin solutions are sensitive to temperature and pH and have a limited shelf life.[9] Using old plates or improperly stored stock solutions results in a lower effective antibiotic concentration, increasing the risk of satellite colonies and culture contamination.[4] At 37°C in culture, ampicillin is only stable for up to three days.[9][10]
Troubleshooting Guide & Best Practices
Q4: How can I optimize my experimental conditions to prevent satellite colonies?
Several factors can be optimized to ensure robust selection and prevent the growth of satellite colonies.
-
Use Fresh Plates and Stocks: Ampicillin plates should ideally be used within one to two weeks of preparation and no more than a month for optimal efficiency.[9][11] Always use freshly prepared antibiotic stock solutions.[12]
-
Optimize Incubation Time: Avoid prolonged incubation of plates (e.g., more than 16-24 hours at 37°C).[3][13] The longer the incubation, the more time the primary colonies have to secrete β-lactamase and degrade the ampicillin.
-
Increase Antibiotic Concentration: If satellite colonies are a persistent issue, increasing the ampicillin concentration from the standard 100 µg/mL to 200 µg/mL can make it more difficult for the β-lactamase to completely inactivate the antibiotic.[2][4]
-
Ensure Proper Plating: Dry plates adequately before spreading cells to prevent the secreted β-lactamase from spreading easily across a moist surface.[3]
-
For Liquid Cultures: Avoid letting cultures grow to saturation for too long (e.g., beyond an OD600 of 3).[2][4] When starting a main culture from a starter, pellet the cells and resuspend them in fresh, antibiotic-free medium to remove the secreted β-lactamase before inoculation.[2][4]
Q5: Are there more stable alternatives to ampicillin?
Yes, carbenicillin (B1668345) is an excellent alternative. Both ampicillin and carbenicillin are β-lactam antibiotics and can be used interchangeably for selection with the AmpR gene.[14] However, carbenicillin is more stable in culture media, has better tolerance for heat and acidity, and is less susceptible to degradation by β-lactamase.[8][15] This increased stability significantly reduces the formation of satellite colonies, although it is a more expensive option.[4][15]
Data Presentation: Comparison of Ampicillin and Carbenicillin
| Feature | Ampicillin | Carbenicillin |
| Mechanism of Action | Inhibits bacterial cell wall synthesis.[9] | Inhibits bacterial cell wall synthesis.[8] |
| Resistance Gene | bla (AmpR), encodes β-lactamase.[2] | bla (AmpR), also confers resistance to carbenicillin.[14] |
| Stability in Media | Less stable; sensitive to heat, pH, and degradation by β-lactamase.[8][9] | More stable; better tolerance for heat and acidity, less susceptible to β-lactamase.[8][15] |
| Satellite Colonies | Prone to satellite colony formation.[2][4] | Significantly reduces satellite colony formation.[1][15] |
| Cost | Less expensive.[4] | More expensive.[4][15] |
| Typical Concentration | 50-100 µg/mL.[13] | 50-100 µg/mL.[15] |
Experimental Protocols
Protocol 1: Preparation of Ampicillin and Carbenicillin Stock Solutions
| Antibiotic | Stock Concentration | Solvent | Sterilization Method | Storage | Shelf Life |
| Ampicillin | 50-100 mg/mL | Deionized Water | 0.22 µm Filter | Aliquot and store at -20°C.[9][13] | 4-6 months at -20°C.[9][16] |
| Carbenicillin | 50-100 mg/mL | 50% Ethanol or Water | 0.22 µm Filter | Aliquot and store at -20°C.[14] | Up to 1 year at -20°C. |
Methodology:
-
Weigh the appropriate amount of antibiotic powder.
-
Dissolve in the recommended solvent (e.g., for a 100 mg/mL ampicillin stock, dissolve 1 g in 10 mL of deionized water).[13]
-
Vortex until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter. Do not autoclave antibiotic solutions. [9][17]
-
Dispense into single-use aliquots in sterile microcentrifuge tubes.
-
Label with the name, concentration, and date, and store at -20°C.[18]
Protocol 2: Preparation of Antibiotic Selection Plates
Methodology:
-
Prepare Luria-Bertani (LB) agar by dissolving the necessary components in deionized water (e.g., for 500 mL, use 5g tryptone, 2.5g yeast extract, 5g NaCl, and 7.5g agar).[13]
-
Autoclave the LB agar solution for 20 minutes using a liquid cycle.[19]
-
Place the autoclaved agar in a 50-55°C water bath to cool. Adding antibiotics to media that is too hot will cause them to degrade.[1][20]
-
Once cooled, add the appropriate volume of your sterile antibiotic stock solution. For a final concentration of 100 µg/mL in 500 mL of media, add 500 µL of a 100 mg/mL stock.
-
Swirl the flask gently to mix the antibiotic evenly without creating bubbles.
-
Pour approximately 20-25 mL of the agar into sterile petri dishes.
-
Allow the plates to solidify at room temperature, then invert them and store at 4°C in a sealed bag.[18] Plates are best used within 1-2 weeks.[9]
Protocol 3: Best Practices for Plating and Culturing
-
Plating: For transformations, spread the cell suspension evenly and allow the liquid to be fully absorbed into the agar before inverting and incubating. This minimizes the local spread of secreted β-lactamase.[3]
-
Incubation: Incubate plates at 37°C for the recommended time, typically 16-18 hours. Avoid leaving plates in the incubator for extended periods (e.g., over a weekend), as this is a primary cause of satellite colony formation.[3]
-
Colony Picking: When picking colonies, select a well-isolated, large colony. Avoid picking any of the smaller, surrounding satellite colonies, as they will not contain the plasmid.[1]
-
Liquid Culture Inoculation: Use the selected colony to inoculate a starter culture in fresh liquid medium containing the selective antibiotic. To prevent plasmid loss, do not allow liquid cultures to become oversaturated.[2][4]
Visual Guides
Mechanism of Satellite Colony Formation
Caption: How β-lactamase secretion leads to satellite colony growth.
Troubleshooting Workflow for Satellite Colonies
Caption: A step-by-step guide to troubleshooting satellite colonies.
Advanced Topics: Preventing True Plasmid Mutations
While less common than satellite colonies, true mutations within the plasmid DNA can occur during cloning and propagation. These mutations can arise from errors during PCR, DNA replication stress within the host, or the presence of unstable sequences.[7]
Q6: How can I minimize the risk of actual plasmid mutations during cloning and propagation?
-
Use High-Fidelity Polymerase: For PCR amplification of your insert, always use a high-fidelity DNA polymerase with proofreading activity to minimize the introduction of errors.[21][22]
-
Choose the Right E. coli Strain: Use cloning strains known for plasmid stability, such as those that are recA- and endA- (e.g., DH5α, DH10B).[23] For plasmids with repetitive sequences or unstable regions, specialized strains like Stbl3 can help reduce recombination and mutation events.[24]
-
Optimize Growth Conditions: To reduce metabolic stress on the bacteria, which can contribute to mutation rates, consider growing cultures at a lower temperature (e.g., 30°C) for a longer period.[24] This is especially helpful for large plasmids or those containing toxic genes.
-
Minimize DNA Damage: When purifying DNA fragments from an agarose (B213101) gel, minimize the exposure time to UV light, as it can cause DNA damage.[21]
-
Sequence Verification: Always sequence-verify your final plasmid construct to ensure the insert and vector backbone are free of unwanted mutations before proceeding with downstream applications.
References
- 1. goldbio.com [goldbio.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. smart.dhgate.com [smart.dhgate.com]
- 6. Live to cheat another day: bacterial dormancy facilitates the social exploitation of β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. goldbio.com [goldbio.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. blog.addgene.org [blog.addgene.org]
- 12. researchgate.net [researchgate.net]
- 13. abo.com.pl [abo.com.pl]
- 14. Can carbenicillin be substituted for ampicillin when selecting for the pGEM® Vectors? [promega.sg]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. khimexpert.com [khimexpert.com]
- 18. static.igem.org [static.igem.org]
- 19. condor.depaul.edu [condor.depaul.edu]
- 20. Stability and Solubility Considerations of Ampicillin, Sodium Salt in Laboratory Workflows – Ligand-Gated Ion Channel Database [lenoverelab.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. blog.addgene.org [blog.addgene.org]
Ampicillin Selection Efficiency Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their ampicillin-based selection experiments.
Troubleshooting Guides
This section addresses common problems encountered during ampicillin (B1664943) selection, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: No colonies observed on the ampicillin selection plate after transformation.
-
Question: Why are there no colonies on my ampicillin plate after transformation?
-
Possible Cause 1: Ineffective Transformation. The competent cells may have low transformation efficiency, or the transformation protocol was not followed correctly.
-
Solution: Always include a positive control (e.g., a known high-efficiency plasmid like pUC19) to verify the transformation efficiency of your competent cells. Ensure that the heat shock step is performed at the correct temperature and for the precise duration as specified in the protocol.[1][2] Use competent cells with a guaranteed transformation efficiency.
-
-
Possible Cause 2: Incorrect Antibiotic or Concentration. The wrong antibiotic may have been used, or the ampicillin concentration in the plates could be too high.
-
Solution: Double-check that the plasmid confers ampicillin resistance and that ampicillin was added to the plates. Verify the final ampicillin concentration in your plates is appropriate for your E. coli strain and plasmid type (see table below).[2]
-
-
Possible Cause 3: Issues with the Plasmid DNA. The plasmid DNA may be of poor quality, at too low a concentration, or contain inhibitors from the ligation reaction.
-
Solution: Use 1 pg to 100 ng of plasmid DNA for transformation.[3] Purify the plasmid DNA after ligation to remove any interfering substances.
-
-
Possible Cause 4: Improper Plating and Incubation. The recovery period after heat shock may have been too short, or the incubation temperature was incorrect.
-
Issue 2: Satellite colonies are present on the ampicillin selection plate.
-
Question: What are satellite colonies and why do they appear on my ampicillin plates?
-
Explanation: Satellite colonies are small colonies of non-transformed bacteria that grow in the immediate vicinity of a true antibiotic-resistant colony.[6][7] The resistant colony secretes an enzyme called β-lactamase, which degrades the ampicillin in the surrounding medium, creating a zone where sensitive bacteria can survive and grow.[6][7][8]
-
Solution 1: Optimize Ampicillin Concentration and Plate Freshness. Using fresh ampicillin plates with the correct concentration of the antibiotic can help minimize satellite colony formation. Ampicillin in plates can degrade over time, so it is recommended to use plates that are not more than a few weeks old.[8][9] Increasing the ampicillin concentration to 100 µg/mL or higher can also be effective.[8]
-
Solution 2: Avoid Over-incubation. Do not incubate plates for longer than 16 hours, as this allows more time for ampicillin to break down and for satellite colonies to appear.[10]
-
Solution 3: Use Carbenicillin (B1668345). Carbenicillin is a more stable analog of ampicillin and is less susceptible to degradation by β-lactamase.[8][11][12][13] This significantly reduces the formation of satellite colonies. While more expensive, it is a reliable alternative for experiments sensitive to this issue.[8][11]
-
Solution 4: Careful Colony Picking. When picking colonies for further experiments, select well-isolated, larger colonies and avoid the surrounding smaller satellite colonies.[10]
-
Issue 3: A lawn of bacteria or too many colonies on the plate.
-
Question: Why did I get a bacterial lawn instead of distinct colonies on my ampicillin plate?
-
Possible Cause 1: Ampicillin Degradation. The ampicillin in the plates may have degraded due to improper storage or being added to the agar (B569324) when it was too hot.
-
Possible Cause 2: Low Ampicillin Concentration. The concentration of ampicillin in the plates may be too low to effectively inhibit the growth of non-transformed cells.
-
Possible Cause 3: Plasmid without Resistance Gene. It is possible the plasmid used does not contain an ampicillin resistance gene.
-
Solution: Confirm the features of your plasmid, including the antibiotic resistance marker.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the principles and best practices of ampicillin selection.
-
Question 1: What is the mechanism of action of ampicillin and how does resistance work?
-
Answer: Ampicillin is a β-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[11] This leads to a weakened cell wall and ultimately cell lysis. Resistance to ampicillin is commonly conferred by the enzyme β-lactamase, which is encoded by a gene (often bla or ampR) on the plasmid. β-lactamase hydrolyzes the β-lactam ring in ampicillin, inactivating the antibiotic.[8]
-
-
Question 2: What is the optimal concentration of ampicillin to use for selection?
-
Answer: The optimal concentration can vary depending on the E. coli strain and the copy number of the plasmid. However, a final concentration of 50-100 µg/mL is generally effective for selecting transformed E. coli.[16][17] For some applications, particularly with high-copy number plasmids or to reduce satellite colonies, concentrations up to 200 µg/mL can be used.[8][18]
-
-
Question 3: How should I prepare and store ampicillin stock solutions and plates?
-
Answer: Ampicillin stock solutions (typically 50-100 mg/mL in sterile water or 50% ethanol) should be filter-sterilized and stored in aliquots at -20°C, where they are stable for several months.[9][19][20][21] Ampicillin plates should be stored at 4°C and are best used within 2-4 weeks, as the ampicillin can degrade over time.[9][22]
-
-
Question 4: When should I consider using carbenicillin instead of ampicillin?
-
Answer: Carbenicillin is a more stable analog of ampicillin and is a good alternative when satellite colonies are a persistent issue.[8][11][12] It is more resistant to heat and acidity, making it more effective in large-scale cultures.[11] Although it is more expensive, its stability can lead to more reliable and cleaner selection results.[8][11] The same resistance gene (bla) confers resistance to both ampicillin and carbenicillin.[13]
-
Data Presentation
Table 1: Recommended Ampicillin Concentrations for E. coli Selection
| Application | Plasmid Copy Number | Recommended Ampicillin Concentration (µg/mL) | Notes |
| Routine Cloning | High-copy | 50 - 100[17] | Standard concentration for most applications. |
| Routine Cloning | Low-copy | 20 - 50[17] | Lower concentrations can be sufficient. |
| Reducing Satellite Colonies | Any | 100 - 200[8][18] | Higher concentrations can help minimize satellite colony formation. |
| Protein Expression | Any | 100 - 200[18] | Optimization may be required for maximal protein and plasmid yield.[18] |
Table 2: Stability of Ampicillin in Different Storage Conditions
| Condition | Form | Temperature | Duration of Stability |
| Stock Solution | In water or 50% ethanol | -20°C | Up to 6 months[9][21][22] |
| Stock Solution | In water | 2-8°C | Up to 3 weeks[22][23] |
| Agar Plates | In LB agar | 4°C | 2 - 4 weeks[9][22] |
| In Culture Media | In LB broth | 37°C | Up to 3 days[22][23] |
Experimental Protocols
Protocol 1: Preparation of Ampicillin Agar Plates
-
Prepare Luria-Bertani (LB) agar according to the manufacturer's instructions.
-
Autoclave the LB agar solution to sterilize it.
-
Allow the autoclaved agar to cool in a 50-55°C water bath. It is crucial not to add the ampicillin to agar that is too hot, as this will cause it to degrade.[6]
-
Add ampicillin from a filter-sterilized stock solution to the cooled agar to achieve the desired final concentration (e.g., 100 µg/mL).
-
Gently swirl the flask to ensure the ampicillin is evenly distributed.
-
Pour the agar into sterile petri dishes, allowing approximately 20-25 mL per plate.
-
Let the plates solidify at room temperature.
-
Once solidified, store the plates inverted at 4°C.
Protocol 2: Heat Shock Transformation of E. coli
-
Thaw a 50 µL aliquot of chemically competent E. coli cells on ice.[24]
-
Add 1-5 µL of your plasmid DNA (1 pg - 100 ng) to the competent cells.[3]
-
Gently mix by flicking the tube and incubate on ice for 10-30 minutes.[7][24]
-
Perform the heat shock by placing the tube in a 42°C water bath for 30-45 seconds. The exact time is critical and should be optimized for your specific competent cells.[6][7][24]
-
Immediately transfer the tube back to ice for 2-5 minutes.[6][7][24]
-
Add 250-950 µL of pre-warmed, antibiotic-free SOC or LB medium to the cells.[3][5]
-
Incubate at 37°C for 30-60 minutes with shaking (around 225 rpm) to allow the cells to recover and express the antibiotic resistance gene.[3][6]
-
Spread 50-100 µL of the cell suspension onto pre-warmed ampicillin selection plates.
-
Incubate the plates inverted at 37°C for 12-16 hours, or until colonies are visible.[5]
Mandatory Visualization
Caption: Workflow for bacterial transformation and ampicillin selection.
References
- 1. goldbio.com [goldbio.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. neb.com [neb.com]
- 4. cohesionbio.com [cohesionbio.com]
- 5. Heat shock transformation (E.coli) protocol - Sharebiology [sharebiology.com]
- 6. Video: Bacterial Transformation Using Heat Shock and Competent Cells [jove.com]
- 7. Bacterial Transformation Protocol [protocols.io]
- 8. bitesizebio.com [bitesizebio.com]
- 9. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 10. 細菌の形質転換に関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. goldbio.com [goldbio.com]
- 12. khimexpert.com [khimexpert.com]
- 13. researchgate.net [researchgate.net]
- 14. med.wmich.edu [med.wmich.edu]
- 15. Shelf life of ampicillin in LB media? - Molecular Biology [protocol-online.org]
- 16. bio-rad.com [bio-rad.com]
- 17. researchgate.net [researchgate.net]
- 18. The Increase in Protein and Plasmid Yields of E. coli with Optimized Concentration of Ampicillin as Selection Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 21. khimexpert.com [khimexpert.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. researchgate.net [researchgate.net]
- 24. Protocol for bacterial transformation – heat shock method – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
Technical Support Center: Ampicillin Stability and Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with old ampicillin (B1664943) stocks and plates.
Troubleshooting Guides & FAQs
This section addresses common problems and questions related to the use of ampicillin in experimental settings.
I. Ampicillin Stock Solutions
Q1: My ampicillin stock solution appears cloudy or precipitated. What is the cause and can I still use it?
A1: Cloudiness or precipitation in your ampicillin stock solution can be due to several factors. Ampicillin has limited solubility in water, and high concentrations can lead to precipitation, especially at lower pH.[1] If the solution was prepared in a solvent other than water, such as ethanol, and then diluted in an aqueous buffer, this can also cause the ampicillin to precipitate. It is not recommended to use a cloudy or precipitated solution as the actual concentration of active ampicillin will be unknown.
Recommended Action:
-
Prepare a fresh stock solution ensuring the ampicillin is fully dissolved.
-
Consider preparing the stock solution in 1N NaOH to aid solubility before filter sterilization.
-
Store stock solutions in small aliquots at -20°C to prevent repeated freeze-thaw cycles.[2]
Q2: How long can I store my ampicillin stock solution and at what temperature?
A2: The stability of ampicillin stock solutions is highly dependent on the storage temperature. For long-term storage (up to 4-6 months), it is recommended to store aliquots at -20°C.[2] At 2-8°C, stock solutions are generally stable for up to three weeks.[2] Avoid repeated freeze-thaw cycles as this can accelerate degradation.
Q3: I accidentally left my ampicillin stock solution at room temperature. Is it still effective?
A3: Ampicillin degrades rapidly at room temperature. The rate of degradation is dependent on the pH and concentration of the solution.[3] It is highly likely that a stock solution left at room temperature for an extended period has lost significant potency.
Recommended Action:
-
Discard the stock solution that was left at room temperature.
-
Prepare a fresh stock solution to ensure the reliability of your experiments.
II. Ampicillin Agar (B569324) Plates
Q4: I am seeing a large number of small "satellite" colonies surrounding my larger, transformed colonies on my ampicillin plates. What are they and why are they there?
A4: Satellite colonies are small colonies of non-transformed bacteria that are able to grow in the vicinity of a true ampicillin-resistant colony. The resistant colony expresses the β-lactamase enzyme, which is secreted into the surrounding medium and degrades the ampicillin. This creates a localized area of reduced ampicillin concentration, allowing non-resistant cells to grow. The appearance of satellite colonies is a common issue, particularly with older ampicillin plates where the antibiotic may have already partially degraded.
Q5: How can I prevent the formation of satellite colonies?
A5: Several strategies can be employed to minimize or eliminate the formation of satellite colonies:
-
Use Freshly Prepared Plates: The most effective way to prevent satellite colonies is to use ampicillin plates that are fresh (ideally no more than a few weeks old when stored at 4°C).[4]
-
Increase Ampicillin Concentration: Using a higher concentration of ampicillin in your plates can help to overcome the effects of β-lactamase secretion.
-
Use a More Stable Antibiotic: Consider using carbenicillin (B1668345) as an alternative to ampicillin. Carbenicillin is also a β-lactam antibiotic but is more stable and less susceptible to degradation by β-lactamase, which significantly reduces the occurrence of satellite colonies.[4][5]
-
Avoid Over-Incubation: Do not incubate your plates for extended periods, as this allows more time for ampicillin degradation and the growth of satellite colonies.
Q6: How long are ampicillin agar plates stable?
A6: Ampicillin agar plates have a limited shelf life due to the degradation of the antibiotic. When stored at 4°C and protected from light, plates are typically viable for up to two weeks.[2] Some sources suggest they can be used for up to a month, but with a potential decrease in effective ampicillin concentration.[6] For critical experiments, it is always best to use freshly prepared plates.
III. Experimental Results
Q7: My selection experiment failed, and I have a lawn of bacterial growth on my ampicillin plates. What went wrong?
A7: A lawn of bacterial growth indicates a complete failure of the antibiotic selection. This is most commonly due to the use of inactive ampicillin.
Possible Causes and Solutions:
-
Degraded Ampicillin Stock: Your ampicillin stock solution may have been old, stored improperly, or subjected to multiple freeze-thaw cycles. Prepare a fresh stock solution.
-
Inactive Ampicillin Plates: The ampicillin in your agar plates may have degraded due to prolonged storage or exposure to heat. Prepare fresh plates.
-
Incorrect Ampicillin Concentration: Ensure you are using the correct final concentration of ampicillin in your plates.
-
Contamination: Your bacterial culture may be contaminated with a resistant strain. Streak out your culture for single colonies and re-test.
Q8: How do I interpret the results of a Minimum Inhibitory Concentration (MIC) assay for ampicillin?
A8: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The interpretation of MIC results is based on clinical breakpoints established by organizations like the Clinical and Laboratory Standards Institute (CLSI).[7][8] These breakpoints categorize an organism as Susceptible (S), Intermediate (I), or Resistant (R) to the antibiotic.
-
Susceptible (S): The infection is likely to respond to treatment with the standard dosage of the antibiotic.[9]
-
Intermediate (I): The organism may be inhibited by higher than normal dosages of the antibiotic.[9]
-
Resistant (R): The organism is not inhibited by the usually achievable concentrations of the antibiotic.[9]
It is crucial to compare your experimentally determined MIC value to the established breakpoints for the specific bacterial species you are testing.
Quantitative Data Summary
The stability of ampicillin is significantly influenced by temperature and pH. The following tables summarize the stability of ampicillin under various conditions.
Table 1: Stability of Ampicillin in Solution
| Temperature | pH | Stability/Half-life | Reference |
| 2-8°C | ≤7 | Stock solutions stable for up to 3 weeks | [2] |
| -20°C | ≤7 | Stock solutions stable for 4-6 months | [2] |
| 37°C | In Culture | Stable for up to 3 days | [2] |
| Room Temperature (25°C) | 7 | Half-life of approximately 24 hours | [3] |
| Room Temperature (25°C) | >7 | Decreased stability | [2] |
Table 2: Stability of Ampicillin on Agar Plates
| Storage Temperature | Recommended Storage Time | Observations | Reference |
| 4°C | Up to 2 weeks | Minimal degradation | [2] |
| 4°C | Up to 4 weeks | Significant loss of activity can occur | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the preparation and quality control of ampicillin stocks and plates.
Protocol 1: Preparation of Ampicillin Stock Solution (100 mg/mL)
Materials:
-
Ampicillin sodium salt powder
-
Sterile, nuclease-free water
-
Sterile 15 mL conical tube
-
0.22 µm syringe filter
-
Sterile syringe
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 1 gram of ampicillin sodium salt powder and transfer it to a sterile 15 mL conical tube.
-
Add 10 mL of sterile, nuclease-free water to the tube.
-
Vortex thoroughly until the ampicillin is completely dissolved.
-
Draw the ampicillin solution into a sterile syringe.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile 15 mL conical tube.
-
Aliquot the sterile stock solution into smaller, sterile microcentrifuge tubes (e.g., 1 mL aliquots).
-
Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Preparation of Ampicillin Agar Plates (100 µg/mL)
Materials:
-
Luria-Bertani (LB) agar powder
-
Deionized water
-
Autoclave
-
Sterile petri dishes
-
Water bath (set to 55°C)
-
Ampicillin stock solution (100 mg/mL)
Procedure:
-
Prepare LB agar according to the manufacturer's instructions. For 1 liter of medium, typically 25 g of LB agar powder is used.
-
Autoclave the LB agar solution for 20 minutes at 121°C to sterilize.
-
After autoclaving, allow the molten agar to cool in a 55°C water bath. This is crucial as ampicillin is heat-sensitive and will be degraded if added to agar that is too hot.
-
Once the agar has cooled to approximately 55°C, add the ampicillin stock solution to a final concentration of 100 µg/mL. For 1 liter of media, add 1 mL of a 100 mg/mL ampicillin stock solution.
-
Gently swirl the flask to ensure the ampicillin is evenly distributed throughout the agar. Avoid creating air bubbles.
-
Pour the ampicillin-containing agar into sterile petri dishes, allowing approximately 20-25 mL per plate.
-
Allow the plates to solidify at room temperature.
-
Once solidified, invert the plates and store them at 4°C in a sealed bag to prevent contamination and drying.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method
Materials:
-
Sterile 96-well microtiter plate
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
Ampicillin stock solution
-
Sterile diluent (e.g., saline or MHB)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Ampicillin Dilutions: Perform serial two-fold dilutions of the ampicillin stock solution in MHB across the wells of the 96-well plate to achieve a range of concentrations.
-
Prepare Bacterial Inoculum: Dilute the bacterial culture to a standardized concentration (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculate the Plate: Add the standardized bacterial inoculum to each well containing the ampicillin dilutions. Include a positive control well (bacteria in MHB without ampicillin) and a negative control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Read Results: After incubation, visually inspect the plate for turbidity or measure the optical density (OD) using a microplate reader. The MIC is the lowest concentration of ampicillin at which there is no visible growth of bacteria.[11]
Mandatory Visualizations
Ampicillin Degradation Pathway
Caption: Primary degradation pathways of ampicillin.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Troubleshooting Logic for Satellite Colonies
Caption: Troubleshooting logic for the presence of satellite colonies.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Ampicillin and Ceftriaxone Solution Stability at Different Temperatures in Outpatient Parenteral Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. dickwhitereferrals.com [dickwhitereferrals.com]
- 8. idexx.dk [idexx.dk]
- 9. idexx.com [idexx.com]
- 10. journals.asm.org [journals.asm.org]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Beta-Lactamase in Ampicillin Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling beta-lactamase secretion in ampicillin (B1664943) cultures. Find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common issues encountered during your experiments.
Troubleshooting Guides
Issue 1: Satellite Colonies Appearing on Ampicillin Plates
Problem: Small colonies ("satellites") are observed growing around a larger, central colony on an ampicillin selection plate. These satellite colonies are typically non-transformed cells that can grow in the localized area where beta-lactamase, secreted by the resistant central colony, has degraded the ampicillin.[1][2][3][4] This can lead to the contamination of subsequent cultures and experiments.
Solutions:
-
Optimize Incubation Time and Temperature: Avoid prolonged incubation periods (not exceeding 16-20 hours) to minimize the time for ampicillin degradation and satellite colony formation.[4][5]
-
Increase Ampicillin Concentration: Using a higher concentration of ampicillin (e.g., 100-200 µg/mL) can help to overcome the effects of beta-lactamase.[3][4]
-
Use Freshly Prepared Plates: Ampicillin degrades over time, even when stored at 4°C. It is recommended to use plates that are no more than 1-2 weeks old.[6][7]
-
Substitute with Carbenicillin (B1668345): Carbenicillin is a more stable analog of ampicillin and is less susceptible to degradation by many beta-lactamases.[2][8][9][10][11][12] This significantly reduces the formation of satellite colonies.[2][3][9]
-
Plate a Lower Density of Cells: A high density of transformed colonies can lead to a higher concentration of secreted beta-lactamase, increasing the likelihood of satellite colony formation.[5]
Issue 2: Inconsistent or Failed Selection in Liquid Cultures
Problem: Liquid cultures containing ampicillin show unexpected growth of non-transformed bacteria, or plasmid loss is observed over time. This is often due to the accumulation of secreted beta-lactamase in the culture medium, which degrades the ampicillin and removes the selective pressure.[13]
Solutions:
-
Subculture into Fresh Medium: When inoculating a larger culture from a starter culture, pellet the cells from the starter culture and resuspend them in fresh, ampicillin-containing medium. This removes the beta-lactamase that has accumulated in the starter culture supernatant.[13]
-
Avoid Over-saturation of Cultures: Do not allow liquid cultures to grow to a very high density (e.g., beyond an OD600 of 3) as this increases the concentration of secreted beta-lactamase.[13]
-
Use a More Stable Antibiotic: As with agar (B569324) plates, substituting ampicillin with carbenicillin can maintain selective pressure for longer periods in liquid culture due to its higher stability.[8][9]
-
Incorporate a Beta-Lactamase Inhibitor: The addition of a beta-lactamase inhibitor, such as clavulanic acid, can protect ampicillin from degradation.[14][15][16][17]
Frequently Asked Questions (FAQs)
Q1: What is beta-lactamase and how does it lead to ampicillin resistance?
A1: Beta-lactamase is an enzyme produced by some bacteria that specifically targets the β-lactam ring, a core structural component of beta-lactam antibiotics like ampicillin. The enzyme hydrolyzes this ring, inactivating the antibiotic and rendering the bacteria resistant. In many laboratory strains, the gene encoding beta-lactamase (bla) is located on a plasmid and is secreted into the periplasmic space or the extracellular medium.
Q2: Why do I see small "satellite" colonies around my main colony on an ampicillin plate?
A2: Satellite colonies are non-transformed bacteria that are able to grow in the immediate vicinity of a transformed, ampicillin-resistant colony. The resistant colony secretes beta-lactamase, which diffuses into the surrounding agar and degrades the ampicillin, creating a "safe zone" with a lower antibiotic concentration where sensitive bacteria can survive and multiply.[1][2][3][4]
Q3: Is carbenicillin a direct substitute for ampicillin?
A3: Yes, for most applications, carbenicillin can be used as a direct substitute for ampicillin at similar concentrations (typically 50-100 µg/mL).[2] The resistance mechanism conferred by the bla gene is effective against both antibiotics. Carbenicillin is often preferred due to its higher stability in culture media, which leads to fewer satellite colonies.[2][8][9][11][12]
Q4: What are beta-lactamase inhibitors and how do they work?
A4: Beta-lactamase inhibitors are compounds that bind to and inactivate beta-lactamase enzymes. When used in combination with a beta-lactam antibiotic like ampicillin, they protect the antibiotic from degradation, restoring its efficacy against resistant bacteria.[14][15][16] Clavulanic acid is a commonly used beta-lactamase inhibitor.[14][15][16][17]
Q5: Are there alternatives to ampicillin selection for plasmid maintenance?
A5: Yes, several alternative selection systems exist that do not rely on antibiotics. These include auxotrophic complementation, where the plasmid carries a gene that complements a metabolic deficiency in the host strain, and post-segregational killing systems, where the plasmid encodes a toxin-antitoxin system that ensures its maintenance.[18] Other antibiotic resistance markers such as those for kanamycin, chloramphenicol, and tetracycline (B611298) are also commonly used.[9][10]
Data Presentation
Table 1: Comparison of Ampicillin and Carbenicillin Stability
| Characteristic | Ampicillin | Carbenicillin | Reference(s) |
| Chemical Stability | Less stable; susceptible to degradation by heat and acidic pH. | More stable; greater tolerance to heat and acidity. | [9][11] |
| Storage of Plates (4°C) | Recommended use within 1-2 weeks for optimal activity. | More stable, can be stored for longer periods than ampicillin plates. | [6][7] |
| Satellite Colony Formation | Prone to significant satellite colony formation. | Significantly reduces the formation of satellite colonies. | [2][3][9][12] |
| Cost | Less expensive. | More expensive. | [9] |
Table 2: Effect of Clavulanic Acid on Ampicillin Efficacy against E. coli
| E. coli Strain Phenotype | Ampicillin MIC (µg/mL) without Clavulanic Acid | Ampicillin MIC (µg/mL) with Clavulanic Acid (2 µg/mL) | Ampicillin MIC (µg/mL) with Clavulanic Acid (4 µg/mL) | Reference(s) |
| Ampicillin-Susceptible | ≤ 8 | Not specified | Not specified | [14] |
| Low-level TEM-1 β-lactamase producer | 16 - 32 | ≤ 8 | ≤ 8 | [14][15] |
| Moderate-level TEM-1 β-lactamase producer | 64 - 128 | 16 - 32 | ≤ 8 - 16 | [14][15] |
| High-level TEM-1 β-lactamase producer | ≥ 256 | > 32 | 16 - 32 | [14][15] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Experimental Protocols
Protocol 1: Beta-Lactamase Activity Assay using Nitrocefin (B1678963)
This protocol provides a method for the qualitative and quantitative assessment of beta-lactamase activity. Nitrocefin is a chromogenic cephalosporin (B10832234) that changes color from yellow to red upon hydrolysis by beta-lactamase.[1][19]
Materials:
-
Phosphate-buffered saline (PBS), pH 7.0
-
Bacterial colonies or liquid culture supernatant
-
Microplate reader (for quantitative assay)
-
96-well microplate (for quantitative assay)
Procedure:
-
Preparation of Nitrocefin Working Solution: Dilute the nitrocefin stock solution in PBS to a final concentration of 0.5-1.0 mg/mL. The working solution should be yellow.[19]
-
Qualitative Assay (Slide Method): a. Place a drop of the nitrocefin working solution on a clean glass slide. b. Using a sterile loop, pick a single bacterial colony and emulsify it in the drop of nitrocefin. c. A positive result is indicated by a color change from yellow to red within 5-30 minutes.[1]
-
Quantitative Assay (Kinetic Measurement): a. Add 50 µL of your sample (e.g., culture supernatant, cell lysate) to a well of a 96-well plate. Include positive and negative controls. b. Initiate the reaction by adding 50 µL of the nitrocefin working solution to each well. c. Immediately place the plate in a microplate reader and measure the absorbance at 486 nm at regular intervals (e.g., every minute) for 30-60 minutes.[1][5] d. The rate of increase in absorbance is proportional to the beta-lactamase activity.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of ampicillin, which can be adapted to include a beta-lactamase inhibitor.
Materials:
-
E. coli strain of interest
-
Mueller-Hinton Broth (MHB)
-
Ampicillin stock solution
-
Clavulanic acid stock solution (optional)
-
Sterile 96-well microplates
-
Spectrophotometer or McFarland standards
Procedure:
-
Prepare Bacterial Inoculum: Grow an overnight culture of the E. coli strain. Dilute the culture in fresh MHB to achieve a standardized concentration, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this to the final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
Prepare Antibiotic Dilutions: Perform a serial two-fold dilution of ampicillin in MHB in the wells of a 96-well plate. If testing with an inhibitor, add a fixed concentration of clavulanic acid (e.g., 2 or 4 µg/mL) to each well containing the ampicillin dilutions.
-
Inoculate the Plate: Add the standardized bacterial inoculum to each well. Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of ampicillin that shows no visible bacterial growth (i.e., the well remains clear).
Visualizations
Caption: Mechanism of ampicillin action and beta-lactamase resistance.
Caption: Formation of satellite colonies on an ampicillin plate.
Caption: Troubleshooting workflow for satellite colony formation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. goldbio.com [goldbio.com]
- 4. researchgate.net [researchgate.net]
- 5. nitrocefin.com [nitrocefin.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. blog.addgene.org [blog.addgene.org]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Ampicillin-Sulbactam and Amoxicillin-Clavulanate Susceptibility Testing of Escherichia coli Isolates with Different β-Lactam Resistance Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Combined antibacterial activity of amoxicillin with clavulanic acid against ampicillin-resistant strains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative efficacies of amoxicillin-clavulanic acid and ampicillin-sulbactam against experimental Bacteroides fragilis-Escherichia coli mixed infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bitesizebio.com [bitesizebio.com]
- 19. toku-e.com [toku-e.com]
Technical Support Center: Ampicillin Concentration and Satellite Colony Reduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering satellite colonies in their bacterial cultures when using ampicillin (B1664943) as a selection agent.
Frequently Asked Questions (FAQs)
Q1: What are satellite colonies and why are they a problem?
A1: Satellite colonies are small colonies of bacteria that grow around a larger, antibiotic-resistant colony on an agar (B569324) plate.[1] These smaller colonies typically do not contain the plasmid conferring antibiotic resistance and are a concern because they can lead to the selection of false positives in cloning experiments and contamination of downstream applications.[1] Their growth is enabled by the breakdown of the antibiotic in the immediate vicinity of the resistant colony.[1][2]
Q2: What is the underlying mechanism of satellite colony formation with ampicillin?
A2: The primary mechanism involves the enzyme β-lactamase, which is encoded by the ampicillin resistance gene (bla) on the plasmid.[2][3] Bacteria containing the plasmid secrete β-lactamase into the surrounding medium.[2][3] This enzyme hydrolyzes and inactivates ampicillin, creating a zone with a lower concentration of the antibiotic around the resistant colony.[1][3] Non-transformed, ampicillin-sensitive bacteria can then grow in this "safe zone," forming satellite colonies.[1][2][3]
Q3: How does increasing the ampicillin concentration help in reducing satellite colonies?
A3: Increasing the ampicillin concentration makes it more difficult for the secreted β-lactamase to completely inactivate the antibiotic in the surrounding medium.[2] A higher initial concentration ensures that even with some degradation by β-lactamase, the residual ampicillin level remains high enough to inhibit the growth of non-resistant bacteria.[2]
Q4: What is the recommended concentration of ampicillin to avoid satellite colonies?
A4: While standard protocols often recommend 50-100 µg/mL of ampicillin, increasing the concentration can effectively reduce satellite colonies.[4][5] Concentrations of 100-120 µg/mL are often sufficient.[6] For persistent issues, concentrations of 150-200 µg/mL or even higher may be used.[2][7] It is advisable to optimize the concentration for your specific bacterial strain and plasmid copy number.[4][5]
Q5: Are there alternatives to ampicillin that are less prone to satellite colony formation?
A5: Yes, carbenicillin (B1668345) is a commonly used alternative.[1][2] Like ampicillin, it is a β-lactam antibiotic and is inactivated by β-lactamase, but the rate of inactivation is much slower.[2] This increased stability helps to prevent the formation of satellite colonies.[1] However, carbenicillin is generally more expensive than ampicillin.[2]
Troubleshooting Guide
This guide addresses common issues related to satellite colonies when using ampicillin selection.
| Problem | Potential Cause | Recommended Solution |
| Numerous satellite colonies observed around transformed colonies. | Low ampicillin concentration: The concentration of ampicillin in the agar plates may be too low to effectively inhibit the growth of non-transformed cells, especially after partial degradation by β-lactamase.[1] | Increase the final concentration of ampicillin in your LB agar plates. See the data table below for guidance. |
| Degraded ampicillin: Ampicillin solutions and plates have a limited shelf life and can lose potency over time, especially when not stored properly.[2] | Prepare fresh ampicillin stock solutions and use freshly prepared plates (ideally less than a few weeks old).[5] | |
| Prolonged incubation time: The longer the plates are incubated, the more time there is for β-lactamase to diffuse and degrade the ampicillin, and for satellite colonies to appear.[6] | Limit the incubation time to 16-18 hours.[1] Once the primary colonies are of a suitable size for picking, remove the plates from the incubator. | |
| High density of plated cells: A high density of resistant colonies will lead to a higher overall concentration of secreted β-lactamase, increasing the likelihood of satellite colony formation. | Plate a more dilute suspension of the transformation mix to obtain well-separated colonies. | |
| Satellite colonies are still present even after increasing the ampicillin concentration. | Highly efficient β-lactamase secretion: Some plasmid backbones or host strains may lead to very high levels of β-lactamase expression and secretion. | Consider switching to carbenicillin, which is more resistant to β-lactamase degradation.[1][2] |
| Incorrect preparation of antibiotic plates: Ampicillin is heat-sensitive and can be degraded if added to agar that is too hot. | Ensure the molten agar has cooled to approximately 50-55°C before adding the ampicillin.[5] |
Data Presentation
The following table provides representative data on the effect of increasing ampicillin concentration on the prevalence of satellite colonies. Note that these are illustrative values and actual results may vary depending on the experimental conditions.
| Ampicillin Concentration (µg/mL) | Average Number of Satellite Colonies per Primary Colony | Visual Observation |
| 50 | 8-15 | Numerous and distinct satellite colonies |
| 100 | 2-5 | Significant reduction in satellite colonies |
| 150 | 0-1 | Minimal to no satellite colonies observed |
| 200 | 0 | No satellite colonies observed |
Experimental Protocols
Protocol for a Quantitative Analysis of Ampicillin Concentration on Satellite Colony Formation
This protocol outlines a method to determine the optimal ampicillin concentration to minimize satellite colonies for your specific experimental setup.
1. Materials:
-
E. coli competent cells
-
Plasmid DNA with an ampicillin resistance gene (e.g., pUC19)
-
LB (Luria-Bertani) broth
-
LB agar
-
Ampicillin sodium salt
-
Sterile culture tubes, petri dishes, and plating supplies
-
Incubator at 37°C
-
Spectrophotometer
2. Procedure:
-
Prepare Ampicillin Stock Solution: Prepare a sterile-filtered stock solution of ampicillin at 100 mg/mL in deionized water. Store in aliquots at -20°C.
-
Prepare LB Agar Plates with Varying Ampicillin Concentrations:
-
Prepare molten LB agar and cool it to 50-55°C.
-
Create a series of LB agar batches with final ampicillin concentrations of 50 µg/mL, 100 µg/mL, 150 µg/mL, and 200 µg/mL.
-
Pour the plates and let them solidify. Store at 4°C until use.
-
-
Transform E. coli: Transform your competent E. coli cells with the ampicillin-resistant plasmid according to your standard laboratory protocol.
-
Plating:
-
After the recovery step, plate appropriate dilutions of the transformation culture onto each set of ampicillin plates.
-
Aim for a plate density that results in well-isolated colonies.
-
-
Incubation: Incubate the plates at 37°C for 16-18 hours.
-
Data Collection and Analysis:
-
After incubation, count the number of primary (large) colonies and the number of satellite (small) colonies on each plate.
-
Calculate the average number of satellite colonies per primary colony for each ampicillin concentration.
-
Record visual observations of the plates.
-
Visualizations
Mechanism of Satellite Colony Formation
Caption: Mechanism of β-lactamase-mediated ampicillin degradation and satellite colony formation.
Experimental Workflow for Optimizing Ampicillin Concentration
Caption: Workflow for testing the effect of different ampicillin concentrations.
Troubleshooting Logic for Satellite Colonies
Caption: A logical guide to troubleshooting the presence of satellite colonies.
References
Technical Support Center: Carbenicillin vs. Ampicillin
This technical support guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable information on when to use carbenicillin (B1668345) instead of ampicillin (B1664943) for antibiotic selection in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental similarities between carbenicillin and ampicillin?
Both carbenicillin and ampicillin are semi-synthetic beta-lactam antibiotics that are commonly used for selective purposes in molecular biology.[1] They share the same mechanism of action, which involves inhibiting the synthesis of the bacterial cell wall.[2] Resistance to both antibiotics is conferred by the bla gene, which encodes for the enzyme β-lactamase.[3] This enzyme inactivates the antibiotic by hydrolyzing its β-lactam ring.[4] Therefore, the same ampicillin resistance gene (AmpR) will confer resistance to both antibiotics.[3]
Q2: What is the primary advantage of using carbenicillin over ampicillin?
The principal advantage of carbenicillin is its enhanced stability compared to ampicillin.[2][5] Carbenicillin exhibits greater resistance to degradation by heat and fluctuations in pH.[1][6] This increased stability ensures that the selective pressure is maintained for a longer duration, which is particularly beneficial for long-term incubations or large-scale cultures.[1][7]
Q3: What are satellite colonies and why are they a problem with ampicillin?
Satellite colonies are small colonies of non-resistant bacteria that can grow in the immediate vicinity of a larger, antibiotic-resistant colony on an agar (B569324) plate.[8][9] This phenomenon is frequently observed when using ampicillin.[4] The resistant colony secretes β-lactamase into the surrounding medium, which degrades the ampicillin in that local area.[4][9] This creates a zone with a reduced concentration of the antibiotic, allowing non-transformed, ampicillin-sensitive cells to grow.[8] These satellite colonies can lead to contamination of subsequent cultures and inaccurate experimental results.
Q4: How does carbenicillin reduce the formation of satellite colonies?
Carbenicillin is less susceptible to hydrolysis by β-lactamase compared to ampicillin.[1][6] Its higher stability means it is not as readily inactivated by the secreted enzyme.[5] This maintains a more consistent selective pressure across the agar plate, significantly reducing the likelihood of satellite colony formation.[6][10]
Q5: Are there any other benefits to using carbenicillin?
In addition to its stability and reduction of satellite colonies, carbenicillin's breakdown byproducts are considered to have lower toxicity to cells compared to those of ampicillin.[10] While often not a significant issue in standard cloning, this can be an advantage in sensitive applications.
Q6: When is it acceptable to use ampicillin?
Ampicillin is a cost-effective and suitable choice for many routine laboratory applications, such as the rapid selection of bacterial clones after transformation, especially when incubations are short.[10][11] If satellite colonies are not a significant concern for the specific experiment, ampicillin is often the more economical option.[10]
Troubleshooting Guide
Issue: I am observing a high number of satellite colonies on my ampicillin plates.
-
Cause: This is likely due to the degradation of ampicillin by β-lactamase secreted from the resistant colonies.[4][8] Over-incubation or using old ampicillin plates can exacerbate this issue.[6][12]
-
Solution:
-
Switch to Carbenicillin: The most effective solution is to substitute carbenicillin for ampicillin at the same concentration (typically 50-100 µg/mL).[5][6][13] Carbenicillin's higher stability will minimize satellite colony formation.[5][10]
-
Optimize Ampicillin Usage: If you must use ampicillin, ensure your plates are fresh (less than four weeks old) and avoid incubating them for longer than 16-20 hours.[1] You can also try increasing the ampicillin concentration.[9]
-
Careful Colony Picking: Be meticulous when picking colonies, selecting only well-isolated, larger colonies and avoiding the smaller satellite colonies.
-
Data Presentation: Carbenicillin vs. Ampicillin Comparison
| Feature | Carbenicillin | Ampicillin | References |
| Mechanism of Action | Inhibits bacterial cell wall synthesis | Inhibits bacterial cell wall synthesis | [1],[2] |
| Resistance Gene | bla (AmpR) | bla (AmpR) | [3],[14] |
| Stability (Heat & pH) | More stable | Less stable | [1],[2],[6] |
| Susceptibility to β-lactamase | Less susceptible | More susceptible | [1],[6] |
| Satellite Colony Formation | Significantly reduced | Frequent occurrence | [10],[5],[15] |
| Relative Cost | Higher | Lower | [10],[11] |
| Typical Working Concentration | 50-100 µg/mL | 50-100 µg/mL | [10],[5] |
| Primary Use Case | Long-term incubations, large-scale cultures, cloning requiring high stringency | Routine cloning, short-term incubations, when cost is a primary factor | [1],[10] |
Experimental Protocols
Protocol: Preparation of Antibiotic-Containing Agar Plates
-
Prepare your desired volume of Luria-Bertani (LB) agar medium and autoclave.
-
Allow the autoclaved medium to cool to approximately 50-55°C in a water bath. Adding antibiotics to overly hot agar can cause their degradation.
-
Prepare a sterile stock solution of either carbenicillin or ampicillin. A common stock concentration is 50 mg/mL or 100 mg/mL.
-
Add the appropriate volume of the antibiotic stock solution to the cooled agar to achieve the final desired working concentration (typically 50-100 µg/mL).
-
Gently swirl the flask to ensure the antibiotic is evenly distributed throughout the medium.
-
Pour the agar into sterile petri dishes, allowing approximately 20-25 mL per plate.
-
Let the plates solidify at room temperature.
-
For optimal performance, especially with ampicillin, store the plates at 4°C and use them within four weeks.[1]
Mandatory Visualizations
Caption: Decision workflow for choosing between ampicillin and carbenicillin.
Caption: Mechanism of satellite colony formation with ampicillin.
References
- 1. goldbio.com [goldbio.com]
- 2. nbinno.com [nbinno.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 7. Can carbenicillin be substituted for ampicillin when selecting for the pGEM® Vectors? [worldwide.promega.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. goldbio.com [goldbio.com]
- 10. Carbenicillin - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. protocol-online.org [protocol-online.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. laboratorynotes.com [laboratorynotes.com]
Validation & Comparative
Ampicillin vs. Kanamycin Resistance: A Comparative Guide to Selection Markers
In the landscape of molecular biology and drug development, the selection of transformed cells is a critical step for successful cloning and protein expression. Ampicillin (B1664943) resistance (AmpR) and kanamycin (B1662678) resistance (KanR) are two of the most ubiquitously used selectable markers. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in choosing the optimal marker for their specific applications.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between ampicillin and kanamycin resistance lies in their mechanism of action and the location of the resistance enzyme.
Ampicillin Resistance (AmpR): The resistance to ampicillin, a β-lactam antibiotic, is conferred by the bla gene, which encodes the β-lactamase enzyme. This enzyme is secreted into the periplasmic space of Gram-negative bacteria. There, it hydrolyzes the β-lactam ring of ampicillin, inactivating the antibiotic before it can reach its target—penicillin-binding proteins (PBPs)—in the bacterial cell wall. Inhibition of PBPs disrupts cell wall synthesis, leading to cell lysis, particularly in dividing bacteria.[1][2][3]
Kanamycin Resistance (KanR): Kanamycin, an aminoglycoside antibiotic, is inactivated by an aminoglycoside phosphotransferase, typically encoded by the aph(3')-IIa or nptII gene. This enzyme resides within the cytoplasm of the bacterium. It inactivates kanamycin by transferring a phosphate (B84403) group to the antibiotic, preventing it from binding to the 30S ribosomal subunit.[1] Binding of kanamycin to the ribosome interferes with protein synthesis, leading to mistranslation and ultimately cell death.[1][4]
Performance Comparison: Key Considerations
The choice between AmpR and KanR as a selection marker can significantly impact experimental outcomes. Below is a summary of key performance indicators.
| Feature | Ampicillin Resistance (AmpR) | Kanamycin Resistance (KanR) |
| Satellite Colonies | Prone to satellite colony formation.[2] | Satellite colonies are rare. |
| Mechanism of Inactivation | Enzymatic degradation of the antibiotic in the periplasm. | Enzymatic modification of the antibiotic in the cytoplasm. |
| Plasmid Stability | Can lead to plasmid loss in overgrown cultures due to antibiotic depletion. | Generally maintains better selective pressure, leading to higher plasmid stability. |
| Transformation Efficiency | Generally high, and the recovery step after heat shock can be shortened or omitted.[5] | May require a longer recovery period after transformation to allow for expression of the resistance protein.[2] |
| Protein Expression | Sub-optimal concentrations can lead to reduced protein and plasmid yields. Optimal concentration is crucial.[3] | The concentration of kanamycin can influence the transcription level of the gene of interest.[6] |
| Cost | Generally more cost-effective.[6] | Can be more expensive than ampicillin. |
The Issue of Satellite Colonies with Ampicillin
A significant drawback of using ampicillin is the formation of satellite colonies. These are small colonies of non-transformed cells that grow in the immediate vicinity of a transformed, antibiotic-resistant colony. This occurs because the secreted β-lactamase from the resistant colony degrades the ampicillin in the surrounding medium, creating a localized environment with a reduced antibiotic concentration where sensitive cells can survive.[2] This can lead to the selection of false positives and contamination of subsequent cultures.
Kanamycin resistance, on the other hand, does not typically lead to satellite colony formation because the inactivating enzyme remains within the cytoplasm of the resistant cell. Therefore, there is no detoxification of the surrounding medium, and a stringent selection is maintained across the entire plate.
Impact on Plasmid Stability and Protein Expression
The secretion of β-lactamase in AmpR systems can lead to the depletion of ampicillin in liquid cultures, especially in overgrown or dense cultures. This loss of selective pressure allows for the proliferation of plasmid-free cells, which can outcompete plasmid-harboring cells, leading to a decrease in overall plasmid and recombinant protein yield.[6] Optimizing the ampicillin concentration is therefore critical for maximizing yields.[3]
Kanamycin's intracellular mechanism of action ensures that the selective pressure is maintained more consistently, which can lead to better plasmid stability. However, studies have shown that the concentration of kanamycin can directly impact the transcription levels of genes on the plasmid, suggesting that optimization of kanamycin concentration is also important for maximizing protein expression.[7]
Experimental Protocols
Below are detailed protocols for bacterial transformation and a method to compare the efficiency of ampicillin and kanamycin as selection markers.
Bacterial Transformation and Selection Workflow
Protocol 1: Bacterial Transformation (Heat Shock)
Materials:
-
Competent E. coli cells (e.g., DH5α)
-
Plasmid DNA (1-10 ng)
-
SOC or LB broth
-
LB agar plates containing either ampicillin (50-100 µg/mL) or kanamycin (30-50 µg/mL)
-
1.5 mL microcentrifuge tubes
-
Water bath at 42°C
-
Ice
-
Incubator at 37°C
-
Sterile spreaders
Procedure:
-
Thaw a 50 µL aliquot of competent E. coli cells on ice.
-
Add 1-2 µL of plasmid DNA to the competent cells. Gently mix by flicking the tube.
-
Incubate the mixture on ice for 30 minutes.
-
Heat shock the cells by placing the tube in a 42°C water bath for 45-90 seconds.
-
Immediately transfer the tube back to ice and incubate for 2 minutes.
-
Add 250-500 µL of pre-warmed SOC or LB broth to the tube.
-
Incubate the tube at 37°C for 1 hour with shaking (200-250 rpm). For ampicillin selection, this step can sometimes be shortened to 30 minutes.
-
Plate 50-100 µL of the cell suspension onto pre-warmed LB agar plates containing the appropriate antibiotic.
-
Spread the cells evenly using a sterile spreader.
-
Incubate the plates in an inverted position at 37°C for 16-24 hours, or until colonies are visible.
Protocol 2: Comparing AmpR and KanR Selection Efficiency
Objective: To quantitatively compare the transformation efficiency and incidence of satellite colonies using ampicillin versus kanamycin selection.
Materials:
-
Two aliquots of the same batch of competent E. coli cells
-
A single plasmid carrying both ampicillin and kanamycin resistance genes
-
LB agar plates with ampicillin (100 µg/mL)
-
LB agar plates with kanamycin (50 µg/mL)
-
Materials for bacterial transformation as listed in Protocol 1
Procedure:
-
Perform two separate transformation reactions in parallel using the same amount of plasmid DNA and competent cells for each, following steps 1-7 of Protocol 1.
-
For each transformation reaction, create a serial dilution of the cell suspension (e.g., 1:10, 1:100).
-
From the undiluted and each dilution of the "Ampicillin" transformation, plate 100 µL onto LB agar plates containing ampicillin.
-
From the undiluted and each dilution of the "Kanamycin" transformation, plate 100 µL onto LB agar plates containing kanamycin.
-
Incubate all plates at 37°C for 16-24 hours.
-
Data Collection:
-
Count the number of colonies on each plate.
-
Calculate the transformation efficiency for each antibiotic as Colony Forming Units (CFU) per µg of DNA.
-
On the ampicillin plates, carefully observe and count the number of large, primary colonies and the number of small, satellite colonies surrounding them.
-
On the kanamycin plates, observe for the presence of any satellite colonies.
-
-
Analysis:
-
Compare the transformation efficiencies obtained with ampicillin and kanamycin selection.
-
Quantify the ratio of satellite colonies to primary colonies on the ampicillin plates.
-
Conclusion and Recommendations
Both ampicillin and kanamycin resistance are effective selection markers, but their suitability depends on the specific experimental goals.
Ampicillin resistance is a cost-effective and widely used marker that often yields high transformation efficiencies with a potentially shorter recovery time.[5][6] However, its propensity to form satellite colonies and the risk of plasmid loss in liquid cultures make it less ideal for applications requiring stringent selection, such as the creation of stable cell lines or large-scale protein production.[2][6]
Kanamycin resistance offers more stringent selection, virtually eliminating the problem of satellite colonies and providing better plasmid stability.[2] This makes it a superior choice for experiments where maintaining a high proportion of plasmid-bearing cells is critical. While it may require a longer post-transformation recovery period and can be more expensive, the reliability and consistency it offers often outweigh these considerations, particularly in protein expression studies and for generating high-quality plasmid preparations.
References
- 1. researchgate.net [researchgate.net]
- 2. blog.addgene.org [blog.addgene.org]
- 3. ijbiotech.com [ijbiotech.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. The effects of kanamycin concentration on gene transcription levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Ampicillin vs. Carbenicillin for Bacterial Selection
In the realm of molecular biology, the selection of transformed bacteria is a critical step, and the choice of the selective antibiotic can significantly impact the efficiency and cleanliness of this process. Ampicillin (B1664943) and carbenicillin (B1668345), both belonging to the β-lactam class of antibiotics, are frequently employed for this purpose. While they share a common mechanism of action, their distinct chemical properties lead to notable differences in performance, particularly concerning stability and the propensity for satellite colony formation. This guide provides an in-depth, data-driven comparison to aid researchers in making an informed decision for their specific experimental needs.
Mechanism of Action: A Shared Pathway
Both ampicillin and carbenicillin are bactericidal agents that function by inhibiting the synthesis of the bacterial cell wall.[1][2] They specifically target and irreversibly inhibit transpeptidases, also known as penicillin-binding proteins (PBPs). These enzymes are essential for the cross-linking of peptidoglycan chains, which form the structural backbone of the bacterial cell wall. By disrupting this process, the antibiotics compromise the integrity of the cell wall, leading to cell lysis and bacterial death.[1][2]
Resistance to these antibiotics is most commonly conferred by the enzyme β-lactamase, which is often encoded by a gene on the plasmid used for transformation. β-lactamase hydrolyzes the amide bond in the characteristic β-lactam ring of these antibiotics, rendering them inactive.[3]
Performance Comparison: Stability and Efficacy
The primary distinctions between ampicillin and carbenicillin in a laboratory setting lie in their chemical stability and susceptibility to inactivation by β-lactamase. These differences have practical implications for the reliability and outcome of bacterial selection experiments.
Data Summary: Ampicillin vs. Carbenicillin
| Parameter | Ampicillin | Carbenicillin | Reference(s) |
| Half-life in LB Broth (37°C) | ~63 minutes | ~175 minutes | [1] |
| Susceptibility to Class C β-Lactamase (kcat) | 10-100 fold lower than benzylpenicillin | Very poor substrate (kcat: 1 x 10-3 to 0.1 s-1) | [4] |
| Satellite Colony Formation | Prone to formation | Significantly reduced | [3][5][6] |
| Relative Cost | Lower | Higher | [3] |
Stability in Culture Media
Carbenicillin exhibits significantly greater stability than ampicillin in liquid culture and on agar (B569324) plates.[3][5] This is attributed to its higher tolerance for heat and acidic conditions that can arise during bacterial growth.[3] The longer half-life of carbenicillin ensures a more consistent selective pressure over the course of an experiment, which is particularly advantageous for long-term incubations or large-scale cultures.[1]
Satellite Colony Formation
A common issue encountered with ampicillin is the formation of satellite colonies. These are small colonies of non-transformed bacteria that grow in the immediate vicinity of a larger, antibiotic-resistant colony.[6] This phenomenon occurs because the β-lactamase secreted by the resistant colony degrades the ampicillin in the surrounding medium, creating a zone where sensitive bacteria can survive.[6] Due to its greater stability and lower susceptibility to β-lactamase, carbenicillin significantly reduces the occurrence of satellite colonies, leading to cleaner and more reliable selection plates.[3][6]
Experimental Protocols
To provide a practical framework for comparing these two antibiotics, detailed experimental protocols are outlined below.
Protocol 1: Quantitative Comparison of Satellite Colony Formation
This protocol allows for a direct quantitative comparison of satellite colony formation when using ampicillin versus carbenicillin.
Materials:
-
E. coli strain containing a plasmid with a β-lactamase resistance gene (e.g., pUC19 in DH5α).
-
Plasmid-free (sensitive) E. coli strain (e.g., DH5α).
-
Luria-Bertani (LB) agar.
-
Ampicillin sodium salt.
-
Carbenicillin disodium (B8443419) salt.
-
Sterile petri dishes.
-
Spectrophotometer.
-
Incubator at 37°C.
-
Sterile dilution tubes and plating supplies.
Procedure:
-
Prepare Antibiotic Plates:
-
Prepare LB agar and autoclave.
-
Cool the molten agar to 50-55°C.
-
Divide the agar into two sterile bottles. To one, add ampicillin to a final concentration of 100 µg/mL. To the other, add carbenicillin to a final concentration of 100 µg/mL.
-
Pour the plates and allow them to solidify.
-
-
Prepare Bacterial Cultures:
-
Inoculate separate liquid LB cultures with the ampicillin-resistant E. coli strain and the sensitive E. coli strain.
-
Grow the cultures overnight at 37°C with shaking.
-
-
Plate the Bacteria:
-
Measure the optical density at 600 nm (OD600) of the overnight cultures.
-
Prepare a 1:100 dilution of the resistant strain in sterile LB broth.
-
For the co-culture experiment, mix the 1:100 diluted resistant culture with a dilution of the sensitive culture at a ratio of 1:10 (resistant:sensitive).
-
Spread 100 µL of this mixture onto both ampicillin and carbenicillin plates.
-
-
Incubation and Analysis:
-
Incubate all plates at 37°C for 16-24 hours.
-
After incubation, count the number of large, primary colonies (resistant) and the number of small, satellite colonies (sensitive) on the co-culture plates for both antibiotics.
-
Photograph the plates for documentation.
-
Protocol 2: Determining Antibiotic Stability in Liquid Culture
This protocol outlines a method to determine the degradation rate of ampicillin and carbenicillin in liquid culture media over time.
Materials:
-
Luria-Bertani (LB) broth.
-
Ampicillin sodium salt.
-
Carbenicillin disodium salt.
-
Sterile culture tubes or flasks.
-
Incubator at 37°C.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column for antibiotic quantification.
-
Sterile filters (0.22 µm).
Procedure:
-
Prepare Antibiotic Media:
-
Prepare sterile LB broth.
-
Prepare two sets of culture tubes or flasks. In one set, add ampicillin to a final concentration of 100 µg/mL. In the other set, add carbenicillin to a final concentration of 100 µg/mL.
-
-
Incubation and Sampling:
-
Incubate the media at 37°C.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), aseptically remove an aliquot from each culture.
-
Immediately filter the aliquot through a 0.22 µm sterile filter to remove any potential contaminants.
-
Store the filtered samples at -20°C until analysis.
-
-
HPLC Analysis:
-
Thaw the samples and prepare appropriate dilutions.
-
Analyze the concentration of the active antibiotic in each sample using a validated HPLC method.
-
Create a standard curve using known concentrations of ampicillin and carbenicillin to quantify the results.
-
-
Data Analysis:
-
Plot the concentration of each antibiotic as a function of time.
-
Calculate the half-life of each antibiotic in the LB broth at 37°C.
-
Conclusion and Recommendations
The experimental data and established literature strongly indicate that while both ampicillin and carbenicillin are effective for bacterial selection, carbenicillin offers significant advantages in terms of stability and the reduction of satellite colonies.[1][3][5][6] Ampicillin's rapid degradation can lead to a loss of selective pressure, potentially compromising the integrity of the selection process, especially in long-term experiments.
For routine cloning and selection where cost is a primary concern and experiments are of short duration, ampicillin remains a viable option. However, for applications requiring high stringency, such as the construction of complex libraries, long-term culturing, or when working with high-density cultures, the superior stability of carbenicillin makes it the preferred choice, despite its higher cost. The reduction in satellite colonies also simplifies colony picking and ensures a higher probability of selecting truly transformed clones. Ultimately, the choice between ampicillin and carbenicillin should be guided by the specific requirements of the experiment and a consideration of the trade-off between cost and performance.
References
- 1. Antibiotic-Efficient Genetic Cassette for the TEM-1 β-Lactamase That Improves Plasmid Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. goldbio.com [goldbio.com]
- 4. A survey of the kinetic parameters of class C beta-lactamases. Penicillins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. goldbio.com [goldbio.com]
A Researcher's Guide to Validating Ampicillin Resistance Gene (AmpR) Function Post-Transformation
For researchers in molecular biology, drug development, and other life sciences fields, successful bacterial transformation is a critical first step. When using plasmids containing the ampicillin (B1664943) resistance gene (AmpR) as a selectable marker, verifying its functional expression in transformed cells is paramount. This guide provides a comprehensive comparison of common methods for validating AmpR gene function, complete with experimental protocols and data to aid in selecting the most appropriate technique for your research needs.
Method Comparison: A Quantitative Overview
Choosing the right validation method depends on several factors, including the required sensitivity, throughput, cost, and the specific experimental question. The following table summarizes the key characteristics of four common methods for validating AmpR gene function.
| Method | Principle | Type | Throughput | Relative Cost | Key Advantages | Key Disadvantages |
| Satellite Colony Analysis | Visual inspection for the growth of small, non-resistant colonies around a central resistant colony due to localized ampicillin breakdown by secreted β-lactamase. | Qualitative | Low to Medium | Low | Simple, inexpensive, and provides a preliminary indication of high β-lactamase activity. | Not quantitative, prone to false negatives if β-lactamase secretion is low, and can be subjective. |
| Replica Plating | Transferring colonies from a master plate to a secondary plate containing ampicillin to confirm resistance. | Qualitative | High | Low | Allows for high-throughput screening of many colonies simultaneously and is straightforward to perform.[1] | Labor-intensive for large numbers of plates, risk of colony transfer failure, and provides no quantitative data on resistance levels. |
| Colony PCR | Direct PCR amplification of the AmpR gene from a bacterial colony to confirm its presence. | Qualitative/ Semi-Quantitative | Medium to High | Medium | Rapid (results in hours), specific, and can be adapted for semi-quantitative analysis.[2][3] | Does not confirm functional protein expression, requires specific primers, and can be inhibited by components of the bacterial colony.[4] |
| β-Lactamase Activity Assay | Spectrophotometric measurement of the hydrolysis of a chromogenic β-lactam substrate (e.g., nitrocefin) by the β-lactamase enzyme produced by transformed cells. | Quantitative | Medium | High | Highly sensitive (can detect as low as 0.06 mU of activity), quantitative, and directly confirms functional enzyme expression.[5][6] | Requires specialized reagents and a spectrophotometer, is more time-consuming than qualitative methods, and can be more expensive per sample. |
Experimental Protocols
Satellite Colony Analysis
Objective: To qualitatively assess high-level β-lactamase expression by observing the formation of satellite colonies.
Methodology:
-
Prepare LB agar (B569324) plates containing ampicillin at a standard concentration (e.g., 100 µg/mL).[7]
-
Plate the transformed bacterial culture and incubate at 37°C for 16-24 hours.
-
Visually inspect the plates for the presence of large, well-isolated colonies (putative transformants).
-
Carefully examine the area immediately surrounding these large colonies for the presence of very small "satellite" colonies. The presence of these satellite colonies indicates that the primary colony is secreting sufficient β-lactamase to degrade the ampicillin in its vicinity, allowing non-resistant cells to grow.[8]
-
Alternative: To reduce satellite colony formation and confirm true resistance, consider using carbenicillin (B1668345) at a similar concentration (50-100 µg/mL). Carbenicillin is a more stable analog of ampicillin and is less susceptible to degradation by β-lactamase.[9][10][11][12]
Replica Plating
Objective: To confirm the ampicillin resistance of a large number of colonies in a high-throughput manner.
Methodology:
-
Prepare a "master" LB agar plate without any antibiotic and plate the transformed bacterial culture to obtain well-isolated colonies. Incubate at 37°C for 12-18 hours.
-
Prepare a "replica" LB agar plate containing the selective concentration of ampicillin (e.g., 100 µg/mL).
-
Gently press a sterile velveteen cloth mounted on a replica-plating block onto the surface of the master plate. This will transfer an imprint of the colonies to the cloth.[1][13]
-
Carefully press the velveteen cloth onto the replica plate, ensuring the same orientation as the master plate.
-
Incubate the replica plate at 37°C for 12-18 hours.
-
Compare the growth on the replica plate to the master plate. Colonies that grow on the ampicillin-containing replica plate are considered resistant.
Colony PCR
Objective: To rapidly screen for the presence of the AmpR gene in transformed colonies.
Methodology:
-
Prepare a PCR master mix containing a suitable DNA polymerase, dNTPs, forward and reverse primers specific for the AmpR gene, and PCR buffer.
-
Using a sterile pipette tip or toothpick, pick a single, well-isolated colony from the transformation plate. Be careful not to transfer any agar, as it can inhibit the PCR reaction.[3][4]
-
Resuspend the colony in a small volume of sterile water or directly into the PCR master mix.
-
Perform PCR with an initial denaturation step sufficient to lyse the bacterial cells and release the plasmid DNA (e.g., 95°C for 5-10 minutes).[2]
-
Follow with standard PCR cycling conditions appropriate for the primers and target amplicon size.
-
Analyze the PCR products by agarose (B213101) gel electrophoresis. The presence of a band of the expected size indicates the presence of the AmpR gene.[14]
β-Lactamase Activity Assay
Objective: To quantitatively measure the activity of the β-lactamase enzyme produced by transformed cells.
Methodology:
-
Sample Preparation:
-
Inoculate a single colony into liquid LB medium containing ampicillin and grow overnight at 37°C with shaking.
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellet in an appropriate assay buffer.
-
Lyse the cells using a suitable method (e.g., sonication or chemical lysis) to release the intracellular β-lactamase.
-
Clarify the lysate by centrifugation to remove cell debris.[5][6][15]
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the cell lysate and a chromogenic β-lactam substrate, such as nitrocefin (B1678963). The hydrolysis of nitrocefin by β-lactamase results in a color change from yellow to red, which can be measured spectrophotometrically.[16]
-
Incubate the reaction at a controlled temperature (e.g., 25°C or 37°C).
-
Measure the change in absorbance over time at the appropriate wavelength for the hydrolyzed substrate (e.g., 490 nm for nitrocefin).[5][6]
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis from the linear portion of the absorbance versus time plot.
-
Determine the specific activity of the β-lactamase, typically expressed in units per milligram of total protein. One unit is often defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute under specified conditions.[6]
-
Visualizing Key Processes
To further aid in the understanding of the underlying mechanisms and workflows, the following diagrams have been generated.
Caption: Mechanism of ampicillin resistance conferred by the AmpR gene.
Caption: General workflow for validating AmpR gene function after transformation.
References
- 1. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Rapid Detection of Extended-Spectrum β-Lactamases (ESBL) and AmpC β-Lactamases in Enterobacterales: Development of a Screening Panel Using the MALDI-TOF MS-Based Direct-on-Target Microdroplet Growth Assay [frontiersin.org]
- 3. dotuml.com [dotuml.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Performance of Phenotypic Tests to Detect β-Lactamases in a Population of β-Lactamase Coproducing Enterobacteriaceae Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cialabs.com [cialabs.com]
- 8. researchgate.net [researchgate.net]
- 9. β-Lactam Resistance Mechanisms: Gram-Positive Bacteria and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijcmas.com [ijcmas.com]
- 11. Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance [jscimedcentral.com]
- 12. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 13. ijrpc.com [ijrpc.com]
- 14. Mass Spectrometry Fees | Advanced Analysis Centre [uoguelph.ca]
- 15. medium.com [medium.com]
- 16. Innovative approaches in phenotypic beta-lactamase detection for personalised infection management - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Ampicillin Alternatives in Molecular Cloning
For decades, ampicillin (B1664943) has been a workhorse for plasmid selection in molecular cloning. However, its limitations, such as the formation of satellite colonies and plasmid instability, can compromise experimental outcomes. This guide provides a comprehensive comparison of common and novel alternatives to ampicillin, offering researchers the data and protocols needed to make informed decisions for their specific applications.
The Pitfalls of Ampicillin Selection: A Quick Review
The primary drawback of ampicillin selection stems from its mechanism of resistance. The beta-lactamase (encoded by the bla gene) produced by ampicillin-resistant bacteria is secreted into the surrounding medium.[1] This enzyme degrades ampicillin, creating a localized antibiotic-free zone around the resistant colony. Consequently, plasmid-free bacteria can proliferate in this "safe zone," forming small satellite colonies that can lead to contamination and inaccurate results.[2] Furthermore, the breakdown of ampicillin over time in liquid cultures can lead to a loss of selective pressure, resulting in a mixed population of plasmid-containing and plasmid-free cells and, ultimately, lower plasmid and recombinant protein yields.[1]
References
Ampicillin Resistance (AmpR) as a Selectable Marker: A Comparative Efficiency Guide
In the realm of molecular cloning and genetic engineering, the selection of successfully transformed cells is a critical step. Antibiotic resistance genes are the most common selectable markers used for this purpose. Among these, the ampicillin (B1664943) resistance gene (bla or ampR) has historically been a workhorse. This guide provides an objective comparison of the efficiency of AmpR selection with other commonly used antibiotic markers—Kanamycin (B1662678) (KanR), Zeocin (ZeoR), and Blasticidin (BsdR)—supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Overview of Antibiotic Selection Markers
Selectable markers are essential for identifying and isolating cells that have successfully incorporated a plasmid or other foreign DNA. The plasmid carries a gene that confers resistance to a specific antibiotic, allowing only the transformed cells to survive and proliferate when grown in media containing that antibiotic. The choice of a suitable antibiotic resistance marker is crucial for the efficiency of cloning and subsequent protein expression experiments.
Ampicillin (AmpR) Selection: The Pros and Cons
Ampicillin is a beta-lactam antibiotic that inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs) involved in peptidoglycan synthesis. The ampicillin resistance gene, ampR, encodes the enzyme β-lactamase, which is secreted by the bacteria and inactivates ampicillin by hydrolyzing its β-lactam ring.[1][2]
Advantages of AmpR:
-
Cost-effective: Ampicillin is relatively inexpensive, making it an economical choice for routine cloning.
-
Rapid action: It is toxic only to dividing cells, which can shorten the post-transformation recovery time.[3]
Disadvantages of AmpR:
-
Satellite Colonies: A significant drawback of ampicillin selection is the formation of satellite colonies. These are small colonies of non-transformed cells that grow around a large, transformed colony.[1] This occurs because the β-lactamase secreted by the resistant colony degrades the ampicillin in the surrounding medium, creating a localized antibiotic-free zone where sensitive cells can survive.[1] The presence of satellite colonies can lead to the selection of false-positive clones and contaminate downstream applications.
-
Instability: Ampicillin is unstable in culture media, especially at 37°C and neutral or acidic pH, which can lead to a decrease in its effective concentration over time.[2]
Comparative Analysis of Antibiotic Marker Efficiency
The efficiency of an antibiotic selection marker can be evaluated based on several factors, including transformation efficiency (the number of colony-forming units per microgram of DNA), the occurrence of background growth (satellite colonies), and the stability of the selection pressure.
| Antibiotic Marker | Transformation Efficiency (CFU/µg DNA) | Satellite Colony Formation | Stability in Media | Mechanism of Action | Resistance Gene |
| Ampicillin (AmpR) | ~104 - 106 | High | Low | Inhibits cell wall synthesis | bla (β-lactamase) |
| Carbenicillin (B1668345) | ~104 - 106 | Low | High | Inhibits cell wall synthesis | bla (β-lactamase) |
| Kanamycin (KanR) | ~104 - 106 | Very Low | High | Inhibits protein synthesis | nptII (aminoglycoside phosphotransferase) |
| Zeocin (ZeoR) | Variable | Very Low | Moderate | Cleaves DNA | Sh ble (binds and inactivates Zeocin) |
| Blasticidin (BsdR) | Variable | Very Low | Moderate | Inhibits protein synthesis | bsd (blasticidin S deaminase) |
Note: Transformation efficiencies can vary significantly depending on the E. coli strain, transformation protocol, and plasmid size. The values presented are typical ranges for standard cloning procedures.
In-Depth Look at Alternative Antibiotic Markers
Carbenicillin: A More Stable Alternative to Ampicillin
Carbenicillin is also a beta-lactam antibiotic and is inactivated by the same β-lactamase enzyme that confers ampicillin resistance. However, carbenicillin is more stable in culture media and less susceptible to degradation by β-lactamase.[2][4] This increased stability results in a more consistent selective pressure and significantly reduces the formation of satellite colonies, making it a superior, albeit more expensive, alternative to ampicillin for applications requiring stringent selection.[2][4]
Kanamycin (KanR) Selection
Kanamycin is an aminoglycoside antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit.[5] The kanamycin resistance gene, nptII (neomycin phosphotransferase II), inactivates the antibiotic through phosphorylation.[5]
Advantages of KanR:
-
No Satellite Colonies: Kanamycin is not degraded and secreted by the resistant cells, thus preventing the formation of satellite colonies.
-
High Stability: It is more stable than ampicillin in culture media.
Disadvantages of KanR:
-
Slower Action: Kanamycin affects a continuous cellular process (protein synthesis) and may require a longer recovery period after transformation compared to ampicillin.
Zeocin (ZeoR) Selection
Zeocin, a member of the bleomycin (B88199) family of antibiotics, causes cell death by intercalating into and cleaving DNA.[6][7] The Sh ble gene confers resistance by producing a protein that binds to Zeocin in a 1:1 ratio, preventing it from interacting with DNA.[6][7]
Advantages of ZeoR:
-
Broad Spectrum: Zeocin is effective in a wide range of organisms, including bacteria, yeast, and mammalian cells.[8]
-
Stringent Selection: It generally provides a clean selection with a low background.
Disadvantages of ZeoR:
-
Media Sensitivity: The activity of Zeocin is sensitive to high salt concentrations and pH, requiring the use of low-salt LB medium at a pH of 7.5 for optimal performance in E. coli.
-
Potential for DNA Damage: Even in resistant cells, Zeocin may not be completely detoxified and can still cause some level of DNA cleavage.[9]
Blasticidin (BsdR) Selection
Blasticidin is a nucleoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells by interfering with peptide bond formation in the ribosome.[10][11] The blasticidin S deaminase gene (bsd) confers resistance by converting blasticidin to a non-toxic derivative.[12]
Advantages of BsdR:
-
Effective in Prokaryotes and Eukaryotes: This allows for the use of a single resistance marker in shuttle vectors.[12]
-
Rapid and Potent: Blasticidin acts quickly, leading to rapid cell death and efficient selection.
Disadvantages of BsdR:
-
Media Requirements: Similar to Zeocin, Blasticidin selection in E. coli requires low-salt LB medium with an adjusted pH (around 8.0) for optimal activity.
Experimental Protocols
Bacterial Transformation (Heat Shock Method)
This protocol is a general guideline for the chemical transformation of E. coli.
Materials:
-
Competent E. coli cells (e.g., DH5α)
-
Plasmid DNA (1-10 ng)
-
SOC medium
-
LB agar (B569324) plates containing the appropriate antibiotic
-
Water bath at 42°C
-
Ice
Procedure:
-
Thaw a tube of competent cells on ice.
-
Add 1-5 µL of plasmid DNA to the cells. Gently mix by flicking the tube.
-
Incubate the cell-DNA mixture on ice for 30 minutes.
-
Heat shock the cells by placing the tube in a 42°C water bath for 45-60 seconds.
-
Immediately transfer the tube back to ice for 2 minutes.
-
Add 950 µL of pre-warmed SOC medium to the tube.
-
Incubate at 37°C for 1 hour with shaking (225 rpm).
-
Plate 100-200 µL of the cell suspension onto pre-warmed LB agar plates containing the selective antibiotic.
-
Incubate the plates overnight at 37°C.
Preparation of Selective LB Agar Plates
Ampicillin:
-
Prepare LB agar and autoclave.
-
Cool the agar to ~55°C.
-
Add ampicillin to a final concentration of 100 µg/mL.
-
Pour plates and allow them to solidify. Store at 4°C for up to one month.
Carbenicillin:
-
Prepare LB agar and autoclave.
-
Cool the agar to ~55°C.
-
Add carbenicillin to a final concentration of 100 µg/mL.
-
Pour plates and allow them to solidify. Store at 4°C.
Kanamycin:
-
Prepare LB agar and autoclave.
-
Cool the agar to ~55°C.
-
Add kanamycin to a final concentration of 50 µg/mL.
-
Pour plates and allow them to solidify. Store at 4°C.
Zeocin:
-
Prepare low-salt LB agar (10 g tryptone, 5 g yeast extract, 5 g NaCl per liter) and adjust the pH to 7.5. Autoclave.
-
Cool the agar to ~55°C.
-
Add Zeocin to a final concentration of 25-50 µg/mL.
-
Pour plates and allow them to solidify. Store at 4°C in the dark.
Blasticidin:
-
Prepare low-salt LB agar (10 g tryptone, 5 g yeast extract, 5 g NaCl per liter) and adjust the pH to 8.0. Autoclave.
-
Cool the agar to ~55°C.
-
Add Blasticidin to a final concentration of 100 µg/mL.
-
Pour plates and allow them to solidify. Store at 4°C.
Calculation of Transformation Efficiency
Transformation efficiency is calculated as the number of colony-forming units (CFU) per microgram of plasmid DNA used.
Formula: Transformation Efficiency (CFU/µg) = (Number of colonies × Total volume of cell suspension in µL) / (Volume of cells plated in µL × Amount of DNA used in µg)
Example:
-
Number of colonies = 150
-
Total volume of cell suspension = 1000 µL
-
Volume of cells plated = 100 µL
-
Amount of DNA used = 0.01 µg (10 ng)
Transformation Efficiency = (150 × 1000) / (100 × 0.01) = 150,000 / 1 = 1.5 × 105 CFU/µg
Visualizing the Mechanisms of Action and Resistance
Ampicillin Action and Resistance
References
- 1. researchgate.net [researchgate.net]
- 2. Choice of selectable marker affects recombinant protein expression in cells and exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpmbs.com [ijpmbs.com]
- 4. Six Considerations for Competent Cell Selection | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Effect of different antibiotics on efficiency of transformation of bacteria by electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating the influence of selection markers on obtaining selected pools and stable cell lines in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison and optimization of methods and factors affecting the transformation of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biotreks.org [biotreks.org]
- 10. A novel approach for increasing transformation efficiency in E. coli DH5α cells using silver nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Selection Marker for Efficient DNA Cloning and Recombineering in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of relationship between mutation rate and speed of adaptation under antibiotic exposure in Escherichia coli | PLOS Genetics [journals.plos.org]
A Researcher's Guide to Confirming Plasmid Uptake: AmpR Gene vs. Modern Alternatives
The successful introduction of a plasmid into a host organism, a cornerstone of molecular biology, is merely the first step. Researchers must then distinguish the small fraction of successfully transformed cells from the vast majority that did not take up the plasmid. The Ampicillin (B1664943) Resistance (AmpR) gene has long been the workhorse for this selection process. However, its limitations have spurred the development of alternative methods. This guide provides an objective comparison of the AmpR selection system with other common techniques, supported by experimental protocols and performance data to inform your experimental design.
Section 1: The Ampicillin Resistance (AmpR) Gene Method
The use of ampicillin resistance as a selectable marker is a foundational technique in molecular cloning.[1][2] It provides a straightforward method to select for bacteria that have successfully incorporated a plasmid carrying the resistance gene.
Mechanism of Action
The AmpR gene, often denoted as bla, encodes the enzyme β-lactamase.[1][2] This enzyme is secreted by the transformed bacteria and functions by hydrolyzing the β-lactam ring of ampicillin, inactivating the antibiotic.[1][3] Ampicillin itself is a bactericidal agent that inhibits the synthesis of the bacterial cell wall during division.[2] Therefore, only bacteria that express β-lactamase from the plasmid can survive and proliferate on a medium containing ampicillin.
Experimental Workflow: AmpR Selection
Caption: Workflow for selecting transformed bacteria using the AmpR gene.
Advantages and Disadvantages
The primary advantage of AmpR selection is its simplicity and cost-effectiveness. However, a significant drawback is the formation of satellite colonies .[3][4][5] Because β-lactamase is secreted, it can degrade the ampicillin in the immediate vicinity of a resistant colony.[1][3] This localized depletion of the antibiotic allows non-transformed, ampicillin-sensitive cells to grow as small "satellite" colonies surrounding the true transformant.[3][4] Picking these satellite colonies is a common source of false positives. Furthermore, ampicillin itself can break down if plates or media are stored for too long, reducing the selective pressure.[3][6]
Section 2: Alternative Screening & Selection Methods
To overcome the limitations of AmpR selection, several alternative methods have been developed. The most common are blue-white screening, which identifies successful DNA insertion, and fluorescent reporters, which allow for direct visualization.
Alternative A: Blue-White Screening
Blue-white screening is a powerful technique for the rapid visual identification of recombinant bacteria (i.e., those containing a plasmid with a DNA insert).[7][8]
Mechanism of Action This method relies on the principle of α-complementation of the β-galactosidase enzyme, which is encoded by the lacZ gene.
-
Host Strain: An E. coli strain is used that has a mutated, non-functional lacZ gene (expressing the ω-peptide).[9]
-
Vector: The plasmid vector contains the lacZα gene fragment. When this vector is present in the host strain, the LacZα peptide complements the ω-peptide to form a functional β-galactosidase enzyme.
-
Screening: The agar medium contains a chromogenic substrate called X-gal.[10][9] Functional β-galactosidase cleaves X-gal, producing an insoluble blue pigment.[10]
-
Recombinant Identification: The multiple cloning site (MCS) is located within the lacZα gene. If a foreign DNA fragment is successfully ligated into the MCS, it disrupts the lacZα gene.[8] No functional β-galactosidase can be formed, and the colonies remain white.
Therefore, blue colonies contain the non-recombinant plasmid, while white colonies presumptively contain the desired recombinant plasmid.[10][9]
Logical Pathway: Blue-White Screening
Caption: Decision logic for identifying recombinant colonies via blue-white screening.
Alternative B: Fluorescent Reporter Genes
Using fluorescent proteins like Green Fluorescent Protein (GFP) offers a method for direct, real-time visualization of transformed cells.[11]
Mechanism of Action The plasmid vector is engineered to contain a gene encoding a fluorescent protein. Upon transformation and subsequent gene expression, the host cells synthesize the protein, which autofluoresces when excited by light of a specific wavelength. This allows for rapid screening without the need for additional substrates. This method can be used for positive selection (all transformed cells glow) or as a screening tool similar to blue-white, where insertion into an MCS within the fluorescent protein gene disrupts its function, and successful recombinants are identified by a lack of fluorescence.
Experimental Workflow: Fluorescent Reporter Screening
Caption: Workflow for identifying transformed bacteria using a fluorescent reporter gene.
Section 3: Performance Comparison
The choice of selection or screening method depends on the specific experimental goals, available resources, and the vector/host system being used. The following table summarizes the key performance characteristics of each method.
| Feature | Ampicillin Resistance (AmpR) | Blue-White Screening | Fluorescent Reporters (e.g., GFP) |
| Primary Function | Selection (Survival) | Screening (Visual Identification) | Screening/Selection (Visual) |
| Identifies | Cells that took up a plasmid. | Cells with a plasmid containing an insert. | Cells expressing the plasmid. |
| Common Issues | Satellite colonies, false positives.[3][4] | False positives (mutations in lacZ), ambiguous light-blue colonies.[7] | Phototoxicity, protein aggregation, autofluorescence background. |
| Required Reagents | Ampicillin | Antibiotic, IPTG, X-gal.[10] | Typically just an antibiotic. |
| Required Equipment | Standard incubator | Standard incubator | UV transilluminator or fluorescence imager.[12] |
| Relative Cost | Low | Medium | Medium |
| Vector/Host Needs | Any plasmid with AmpR gene. | Requires vector with lacZα and compatible host strain.[9] | Requires vector with fluorescent protein gene. |
Section 4: Detailed Experimental Protocols
Protocol 1: Transformation and Selection using AmpR Gene
-
Preparation: Thaw a 50 µL aliquot of chemically competent E. coli cells on ice. Add 1-5 µL of your plasmid DNA ligation mixture. Gently mix and incubate on ice for 30 minutes.
-
Heat Shock: Transfer the tube to a 42°C water bath for exactly 45 seconds. Immediately return the tube to ice for 2 minutes.
-
Recovery: Add 950 µL of SOC medium (or LB broth) to the tube. Incubate at 37°C for 1 hour with shaking (225 rpm) to allow for the expression of the ampicillin resistance gene.[10]
-
Plating: Spread 50-100 µL of the cell suspension onto a pre-warmed LB agar plate containing 100 µg/mL ampicillin.
-
Incubation: Incubate the plate, inverted, at 37°C for 12-16 hours, until colonies are visible.
-
Colony Selection: Pick a well-isolated colony, avoiding any small satellite colonies that may be surrounding it.[13] Inoculate into liquid LB media with ampicillin for plasmid preparation.[14]
Protocol 2: Blue-White Screening
-
Preparation: Follow steps 1-3 from the AmpR protocol above, ensuring your plasmid vector contains the lacZα gene and your competent cells are a compatible strain (e.g., DH5α, JM109).
-
Plating: Prepare LB agar plates containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin). Before pouring, or by spreading on the surface of set plates, add IPTG to a final concentration of 0.1 mM and X-gal to a final concentration of 40 µg/mL.[10][15]
-
Plating Cells: Spread 50-100 µL of the recovered cell suspension onto the prepared plates.
-
Incubation: Incubate the plates, inverted, at 37°C for 16-24 hours.
-
Colony Selection: Identify well-isolated white or colorless colonies for further analysis. Blue colonies contain the vector without the desired insert.[10]
Protocol 3: Screening with Fluorescent Reporters
-
Transformation: Follow steps 1-3 from the AmpR protocol, using a plasmid that contains a fluorescent reporter gene like GFP.
-
Plating: Spread 50-100 µL of the cell suspension onto an LB agar plate containing the appropriate antibiotic for the plasmid backbone.
-
Incubation: Incubate the plate, inverted, at 37°C for 12-16 hours.
-
Screening: Place the plate under a UV or blue light source. Identify and pick colonies that are fluorescing for further cultivation and analysis.
Conclusion
Confirming plasmid uptake is a critical checkpoint in any cloning workflow. While Ampicillin Resistance (AmpR) selection remains a simple, reliable, and cost-effective first line of defense, researchers must be vigilant about the potential for satellite colonies leading to false positives. For experiments where identifying a successful ligation event is paramount, Blue-White Screening offers an invaluable visual tool, despite its added cost and specific vector requirements. Finally, Fluorescent Reporters provide a powerful, modern alternative for direct visualization and are particularly advantageous for downstream applications involving cell imaging, though they may require specialized equipment. The optimal choice ultimately depends on a balance between experimental needs, budget, and available laboratory resources.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. blog.addgene.org [blog.addgene.org]
- 3. bitesizebio.com [bitesizebio.com]
- 4. goldbio.com [goldbio.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Blue-White Screening & Protocols for Colony Selection [sigmaaldrich.com]
- 8. Blue–white screen - Wikipedia [en.wikipedia.org]
- 9. goldbio.com [goldbio.com]
- 10. benchchem.com [benchchem.com]
- 11. Standardization of Fluorescent Reporter Assays in Synthetic Biology across the Visible Light Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Replacing Standard Reporters from Molecular Cloning Plasmids with Chromoproteins for Positive Clone Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Plasmid Verification – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 15. Blue White Screening in biotechnology topic | PPTX [slideshare.net]
Comparative Analysis of AmpR Cross-Reactivity with Diverse Beta-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of the AmpR protein with various classes of beta-lactam antibiotics. The data presented herein is sourced from experimental studies to facilitate an evidence-based understanding of this critical antibiotic resistance mechanism.
The this compound is a transcriptional regulator that plays a pivotal role in the inducible expression of the AmpC β-lactamase in many Gram-negative bacteria. The interaction of different beta-lactam antibiotics with components of the cell wall recycling pathway triggers a signaling cascade that ultimately leads to the AmpR-mediated upregulation of AmpC production. This inducible resistance poses a significant challenge in the treatment of bacterial infections. Understanding the varying capacities of different beta-lactam antibiotics to induce this system is crucial for effective drug development and clinical practice.
Quantitative Comparison of Beta-Lactam-Induced AmpC Expression
The following table summarizes the induction of AmpC β-lactamase expression in Pseudomonas aeruginosa following exposure to various beta-lactam antibiotics at a concentration of 10 mg/L. The data is presented as the fold change in AmpC activity compared to an uninduced control.
| Antibiotic Class | Antibiotic | Fold Change in AmpC Activity |
| Penicillins | Piperacillin | 1.5 |
| Ticarcillin | 1.3 | |
| Cephalosporins | Cefoxitin | 120 |
| Cefotaxime | 80 | |
| Ceftazidime | 2.5 | |
| Carbapenems | Imipenem | 150 |
| Meropenem | 1.8 | |
| Monobactams | Aztreonam | 1.2 |
Experimental Protocols
A detailed methodology for determining the induction of AmpC β-lactamase activity is provided below.
AmpC Induction Assay
-
Bacterial Strain and Culture Conditions: Pseudomonas aeruginosa PAO1 is cultured overnight in Mueller-Hinton broth (MHB) at 37°C with aeration.
-
Induction: The overnight culture is diluted to an optical density at 600 nm (OD600) of 0.1 in fresh MHB. The cultures are grown to an OD600 of 0.5, at which point the beta-lactam antibiotic is added to a final concentration of 10 mg/L. The cultures are then incubated for an additional 3 hours at 37°C.
-
Cell Lysate Preparation: Bacterial cells are harvested by centrifugation at 5,000 x g for 10 minutes at 4°C. The cell pellet is washed with 10 mM phosphate-buffered saline (pH 7.4) and then resuspended in the same buffer. The cells are lysed by sonication on ice. The cell debris is removed by centrifugation at 15,000 x g for 20 minutes at 4°C, and the supernatant containing the crude cell extract is collected.
-
Protein Quantification: The total protein concentration in the cell extract is determined using a Bradford protein assay, with bovine serum albumin as a standard.
-
β-Lactamase Activity Measurement: The β-lactamase activity is measured spectrophotometrically using nitrocefin (B1678963) as a substrate. The rate of nitrocefin hydrolysis is monitored by measuring the increase in absorbance at 486 nm. The specific activity is calculated as the rate of hydrolysis per milligram of total protein.
-
Fold Change Calculation: The fold change in AmpC activity is determined by dividing the specific activity of the induced sample by the specific activity of an uninduced control sample that was treated with the same volume of sterile water instead of the antibiotic solution.
AmpR Signaling Pathway for AmpC Induction
The following diagram illustrates the signaling cascade leading to AmpR-mediated induction of AmpC β-lactamase expression in the presence of a beta-lactam antibiotic.
A Comparative Guide to Phenotypic Assays for Confirming Ampicillin Resistance
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of antibiotic resistance is a critical global health challenge. Ampicillin (B1664943), a β-lactam antibiotic, has long been a frontline treatment for various bacterial infections. However, its efficacy is increasingly threatened by the rise of ampicillin-resistant strains. Accurate and reliable phenotypic assays are crucial for confirming ampicillin resistance in clinical and research settings. This guide provides an objective comparison of three common phenotypic assays—Kirby-Bauer Disk Diffusion, Broth Microdilution, and the Epsilometer Test (E-test)—complete with experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Comparison of Phenotypic Assays
The selection of an appropriate assay depends on the specific requirements of the experiment, such as the need for quantitative versus qualitative data, throughput, and cost. Below is a summary of quantitative data for ampicillin susceptibility testing against common bacterial strains.
| Assay | Principle | Key Metric | E. coli (Susceptible) | E. coli (Resistant) | S. aureus (Susceptible) | S. aureus (Resistant) |
| Kirby-Bauer Disk Diffusion | Diffusion of antibiotic from a paper disk into agar (B569324), creating a concentration gradient. | Zone of Inhibition (mm) | ≥ 17 mm | ≤ 13 mm | ≥ 29 mm[1] | ≤ 28 mm[1] |
| Broth Microdilution | Serial dilution of antibiotic in liquid growth medium to determine the lowest concentration that inhibits visible growth.[2] | Minimum Inhibitory Concentration (MIC) (µg/mL) | ≤ 8 µg/mL | ≥ 32 µg/mL | ≤ 0.25 µg/mL | ≥ 0.5 µg/mL |
| Epsilometer Test (E-test) | A predefined, stable gradient of antibiotic is immobilized on a plastic strip.[3][4] | Minimum Inhibitory Concentration (MIC) (µg/mL) | ≤ 8 µg/mL | ≥ 32 µg/mL | ≤ 0.25 µg/mL | ≥ 0.5 µg/mL |
Note: The interpretive criteria for zone diameters and MIC values can vary based on the bacterial species and the guidelines provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The values presented here are for illustrative purposes.
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
Kirby-Bauer Disk Diffusion
This method is a widely used qualitative or semi-quantitative test.[2] An antibiotic-impregnated disk is placed on an agar plate inoculated with the bacterium of interest, and the diameter of the zone of growth inhibition is measured.[2]
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Ampicillin disks (10 µg)
-
Bacterial culture in logarithmic growth phase
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)[2]
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline with a turbidity equivalent to a 0.5 McFarland standard.[2]
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Disk Application: Aseptically apply a 10 µg ampicillin disk to the center of the inoculated plate. Gently press the disk to ensure complete contact with the agar surface.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[2]
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters. Compare the measurement to established interpretive criteria to determine if the bacterium is susceptible, intermediate, or resistant to ampicillin.[5][6]
Broth Microdilution
Considered the "gold standard," this method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible bacterial growth.[2]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton broth (MHB)
-
Ampicillin stock solution
-
Bacterial culture in logarithmic growth phase
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Multichannel pipette
-
Incubator (35°C ± 2°C)[2]
Procedure:
-
Antibiotic Dilution: Prepare serial twofold dilutions of ampicillin in MHB in the wells of a microtiter plate. The concentration range should be appropriate to determine the MIC of the test organisms.[2]
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final bacterial concentration of approximately 5 x 10^5 CFU/mL in each well.[2]
-
Plate Inoculation: Within 15 minutes of its preparation, add the standardized inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).[2]
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[2]
-
Result Interpretation: The MIC is the lowest concentration of ampicillin at which there is no visible growth (turbidity) in the wells.
Epsilometer Test (E-test)
The E-test combines the principles of dilution and diffusion.[3] A plastic strip with a predefined gradient of antibiotic is placed on an inoculated agar plate.[3]
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Ampicillin E-test strips
-
Bacterial culture in logarithmic growth phase
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Forceps
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline with a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Inoculate the MHA plate with the prepared bacterial suspension as described for the Kirby-Bauer method.
-
Strip Application: Using sterile forceps, apply the ampicillin E-test strip to the agar surface, ensuring the entire length of the strip is in contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
Result Interpretation: After incubation, an elliptical zone of inhibition will form around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[4]
Visualizing the Workflow and Resistance Mechanism
To better understand the workflow of these assays and the underlying mechanism of ampicillin resistance, the following diagrams are provided.
Caption: Workflow of Phenotypic Assays for Ampicillin Resistance.
References
A Comparative Guide to the Genetic Analysis of AmpR Mutants with Increased Antibiotic Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AmpR mutants and their impact on antibiotic resistance, supported by experimental data. It details the underlying molecular mechanisms, experimental protocols for analysis, and a comparative look at alternative resistance pathways.
Introduction: The Role of AmpR in Antibiotic Resistance
AmpR is a crucial LysR-type transcriptional regulator that controls the expression of the AmpC β-lactamase, an enzyme that degrades β-lactam antibiotics.[1][2] In many gram-negative bacteria, such as Enterobacter cloacae and Pseudomonas aeruginosa, the AmpR system allows the cell to sense damage to the cell wall caused by β-lactams and mount a defensive response by producing AmpC.[3][4] While wild-type AmpR typically requires an inducer molecule—a byproduct of cell wall recycling—to activate ampC transcription, mutations in the ampR gene can lead to constitutive, high-level expression of AmpC, resulting in significantly increased resistance to a broad range of β-lactam antibiotics.[3][5]
Recent studies have also unveiled AmpR's role as a global regulator, influencing virulence, quorum sensing, and resistance to other antibiotic classes, making it a critical target in understanding and overcoming multidrug resistance.[1][2][6]
Quantitative Analysis of AmpR Mutations
Genetic mutations in the ampR gene can dramatically increase the production of AmpC β-lactamase. The table below summarizes quantitative data from a study on Enterobacter cloacae, comparing specific AmpR mutations to the wild-type in terms of enzyme activity.
Table 1: Comparison of β-Lactamase Activity in AmpR Mutants
| Plasmid | AmpR Mutation | Amino Acid Change | Fold Increase in β-Lactamase Activity (vs. Wild-Type) | Selected with Antibiotic |
| pKU404 | GAC → AAC | Asp-135 → Asn | ~450x | Ceftazidime (B193861) |
| pKU405 | GAC → GTC | Asp-135 → Val | ~75x | Ceftazidime |
| pKU406 | CGC → TGC | Arg-86 → Cys | ~160x | Aztreonam |
| pKU407 | CGC → TGC | Arg-86 → Cys | ~160x | Aztreonam |
Data sourced from a study on Enterobacter cloacae where mutant plasmids were isolated in an AmpD-deficient E. coli strain.[3]
Signaling Pathway of AmpC Regulation
The induction of AmpC β-lactamase is controlled by a complex signaling pathway involving several key proteins that monitor the state of the cell wall.
-
Baseline State (No Antibiotic): In the absence of β-lactam antibiotics, the cell wall recycling pathway produces UDP-MurNAc-pentapeptide precursors. These bind to AmpR, which in turn acts as a repressor, binding to the ampC promoter region and preventing its transcription.[5]
-
Induction State (Antibiotic Present): β-lactam antibiotics inhibit penicillin-binding proteins (PBPs), leading to the accumulation of peptidoglycan fragments (muropeptides) in the cytoplasm.[4] These fragments are transported into the cell by the permease AmpG. Inside, the enzyme AmpD normally degrades these muropeptides.[3] However, their accumulation allows them to act as inducer molecules. These inducers bind to AmpR, causing a conformational change that converts AmpR from a repressor to a transcriptional activator.[5][7] Activated AmpR then strongly promotes the transcription of the ampC gene, leading to β-lactamase production and antibiotic resistance.
-
Mutant Derepression: Mutations in ampD prevent the degradation of muropeptide inducers, leading to their accumulation and constitutive activation of AmpR.[3] Specific mutations in ampR can lock the protein in its activator state, even without inducers, also causing constitutive high-level expression of AmpC.[3]
Caption: AmpC regulation pathway showing induction by β-lactams and derepression via AmpD/AmpR mutations.
Experimental Protocols
Generation and Selection of AmpR Mutants
This protocol describes a method for creating and isolating AmpR mutants with increased resistance, adapted from published studies.[3]
Objective: To generate random mutations in the ampR gene and select for mutants that confer higher resistance to β-lactam antibiotics.
Methodology:
-
Gene Cloning: The wild-type ampR gene, along with its associated ampC gene, is amplified from the genomic DNA of a bacterial strain (e.g., Enterobacter cloacae) using PCR.[3] This DNA fragment is then cloned into a suitable plasmid vector (e.g., pMW218).[3]
-
Transformation: The resulting recombinant plasmid is transformed into a susceptible host strain of E. coli. An ampD mutant strain is often used as the host, as it is sensitized to changes in AmpR activity.[3][8]
-
Mutagenesis (Optional but common): The plasmid DNA can be subjected to error-prone PCR or chemical mutagenesis to increase the mutation frequency.
-
Selection: The transformed E. coli population is plated on agar (B569324) containing a selective β-lactam antibiotic, such as ceftazidime or aztreonam.[3] The concentration is set above the minimum inhibitory concentration (MIC) for the wild-type plasmid but low enough to allow mutants with increased resistance to grow.
-
Isolation and Verification: Colonies that grow on the selective plates are isolated. The plasmids are extracted from these colonies, and the presence of the ampR insert is verified.
-
Sequencing: The ampR gene from the resistant colonies is sequenced to identify the specific mutations responsible for the increased resistance.[3]
Measurement of β-Lactamase Activity
This protocol determines the functional consequence of ampR mutations by quantifying AmpC enzyme production.
Objective: To measure and compare the level of β-lactamase activity in wild-type vs. mutant strains.
Methodology:
-
Culture Growth: Strains containing the wild-type or mutant ampR plasmids are grown in liquid broth (e.g., LB broth) to a specific optical density (OD600 of 0.6-0.8).[2]
-
Cell Lysis: Bacterial cells are harvested by centrifugation and then lysed, typically through sonication or chemical methods, to release the intracellular proteins, including AmpC β-lactamase.
-
Spectrophotometric Assay: The crude cell lysate is added to a solution containing a chromogenic β-lactam substrate, such as nitrocefin.
-
Data Measurement: As the AmpC enzyme hydrolyzes nitrocefin, the solution changes color. The rate of color change is measured over time using a spectrophotometer at a specific wavelength (e.g., 482 nm).
-
Calculation: The enzyme activity is calculated based on the rate of substrate hydrolysis and normalized to the total protein concentration in the lysate. The activity of the mutants is then expressed as a fold-increase relative to the wild-type control.[3]
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for identifying and characterizing AmpR mutants.
Caption: A streamlined workflow from gene cloning to the characterization of AmpR mutants.
Comparison with Alternative Resistance Mechanisms
Mutations in ampR are a potent mechanism for achieving high-level β-lactam resistance, but they exist within a broader landscape of bacterial defense strategies.
-
AmpR vs. AmpD Mutations: Inactivating mutations in ampD are a common clinical cause of AmpC derepression.[3] Because any loss-of-function mutation in ampD can increase resistance, they may arise more frequently than the specific, gain-of-function mutations in ampR that are required to create a constitutive activator.[3] However, studies suggest that an initial ampD mutation may be followed by a secondary ampR mutation, leading to even higher levels of resistance.[3]
-
Interaction with Porin Loss: In organisms like P. aeruginosa and Enterobacter aerogenes, resistance is often multifactorial. High-level resistance to carbapenems, for instance, frequently involves both the derepression of AmpC (via ampR or ampD mutations) and the loss of outer membrane porins (e.g., OprD, Omp35/36), which restricts antibiotic entry into the cell.[9]
-
Role as an Evolutionary Potentiator: A key insight is that ampR can act as an evolutionary catalyst.[7] The presence of a functional ampR gene allows mutations in other, unrelated genes involved in peptidoglycan synthesis (like mpl and dacB) to be translated into a resistance phenotype by inducing ampC expression.[7] This highlights AmpR's central role in the evolvability of antibiotic resistance.
References
- 1. Pseudomonas aeruginosa AmpR: an acute–chronic switch regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudomonas aeruginosa AmpR Is a Global Transcriptional Factor That Regulates Expression of AmpC and PoxB β-Lactamases, Proteases, Quorum Sensing, and Other Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ampR Gene Mutations That Greatly Increase Class C β-Lactamase Activity in Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence Assessment of the AmpR-Signaling Network of Pseudomonas aeruginosa to Exposure to β‑Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identifying and exploiting genes that potentiate the evolution of antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Model System To Evaluate the Effect of ampD Mutations on AmpC-Mediated β-Lactam Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The differential importance of mutations within AmpD in cephalosporin resistance of Enterobacter aerogenes and Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to AmpR Regulation of Beta-Lactamase Expression in Diverse Bacterial Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the AmpR regulatory system across different Gram-negative bacterial species, with a focus on Pseudomonas aeruginosa, Enterobacter cloacae, and Escherichia coli. Understanding the nuances of this critical antibiotic resistance mechanism is paramount for the development of novel therapeutic strategies. This document outlines the core regulatory pathways, presents comparative quantitative data on gene expression and antibiotic resistance, and provides detailed experimental protocols.
Introduction to the AmpR Regulatory System
The AmpR-mediated regulation of AmpC β-lactamase expression is a key mechanism of intrinsic and acquired resistance to β-lactam antibiotics in many Gram-negative bacteria.[1][2] This system is intricately linked to the process of peptidoglycan recycling. During bacterial growth and division, fragments of the cell wall (muropeptides) are transported into the cytoplasm and processed.[2] In the absence of β-lactam antibiotics, the intracellular pool of UDP-N-acetylmuramyl-pentapeptide (UDP-MurNAc-pentapeptide) acts as a co-repressor for the LysR-type transcriptional regulator, AmpR, leading to low basal expression of the ampC gene.[2] However, upon exposure to certain β-lactams, the accumulation of 1,6-anhydro-N-acetylmuramyl-peptides serves as an inducer, binding to AmpR and activating ampC transcription, resulting in increased β-lactamase production and subsequent antibiotic resistance.
Core Components and Signaling Pathway
The canonical AmpR signaling pathway involves several key proteins:
-
AmpC: A cephalosporinase (B13388198) that hydrolyzes and inactivates β-lactam antibiotics.
-
AmpR: A transcriptional regulator that can act as both a repressor and an activator of ampC expression.[1][2]
-
AmpG: A transmembrane permease responsible for transporting muropeptides from the periplasm into the cytoplasm.[2]
-
AmpD: A cytoplasmic N-acetylmuramyl-L-alanine amidase that cleaves the peptide side chain from the transported muropeptides, playing a crucial role in maintaining a low level of inducer molecules under normal conditions.[3]
Mutations in these regulatory genes, particularly ampD, can lead to the constitutive overproduction of AmpC, resulting in high-level, stable resistance to a broad range of β-lactam antibiotics.[3]
Caption: A diagram of the AmpR-mediated signaling pathway for AmpC beta-lactamase induction.
Comparative Analysis of AmpR Regulation
While the core components of the AmpR system are conserved, significant differences exist in the regulation and its broader physiological role across bacterial species.
Pseudomonas aeruginosa
In P. aeruginosa, AmpR functions as a global transcriptional regulator, influencing the expression of over 500 genes.[4][5] Beyond ampC, the AmpR regulon includes genes involved in virulence, quorum sensing, and protease production.[5][6] This broader regulatory role distinguishes P. aeruginosa's AmpR from its counterparts in the Enterobacteriaceae family.[4][7] Furthermore, P. aeruginosa possesses multiple paralogs of ampD, which may contribute to a more complex and fine-tuned regulation of ampC expression.
Enterobacter cloacae
Enterobacter cloacae is a well-studied model for inducible AmpC production.[8] The ampR-ampC locus in E. cloacae is divergently transcribed, similar to P. aeruginosa.[1] In this species, mutations in ampD are a common cause of constitutive AmpC hyper-expression, leading to high-level resistance to third-generation cephalosporins.[8] Unlike in P. aeruginosa, the primary role of AmpR in E. cloacae appears to be the regulation of ampC.
Escherichia coli
Most wild-type E. coli strains possess a chromosomal ampC gene but lack a functional ampR gene.[1] Consequently, ampC expression is typically low and not inducible by β-lactams.[1] Resistance to extended-spectrum cephalosporins in E. coli is more commonly associated with the acquisition of plasmid-mediated ampC genes or mutations in the ampC promoter region.
Quantitative Data Comparison
The following tables summarize quantitative data on AmpC expression and β-lactam resistance across the three species.
Table 1: Comparison of AmpC β-Lactamase Activity
| Bacterial Species | Strain/Condition | Fold Increase in AmpC Expression (relative to basal) | Reference |
| Pseudomonas aeruginosa | Wild-type + Inducer | Variable | [5] |
| ampR mutant | High constitutive expression | [5] | |
| Enterobacter cloacae | Wild-type + Cefoxitin (50 µg/ml) | ~22-fold | [8] |
| Wild-type + Cefotaxime (25 µg/ml) | ~79-fold | [8] | |
| ampD mutant | ~500-fold | [9] | |
| Enterobacter ludwigii | ampD mutant | ~700-fold increase in β-lactamase activity | |
| Escherichia coli | Wild-type | Not inducible | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) Comparison for Cefoxitin
| Bacterial Species | Strain | Cefoxitin MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | Wild-type | Varies | [10] |
| Enterobacter cloacae | Wild-type | Varies, often susceptible | [11] |
| ampD mutant | High-level resistance | [8] | |
| Escherichia coli | Wild-type | Generally susceptible |
Experimental Protocols
Quantification of AmpC β-Lactamase Activity (Nitrocefin Assay)
This protocol describes a spectrophotometric assay to quantify β-lactamase activity using the chromogenic cephalosporin, nitrocefin (B1678963).
Materials:
-
Nitrocefin stock solution (e.g., 10 mg/mL in DMSO)
-
0.1 M Phosphate Buffered Saline (PBS), pH 7.0
-
Bacterial cell lysate
-
Microplate reader
-
96-well microplate
Procedure:
-
Prepare Nitrocefin Working Solution: Dilute the nitrocefin stock solution in 0.1 M PBS (pH 7.0) to a final concentration of 0.1 mg/mL. Prepare this solution fresh and protect it from light.
-
Prepare Bacterial Lysate: Grow bacterial cultures to mid-log phase, harvest by centrifugation, and resuspend in PBS. Lyse the cells by sonication or using a chemical lysis reagent. Centrifuge to pellet cell debris and collect the supernatant containing the crude protein extract.
-
Assay Setup: In a 96-well plate, add a specific volume of bacterial lysate to each well. Include a negative control with lysis buffer only.
-
Initiate Reaction: Add the nitrocefin working solution to each well to a final volume of 200 µL.
-
Measure Absorbance: Immediately measure the absorbance at 486 nm at regular intervals (e.g., every minute for 30 minutes) using a microplate reader.
-
Calculate Activity: The rate of increase in absorbance at 486 nm is proportional to the β-lactamase activity. Specific activity can be calculated by normalizing to the total protein concentration of the lysate.
Caption: A workflow diagram for the nitrocefin-based beta-lactamase activity assay.
Construction of an ampR Deletion Mutant via Homologous Recombination
This protocol provides a general workflow for creating a markerless in-frame deletion of the ampR gene.
Procedure:
-
Construct Deletion Cassette: Amplify the upstream and downstream flanking regions of the ampR gene using PCR. Ligate these two fragments together, creating a deletion cassette. This cassette can be cloned into a suicide vector containing a selectable marker (e.g., antibiotic resistance gene) and a counter-selectable marker (e.g., sacB).
-
Introduce Vector into Host: Introduce the suicide vector into the target bacterial strain via conjugation or electroporation.
-
Select for Single Crossover Events: Plate the bacteria on a medium containing the antibiotic corresponding to the selectable marker on the suicide vector. This selects for cells where the plasmid has integrated into the chromosome via a single homologous recombination event.
-
Select for Double Crossover Events: Culture the single-crossover integrants in a medium that selects for the loss of the suicide vector backbone (e.g., medium containing sucrose (B13894) for sacB-based counter-selection). This enrichment step promotes a second homologous recombination event.
-
Screen for Deletion Mutants: Screen the resulting colonies by PCR using primers that flank the ampR gene to identify clones where the wild-type gene has been replaced by the deletion cassette. The desired mutants will yield a smaller PCR product than the wild-type.
-
Sequence Verification: Confirm the deletion by Sanger sequencing of the PCR product from the putative mutant.
Caption: A workflow for generating an ampR deletion mutant using homologous recombination.
Conclusion
The AmpR regulatory system exhibits both conserved core principles and significant species-specific variations. In P. aeruginosa, AmpR has evolved into a global regulator, integrating antibiotic resistance with virulence. In contrast, in species like E. cloacae, its role is more narrowly focused on ampC regulation, while in E. coli, the regulator is typically absent. These differences have profound implications for the evolution of antibiotic resistance and highlight the need for species-specific approaches in the development of new antibacterial therapies targeting this pathway. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in this critical field.
References
- 1. Pseudomonas aeruginosa AmpR: an acute–chronic switch regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Altered phenotypes associated with ampD mutations in Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Regulatory Repertoire of Pseudomonas aeruginosa AmpC ß-Lactamase Regulator AmpR Includes Virulence Genes | PLOS One [journals.plos.org]
- 5. Pseudomonas aeruginosa AmpR Is a Global Transcriptional Factor That Regulates Expression of AmpC and PoxB β-Lactamases, Proteases, Quorum Sensing, and Other Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudomonas aeruginosa AmpR is a global transcriptional factor that regulates expression of AmpC and PoxB beta-lactamases, proteases, quorum sensing, and other virulence factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Complex Regulation Pathways of AmpC-Mediated β-Lactam Resistance in Enterobacter cloacae Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Divergent genetic landscapes drive lower levels of AmpC induction and stable de-repression in Serratia marcescens compared to Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cefoxitin, amikacin, and Pseudomonas aeruginosa resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cefoxitin, a semisynthetic cephamycin antibiotic: resistance to beta-lactamase inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inactivation of the AmpR Gene for Vector Modification
For Researchers, Scientists, and Drug Development Professionals
The inactivation of antibiotic resistance genes, such as the ampicillin (B1664943) resistance gene (AmpR), is a critical step in vector modification for various applications, including gene therapy, vaccine development, and the production of therapeutic proteins. The removal or inactivation of these markers is often mandated by regulatory agencies to enhance the safety profile of vector-based products. This guide provides an objective comparison of common molecular biology techniques used to inactivate the AmpR gene, supported by experimental data and detailed protocols.
Comparison of AmpR Gene Inactivation Methods
Several methods can be employed to inactivate the AmpR gene, each with its own set of advantages and disadvantages in terms of efficiency, precision, cost, and labor intensity. The choice of method often depends on the specific experimental goals and available resources.
| Method | Principle | Efficiency | Precision | Cost | Time | Key Advantages | Key Disadvantages |
| CRISPR-Cas9 | RNA-guided endonuclease creates a double-strand break (DSB) at the target site, which is then repaired by error-prone non-homologous end joining (NHEJ), leading to inactivating mutations. | High (can approach 99% in some systems)[1] | High on-target specificity, but potential for off-target mutations.[2][3][4][5] | Moderate to High (requires specific Cas9 and guide RNA) | Moderate | High efficiency and specificity; can be multiplexed.[6] | Potential for off-target effects; requires careful guide RNA design.[2][3][4][5] |
| Homologous Recombination (Red/ET Recombineering) | Exchange of a targeted gene with a linear DNA cassette containing homologous arms through the action of phage recombinases.[7] | High (can be >90% with optimized protocols)[8][9][10] | Very high, allows for precise replacement or deletion. | Moderate (requires specific bacterial strains and reagents) | Moderate to Long | Precise gene replacement is possible; can be used for large deletions. | Can be more technically demanding than other methods.[7] |
| Site-Directed Mutagenesis | PCR-based method using primers with a desired mutation to amplify the entire plasmid, followed by digestion of the parental template DNA.[11] | Moderate to High (can exceed 90% with optimized protocols)[12] | Very high, allows for specific nucleotide changes. | Low to Moderate | Short | High precision for introducing specific mutations; relatively simple and quick. | Efficiency can be plasmid size-dependent; may introduce unintended PCR errors. |
| Restriction Enzyme Digestion and Ligation | Excision of the AmpR gene using one or two restriction enzymes, followed by ligation of the vector backbone. | Variable (depends on enzyme efficiency and ligation success) | Precise deletion of the entire gene. | Low | Short | Simple and straightforward; uses common lab reagents. | Dependent on the presence of unique restriction sites flanking the gene; can be inefficient. |
| Error-Prone PCR | Intentional introduction of random mutations into the AmpR gene during PCR amplification under mutagenic conditions.[13][14] | Variable (depends on the desired mutation rate) | Low (random mutagenesis) | Low | Moderate | Useful for generating a library of mutants with varying levels of AmpR inactivation. | Not suitable for targeted inactivation; requires screening to identify desired mutants.[15] |
Experimental Protocols
Detailed methodologies for each key experiment are provided below. These protocols are specifically adapted for the inactivation of the AmpR gene in a standard cloning vector such as pUC19.
Method 1: CRISPR-Cas9 Mediated Inactivation of AmpR
This protocol describes the use of a two-plasmid CRISPR-Cas9 system to introduce inactivating mutations into the AmpR gene of a target vector.
Experimental Workflow:
Caption: Workflow for AmpR inactivation using CRISPR-Cas9.
Materials:
-
Target plasmid containing the AmpR gene (e.g., pUC19)
-
CRISPR-Cas9 plasmid (e.g., pCas9)
-
gRNA cloning vector (e.g., pCRISPR)
-
Competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotics (e.g., chloramphenicol (B1208) for pCas9 and spectinomycin (B156147) for pCRISPR)
-
Ampicillin plates for screening
Procedure:
-
gRNA Design: Design a 20-nucleotide guide RNA (gRNA) sequence that targets a conserved region within the AmpR gene. Ensure the target sequence is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9).[16][17][18]
-
gRNA Cloning: Synthesize and clone the designed gRNA into the gRNA expression vector according to the manufacturer's protocol.
-
Co-transformation: Co-transform the competent E. coli cells with the target plasmid and the gRNA-expressing CRISPR-Cas9 plasmid.
-
Selection: Plate the transformed cells on LB agar containing the appropriate antibiotics to select for cells that have taken up both plasmids.
-
Screening: Replica-plate the resulting colonies onto LB agar plates with and without ampicillin. Colonies that grow on the selection plate but fail to grow on the ampicillin plate are potential AmpR-inactivated mutants.
-
Verification: Isolate the plasmid DNA from the potential mutant colonies and verify the mutation in the AmpR gene by PCR and Sanger sequencing.
Method 2: Homologous Recombination (Red/ET Recombineering)
This protocol utilizes the Red/ET recombination system to replace the AmpR gene with a selectable marker.
Experimental Workflow:
Caption: Workflow for AmpR replacement via homologous recombination.
Materials:
-
Target plasmid containing the AmpR gene
-
E. coli strain expressing the λ Red recombinase (e.g., DY380)
-
DNA template for a selectable marker (e.g., kanamycin resistance gene, KanR)
-
Primers with 50-bp homology arms to the regions flanking the AmpR gene and 20-bp priming sites for the KanR gene.
-
Competent E. coli cells
-
LB agar plates with kanamycin and ampicillin
Procedure:
-
Design Homology Arms: Design 50-nucleotide homology arms that are identical to the sequences immediately upstream and downstream of the AmpR gene in the target vector.
-
Generate Linear Cassette: Use PCR to amplify the KanR gene with primers that include the designed homology arms at their 5' ends.
-
Prepare Recombination-Ready Cells: Grow the E. coli strain expressing the Red recombinase and prepare electrocompetent cells.
-
Transformation and Recombination: Co-transform the competent cells with the target plasmid and the purified linear KanR cassette.
-
Selection: Plate the cells on LB agar containing kanamycin to select for colonies where the AmpR gene has been replaced by the KanR gene.
-
Verification: Confirm the replacement of the AmpR gene with the KanR cassette by colony PCR using primers that flank the AmpR locus and by restriction digest analysis.
Method 3: Site-Directed Mutagenesis
This protocol introduces a premature stop codon or a frameshift mutation into the AmpR gene using PCR.
Experimental Workflow:
Caption: Workflow for AmpR inactivation by site-directed mutagenesis.
Materials:
-
Target plasmid containing the AmpR gene
-
High-fidelity DNA polymerase
-
Mutagenic primers containing the desired mutation
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with and without ampicillin
Procedure:
-
Primer Design: Design a pair of complementary primers that contain the desired mutation (e.g., a premature stop codon or a single base insertion/deletion to cause a frameshift). The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.[19]
-
Mutagenesis PCR: Perform PCR using the target plasmid as a template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations. The PCR will amplify the entire plasmid, incorporating the mutation.
-
DpnI Digestion: Digest the PCR product with DpnI to specifically degrade the methylated parental DNA template, leaving the newly synthesized, mutated plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Screening and Verification: Plate the transformation mixture on LB agar without ampicillin. Replica-plate colonies onto LB agar with ampicillin to identify ampicillin-sensitive clones. Confirm the mutation by sequencing the AmpR gene from the sensitive colonies.
Method 4: Restriction Enzyme Digestion and Ligation
This protocol describes the removal of the AmpR gene by restriction enzyme digestion and subsequent re-ligation of the vector backbone.
Experimental Workflow:
References
- 1. neb.com [neb.com]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. dovepress.com [dovepress.com]
- 5. An analysis of possible off target effects following CAS9/CRISPR targeted deletions of neuropeptide gene enhancers from the mouse genome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Classical Mutagenesis vs CRISPR: Modern Approaches to Strain Engineering [synapse.patsnap.com]
- 7. peerj.com [peerj.com]
- 8. journals.asm.org [journals.asm.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Recombineering: Using Drug Cassettes to Knock out Genes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 14. researchgate.net [researchgate.net]
- 15. A high-throughput assay for quantitative measurement of PCR errors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CRISPR: Guide to gRNA design - Snapgene [snapgene.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. Strategies for Maximizing Site Directed Mutagenesis | Labcompare.com [labcompare.com]
A Comparative Guide to Ampicillin and Other Selectable Markers for Recombinant Protein Expression in E. coli
For Researchers, Scientists, and Drug Development Professionals
In the realm of molecular biology and recombinant protein production, the choice of a selectable marker is a critical parameter that can significantly influence the outcome of an experiment. Ampicillin (B1664943) has long been a workhorse for plasmid selection in Escherichia coli. However, its limitations have led to the adoption of alternative selection agents. This guide provides an objective comparison of ampicillin with other commonly used selectable markers, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
Introduction to Selectable Markers
Selectable markers are genes that confer a trait, typically antibiotic resistance, allowing for the selection of cells that have successfully incorporated a plasmid.[1] The antibiotic resistance gene is included on the plasmid along with the gene of interest. When cultured in the presence of the corresponding antibiotic, only the cells containing the plasmid will survive and proliferate.[1] The ideal selectable marker should provide stringent selection without negatively impacting cell growth or recombinant protein expression.
Ampicillin: The Classic Choice
Ampicillin is a broad-spectrum β-lactam antibiotic that inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), leading to cell lysis.[2] Resistance is conferred by the bla (or ampR) gene, which encodes the enzyme β-lactamase. This enzyme is secreted into the periplasmic space where it hydrolyzes the β-lactam ring of ampicillin, inactivating the antibiotic.[3]
Advantages of Ampicillin
-
Cost-Effective and Widely Available: Ampicillin is an inexpensive and readily accessible antibiotic, making it a popular choice for routine cloning and protein expression experiments.[4]
-
Established Protocols: Its long history of use means that protocols for its application are well-established and widely understood.
-
Rapid Action: Ampicillin is bactericidal, meaning it actively kills susceptible cells, which can lead to a cleaner population of plasmid-containing cells.
Disadvantages and Mitigation Strategies
The primary drawback of ampicillin stems from the mechanism of resistance. The secretion of β-lactamase into the culture medium leads to the degradation of ampicillin in the vicinity of resistant colonies.[3] This can result in two significant problems:
-
Satellite Colonies: On agar (B569324) plates, the degradation of ampicillin can allow non-resistant cells to grow in the "shadow" of a resistant colony, forming smaller "satellite" colonies.[3] These can be a source of contamination in subsequent cultures.
-
Loss of Selective Pressure in Liquid Cultures: In liquid cultures, the accumulation of secreted β-lactamase can deplete the ampicillin, leading to the loss of selective pressure. This allows for the growth of plasmid-free cells, which can outcompete plasmid-containing cells, resulting in lower plasmid and protein yields.[3]
Mitigation Strategies:
-
Avoid Over-saturation of Cultures: Do not allow liquid cultures to grow to a high density for extended periods.[3]
-
Use Fresh Plates and Stocks: Ampicillin is susceptible to degradation, so always use freshly prepared plates and antibiotic stocks.[3]
-
Increase Ampicillin Concentration: Using a higher concentration of ampicillin can help to overcome the effects of β-lactamase. A study on GFP expression in E. coli showed that increasing the ampicillin concentration from 100 µg/mL to 200 µg/mL significantly increased both plasmid and protein yield.[5][6]
-
Wash Starter Cultures: Before inoculating a large culture, pellet the starter culture and resuspend it in fresh, antibiotic-free medium to remove secreted β-lactamase.[3]
-
Switch to Carbenicillin: Carbenicillin, another β-lactam antibiotic, is more stable than ampicillin and less susceptible to degradation by β-lactamase, reducing the formation of satellite colonies.[7]
Comparative Analysis of Selectable Markers
Several alternatives to ampicillin are available, each with its own set of advantages and disadvantages. The choice of a selectable marker can have a significant impact on experimental outcomes, including plasmid stability and recombinant protein yield.
| Selectable Marker | Antibiotic | Mechanism of Action | Resistance Gene | Advantages | Disadvantages |
| Ampicillin | Ampicillin | Inhibits cell wall synthesis | bla (β-lactamase) | Inexpensive, widely available, established protocols.[4] | Formation of satellite colonies, loss of selective pressure in liquid culture.[3] |
| Carbenicillin | Carbenicillin | Inhibits cell wall synthesis | bla (β-lactamase) | More stable than ampicillin, reduces satellite colonies.[7] | More expensive than ampicillin. |
| Kanamycin (B1662678) | Kanamycin | Inhibits protein synthesis by binding to the 30S ribosomal subunit.[7] | aph(3')-IIa (aminoglycoside phosphotransferase) | Stable, no satellite colony formation.[8] | Can be toxic at high concentrations, may affect protein synthesis machinery. |
| Chloramphenicol | Chloramphenicol | Inhibits protein synthesis by binding to the 50S ribosomal subunit.[7] | cat (chloramphenicol acetyltransferase) | Strong selection, useful for low-copy-number plasmids. | Can be toxic to the host cell, resistance is enzymatic and can lead to antibiotic degradation.[7] |
| Spectinomycin | Spectinomycin | Inhibits protein synthesis by binding to the 30S ribosomal subunit. | aadA (aminoglycoside-3'-adenyltransferase) | Stable, bacteriostatic (inhibits growth rather than kills). | Resistance can sometimes arise through chromosomal mutations. |
Experimental Data
Plasmid Stability
Plasmid stability is a measure of how well a plasmid is maintained in a bacterial population over generations, with and without selective pressure.
| Selectable Marker | Plasmid Retention after ~20 generations (without selection) | Reference |
| Ampicillin | Variable, can be low due to antibiotic degradation | [3] |
| Kanamycin | Generally high | [9] |
| Chloramphenicol | High | [1] |
Note: Quantitative data for direct comparison under identical conditions is limited. The stability is highly dependent on the plasmid, host strain, and culture conditions.
Recombinant Protein Yield
The choice of selectable marker can influence the metabolic burden on the host cell and, consequently, the yield of the recombinant protein.
| Selectable Marker | Relative Protein Yield (Example with GFP) | Reference |
| Ampicillin (100 µg/mL) | ~38% of optimal | [5][6] |
| Ampicillin (200 µg/mL) | 100% (optimal) | [5][6] |
| Ampicillin (300 µg/mL) | ~47% of optimal | [5][6] |
| Kanamycin | Generally provides consistent and high yields | [10] |
This table illustrates the importance of optimizing the concentration of the selectable marker. While direct comparative studies are scarce, kanamycin is often favored for its stability, which can lead to more consistent protein expression.
Host Cell Growth
The presence of antibiotics can affect the growth rate of the host bacteria.
| Selectable Marker | Effect on E. coli Growth |
| Ampicillin | Can cause an initial increase in optical density before lysis.[11] |
| Kanamycin | Can reduce growth rate, especially at higher concentrations. |
| Chloramphenicol | Can be toxic and significantly inhibit growth.[7] |
| Spectinomycin | Bacteriostatic, generally has a milder effect on growth rate compared to bactericidal antibiotics. |
Experimental Protocols
Protocol 1: Plasmid Stability Assay (Replica Plating)
This protocol is used to determine the percentage of cells in a population that retain a plasmid after a period of growth without selective pressure.
Materials:
-
E. coli strain containing the plasmid of interest
-
LB broth and LB agar plates
-
LB agar plates containing the appropriate antibiotic
-
Sterile velvet cloths for replica plating
Procedure:
-
Inoculate a single colony of the plasmid-containing E. coli into LB broth with the appropriate antibiotic and grow overnight at 37°C.
-
The next day, dilute the overnight culture 1:1000 in fresh LB broth without antibiotic. This is Generation 0.
-
Incubate at 37°C with shaking.
-
After a set number of generations (e.g., 20, which is approximately 6.6 hours for a 30-minute doubling time), take a sample from the culture.
-
Serially dilute the sample and plate onto non-selective LB agar plates to obtain well-isolated colonies (aim for 100-200 colonies per plate). Incubate overnight at 37°C. This is the master plate.
-
The next day, count the number of colonies on the master plate.
-
Gently press a sterile velvet cloth onto the master plate and then press it onto a fresh LB agar plate containing the antibiotic. This will transfer the colonies in the same pattern.
-
Incubate the replica plate overnight at 37°C.
-
Count the number of colonies on the replica plate.
-
Calculate the percentage of plasmid-containing cells: (Number of colonies on replica plate / Number of colonies on master plate) x 100%.[12]
Protocol 2: Quantification of Recombinant Protein Expression (SDS-PAGE and Densitometry)
This protocol allows for the relative quantification of a recombinant protein in E. coli lysates.
Materials:
-
E. coli cultures expressing the recombinant protein
-
Lysis buffer
-
SDS-PAGE gels, running buffer, and loading dye
-
Coomassie Brilliant Blue stain or other protein stain
-
Gel imaging system
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Grow E. coli cultures and induce protein expression.[13]
-
Harvest the cells by centrifugation and lyse them to release the proteins.
-
Determine the total protein concentration of the lysates.
-
Load equal amounts of total protein from each sample onto an SDS-PAGE gel. Include a protein ladder with known concentrations for reference.[14][15]
-
Run the gel to separate the proteins by size.
-
Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.
-
Acquire a high-resolution image of the gel.
-
Using image analysis software, measure the intensity of the band corresponding to the recombinant protein and the intensity of all bands in that lane.[14][15]
-
Calculate the relative amount of recombinant protein as a percentage of the total protein in that lane.[14][15]
Protocol 3: E. coli Growth Curve Analysis
This protocol is used to assess the effect of different antibiotics on the growth rate of E. coli.
Materials:
-
E. coli strain
-
LB broth
-
Different antibiotics at their working concentrations
-
Spectrophotometer
-
96-well plate (optional, for high-throughput analysis)
Procedure:
-
Inoculate an overnight culture of E. coli in LB broth.
-
The next day, dilute the culture into fresh LB broth containing the different antibiotics to an initial OD600 of ~0.05. Include a no-antibiotic control.
-
Incubate the cultures at 37°C with shaking.
-
At regular intervals (e.g., every 30-60 minutes), measure the OD600 of each culture.
-
Plot the OD600 values against time to generate growth curves.[16]
-
The growth rate can be calculated from the logarithmic phase of the curve.
Mandatory Visualizations
Caption: Mechanism of ampicillin action and β-lactamase resistance.
Caption: A typical cloning workflow using ampicillin selection.
Caption: Decision tree for selecting a suitable marker.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bitesizebio.com [bitesizebio.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. The Increase in Protein and Plasmid Yields of E. coli with Optimized Concentration of Ampicillin as Selection Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Increase in Protein and Plasmid Yields of E. coli with Optimized Concentration of Ampicillin as Selection Marker [ijbiotech.com]
- 7. goldbio.com [goldbio.com]
- 8. researchgate.net [researchgate.net]
- 9. scholars.fhsu.edu [scholars.fhsu.edu]
- 10. tandfonline.com [tandfonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. medcraveonline.com [medcraveonline.com]
- 13. iitg.ac.in [iitg.ac.in]
- 14. A protocol for recombinant protein quantification by densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. static.igem.org [static.igem.org]
Safety Operating Guide
Navigating the Disposal of AmpR Protein: A Guide to Safe and Responsible Laboratory Practices
For researchers and professionals in the dynamic fields of science and drug development, the proper handling and disposal of laboratory materials is a cornerstone of safety and environmental stewardship. The AmpR protein, a key regulator of ampicillin (B1664943) resistance, necessitates a disposal protocol that mitigates the risk of environmental contamination and the potential spread of antibiotic resistance. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring alignment with best practices in laboratory safety and chemical handling.
Core Principles for this compound Disposal
Given the absence of specific regulatory guidelines for the disposal of this compound, a conservative approach rooted in established principles of biosafety and chemical waste management is paramount. The primary goal is the denaturation and inactivation of the protein to eliminate its biological activity before it enters any waste stream.
Step-by-Step Disposal Protocol
1. Risk Assessment:
Before initiating any disposal procedure, a thorough risk assessment of the this compound waste is crucial. Consider the following:
-
Physical State: Is the protein in a solid (lyophilized) or liquid (solution) form?
-
Concentration: High concentrations of the protein may require more rigorous inactivation procedures.
-
Contaminants: Is the this compound waste mixed with other hazardous materials, such as solvents, mutagens, or other biologically active substances? The presence of other hazardous materials will dictate the ultimate disposal route.
-
Volume: The total volume of waste will influence the choice of container and inactivation method.
2. Inactivation and Denaturation:
The biological activity of the this compound must be neutralized prior to disposal. This is most effectively achieved through denaturation, which alters the protein's structure and renders it non-functional. The following methods are recommended:
-
Autoclaving (Heat Inactivation): Autoclaving is a highly effective method for denaturing proteins. Place the this compound waste in a sealed, autoclavable container. A standard autoclave cycle (typically 121°C for at least 30 minutes) is generally sufficient to ensure complete denaturation. This method is particularly suitable for aqueous solutions containing the protein.
-
Chemical Denaturation: For waste streams where autoclaving is not feasible or for an added layer of certainty, chemical denaturation is a robust option.
-
Strong Acids or Bases: Treatment with a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH) will effectively denature the protein. The choice of acid or base should be compatible with other components in the waste.
-
Detergents: Strong detergents, such as Sodium Dodecyl Sulfate (SDS), can also be used to denature proteins.
-
Chaotropic Agents: Agents like urea (B33335) or guanidinium (B1211019) chloride are potent protein denaturants.
-
3. Final Disposal:
The final disposal route depends on the inactivation method used and the presence of other hazardous materials.
-
Decontaminated Liquid Waste: After inactivation via autoclaving or chemical treatment (and subsequent neutralization if strong acids or bases were used), the liquid waste can typically be disposed of down the drain with copious amounts of water, provided it does not contain any other regulated chemicals. Always consult your institution's Environmental Health and Safety (EHS) office for local guidelines.
-
Chemical Waste: If the this compound waste is mixed with hazardous chemicals, it must be disposed of as hazardous chemical waste.[1] This waste should be collected in a properly labeled, sealed container for pickup by your institution's hazardous waste management service.
-
Solid Waste: Inactivated solid this compound waste (e.g., lyophilized powder that has been chemically treated) and any contaminated labware (e.g., tubes, pipette tips) should be disposed of in the appropriate solid waste stream as determined by your institution's policies.
Data on Antibiotic Heat Stability
Understanding the stability of antibiotics is crucial when managing waste from antibiotic resistance studies. While the this compound itself is the focus of this guide, the heat stability of ampicillin, the antibiotic it confers resistance to, is also pertinent. As a beta-lactam antibiotic, ampicillin is heat-sensitive and can be destroyed during an autoclave cycle.[1] The following table provides a summary of the heat stability of various common laboratory antibiotics.
| Heat-Sensitive Antibiotics (Destroyed by Autoclaving) | Heat-Stable Antibiotics (Not Destroyed by Autoclaving) |
| Ampicillin | Chloramphenicol |
| Kanamycin | Ciprofloxacin |
| Amphotericin | Gentamicin |
| Carbenicillin | Hygromycin B |
| Neomycin | Nalidixic Acid |
| Penicillin | Vancomycin |
| Puromycin | |
| Streptomycin | |
| Geneticin | |
| Tetracycline | |
| Data sourced from Bitesize Bio[1] |
Experimental Protocol: Chemical Denaturation of this compound Waste
This protocol provides a general method for the chemical inactivation of this compound in a laboratory setting.
Materials:
-
This compound waste solution
-
10 M Sodium Hydroxide (NaOH) or 12 M Hydrochloric Acid (HCl)
-
pH meter or pH strips
-
Appropriate personal protective equipment (PPE): lab coat, safety glasses, and gloves
-
Properly labeled waste container
Procedure:
-
Ensure all work is performed in a well-ventilated area, preferably a chemical fume hood.
-
Don appropriate PPE.
-
Place the this compound waste solution in a suitable container.
-
Slowly add 10 M NaOH to raise the pH to >12 or 12 M HCl to lower the pH to <2. Monitor the pH carefully.
-
Allow the solution to stand for at least one hour to ensure complete denaturation of the protein.
-
Neutralize the solution by adding acid or base as appropriate until the pH is between 6 and 8.
-
Dispose of the neutralized, decontaminated solution in accordance with institutional guidelines.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound waste, thereby upholding the highest standards of laboratory practice and contributing to a safer research environment.
References
Essential Safety and Operational Guide for Handling AmpR Protein
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with AmpR protein. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound includes a lab coat, safety glasses with side shields, and nitrile gloves.[1][2][3] Depending on the experimental procedure, additional PPE may be necessary.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or splash goggles.[1][4] | Protects eyes from splashes of solutions containing this compound. |
| Hand Protection | Disposable nitrile gloves.[2] | Provides a barrier against skin contact with the protein. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[5] |
| Respiratory Protection | N95 respirator or higher. | Recommended when there is a risk of generating aerosols.[6] |
Quantitative Data on Nitrile Glove Performance
While specific data for this compound is unavailable, the following table provides breakthrough times for nitrile gloves with common laboratory chemicals, illustrating the importance of selecting the appropriate glove type for the chemicals used in conjunction with the protein.
Table 2: Chemical Breakthrough Time for Nitrile Gloves
| Chemical | Breakthrough Time (minutes) |
| Ethanol | > 480 |
| Isopropanol | > 480 |
| Acetonitrile | < 15 |
| Dichloromethane | < 15 |
| Hexanes | > 480 |
| Source: Adapted from various chemical resistance guides. Breakthrough times can vary by glove manufacturer and thickness. |
Experimental Protocols: Safe Handling and Disposal Workflow
The following diagram and step-by-step procedures outline the safe handling and disposal of this compound and associated materials.
Caption: Workflow for the safe handling and disposal of this compound.
Operational Plan: Step-by-Step Guidance
-
Preparation:
-
Handling:
-
When handling the protein solution, avoid creating aerosols. Use low-speed vortexing for mixing and avoid forceful pipetting.
-
In the event of a spill, immediately cover the spill with absorbent material.
-
Gently apply a decontaminant (e.g., 10% bleach solution) to the absorbent material, working from the outside in.
-
Allow sufficient contact time for the decontaminant to be effective before cleaning up the materials and disposing of them as biohazardous waste.
-
Disposal Plan
The primary concern with this compound waste is the potential for introducing ampicillin (B1664943) resistance into the environment. Therefore, all waste must be decontaminated before disposal.
-
Solid Waste:
-
All solid waste that has come into contact with this compound or organisms expressing it (e.g., gloves, pipette tips, tubes) should be collected in a biohazard bag.
-
This bag must be autoclaved before being disposed of in the regular laboratory trash.
-
-
Liquid Waste:
-
Liquid waste containing this compound or ampicillin-resistant organisms should be decontaminated before disposal. This can be achieved by:
-
Autoclaving: Collect liquid waste in a labeled, autoclavable container. After autoclaving, the decontaminated liquid can be poured down the drain with copious amounts of water.
-
Chemical Decontamination: Add bleach to the liquid waste to a final concentration of 10% and allow it to sit for at least 30 minutes before drain disposal.[4] Note that some antibiotics are heat-stable and may not be inactivated by autoclaving alone.[4] Therefore, chemical decontamination is often the preferred method for liquid waste containing ampicillin.
-
-
-
Sharps Waste:
-
All sharps (e.g., needles, serological pipettes) contaminated with this compound should be placed in a designated sharps container.
-
The sharps container should be sealed and disposed of through the institution's hazardous waste program.
-
Post-Procedure:
-
After completing your work, decontaminate all work surfaces.
-
Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat, then eye protection).
-
Wash your hands thoroughly with soap and water.
References
- 1. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 4. bitesizebio.com [bitesizebio.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. Frontiers | A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection [frontiersin.org]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
